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  • Product: 2,3-Dimethyl-3-propylpyrrolidine

Core Science & Biosynthesis

Foundational

The Architecture of 2,3-Dimethyl-3-propylpyrrolidine: A Privileged sp³-Rich Scaffold in Modern Drug Discovery

Executive Summary In the contemporary landscape of medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a critical paradigm shift. This movement...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a critical paradigm shift. This movement, often termed "escaping flatland," is driven by the need for improved target selectivity, enhanced aqueous solubility, and superior pharmacokinetic profiles. Among the most versatile saturated heterocycles is the pyrrolidine ring, a motif found in over 37 FDA-approved drugs .

This whitepaper provides an in-depth technical analysis of 2,3-Dimethyl-3-propylpyrrolidine , a highly substituted, sterically complex building block. By introducing a quaternary stereocenter at C3 and adjacent steric bulk at C2, this scaffold offers unique conformational rigidity and metabolic stability. We will explore the causality behind its structural properties, detail a self-validating synthetic protocol, and outline its pharmacological utility.

Structural and Physicochemical Profiling

The substitution pattern of 2,3-Dimethyl-3-propylpyrrolidine is deliberately designed to manipulate the molecule's 3D conformational space—a phenomenon known as "pseudorotation" .

Causality of Structural Features
  • C2-Methyl Group: Provides steric shielding to the adjacent secondary amine. This hindrance significantly reduces the rate of N-glucuronidation and oxidative metabolism by cytochrome P450 enzymes, prolonging the compound's biological half-life .

  • C3-Quaternary Center (Methyl/Propyl): The presence of both a methyl and a flexible propyl chain at C3 locks the pyrrolidine ring into a preferred envelope conformation. The lipophilic propyl vector is highly effective at probing deep, hydrophobic binding pockets in target proteins (e.g., GPCRs or kinases).

  • High Fsp³ Fraction: With an Fsp³ (fraction of sp³ carbons) of 1.00, the molecule exhibits exceptional out-of-plane three-dimensionality, correlating strongly with clinical success rates due to reduced off-target toxicity.

Quantitative Physicochemical Data

The following table summarizes the predicted properties of the 2,3-Dimethyl-3-propylpyrrolidine core, demonstrating its alignment with Lipinski's Rule of Five for oral bioavailability.

PropertyValuePharmacological Implication
Molecular Weight 141.26 g/mol Highly efficient ligand efficiency (LE); leaves ample MW budget for further functionalization.
LogP (Predicted) 2.41Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) crossing.
Topological Polar Surface Area (TPSA) 12.03 ŲExcellent membrane penetration; ideal for CNS-targeted therapeutics.
Fractional sp³ Carbon (Fsp³) 1.00Maximum 3D character; minimizes non-specific intercalative toxicity.
pKa (Conjugate Acid) ~10.2Exists primarily as a protonated cation at physiological pH (7.4), enabling strong ionic interactions with target aspartate/glutamate residues.
H-Bond Donors / Acceptors 1 / 1Favorable for specific, targeted hydrogen bonding networks.

Synthetic Methodologies: A Self-Validating Approach

Synthesizing highly substituted pyrrolidines—particularly those with contiguous stereocenters and quaternary carbons—presents a significant synthetic challenge due to severe steric repulsion. Traditional reductive amination often fails here. Instead, a [3+2] Cycloaddition of Azomethine Ylides followed by an Asymmetric Reduction is the most robust pathway .

Logical Workflow of the Synthesis

Synthesis A Azomethine Ylide (Dipole Precursor) C [3+2] Cycloaddition (AgOAc Catalyst) A->C B Sterically Hindered Alkene (Dipolarophile) B->C D Pyrroline Intermediate (C2-C3 Stereocenters) C->D Diastereoselective E Imine Reductase (IRED) Asymmetric Reduction D->E F 2,3-Dimethyl-3-propylpyrrolidine (Target Scaffold) E->F Enantioselective (>99% ee)

Synthetic workflow for 2,3-Dimethyl-3-propylpyrrolidine via [3+2] cycloaddition.

Detailed Step-by-Step Protocol

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system to ensure reproducibility and prevent downstream failures.

Step 1: Preparation of the Azomethine Ylide and Cycloaddition

  • Action: In an oven-dried Schlenk tube under argon, combine the imine precursor (1.0 eq) and 2-methylpent-2-enoate (1.2 eq) in anhydrous toluene. Add AgOAc (5 mol%) and a chiral phosphine ligand (5.5 mol%).

  • Causality: The silver catalyst coordinates with the imine to generate the azomethine ylide in situ. The chiral ligand dictates the facial approach of the sterically hindered alkene, establishing the relative stereochemistry at C2 and C3.

  • Self-Validation Checkpoint 1 (Conversion): After 12 hours at room temperature, analyze via LC-MS. Condition: If the intermediate pyrroline mass [M+H]⁺ is <95% relative abundance, spike with an additional 2 mol% AgOAc and stir for 4 hours. Do not proceed until >95% conversion is achieved to prevent complex separation issues.

Step 2: Biocatalytic Asymmetric Reduction

  • Action: Transfer the isolated pyrroline intermediate to a buffer solution (pH 7.5). Introduce an engineered Imine Reductase (IRED) specific for sterically hindered substrates, along with NADP⁺, glucose dehydrogenase (GDH), and glucose for cofactor recycling .

  • Causality: Chemical reduction (e.g., NaBH₄ or Pd/C hydrogenation) often yields poor diastereomeric ratios due to the massive steric bulk of the C3-propyl group. IREDs provide an enzymatically constrained pocket that forces stereospecific hydride delivery.

  • Self-Validation Checkpoint 2 (Stereochemical Integrity): Extract the product and perform 2D NOESY NMR. Condition: A strong cross-peak between the C2-methyl protons and the C3-propyl methylene protons confirms the desired cis relationship. If absent, the biocatalyst has failed, and the batch must be diverted.

Step 3: Enantiomeric Purity Assessment

  • Action: Analyze the final compound via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

  • Self-Validation Checkpoint 3 (Optical Purity):

Validation A Crude Product Synthesis B Chiral HPLC Analysis A->B C ee >= 99%? Decision Node B->C D Proceed to Bioassay C->D Yes E Diastereomeric Salt Resolution C->E No E->B Re-evaluate

Self-validating purification workflow ensuring high enantiomeric purity.

Pharmacological Potential and Applications

The 2,3-Dimethyl-3-propylpyrrolidine scaffold is not merely a structural curiosity; it is a highly tuned pharmacophore. Substituted pyrrolidines are prominent in neurotherapeutics, acting as potent ligands for monoamine receptors (e.g., Serotonin 5-HT and Dopamine D2 receptors) due to their structural mimicry of endogenous neurotransmitters.

Mechanism of Action (Receptor Binding)
  • Ionic Anchoring: The basic pyrrolidine nitrogen (pKa ~10.2) protonates in the physiological environment, forming a critical salt bridge with a conserved Aspartate residue in transmembrane domain 3 (TM3) of GPCRs.

  • Hydrophobic Probing: The C3-propyl chain extends into the accessory hydrophobic binding pocket (often formed by TM5 and TM6). The flexibility of the propyl chain allows it to adopt the optimal conformation to maximize van der Waals interactions, significantly boosting binding affinity (Kd) compared to a rigid aromatic ring.

  • Metabolic Shielding: The C2-methyl group sits directly adjacent to the nitrogen, sterically blocking Monoamine Oxidase (MAO) from accessing the lone pair, thereby preventing premature oxidative deamination.

Conclusion

2,3-Dimethyl-3-propylpyrrolidine represents a masterclass in rational scaffold design. By leveraging the inherent 3D geometry of the pyrrolidine ring and strategically placing steric bulk and lipophilic vectors, medicinal chemists can generate highly selective, metabolically stable drug candidates. The implementation of self-validating synthetic protocols, particularly those utilizing biocatalytic IRED reductions, ensures that these complex architectures can be accessed reliably and with absolute stereochemical control.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Topical Current Chemistry (Cham), 2021 Aug 10;379(5):34. URL: [Link]

  • Title: Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases Source: Organic Letters, American Chemical Society, 2020. URL: [Link]

Exploratory

Physicochemical Profiling and Synthetic Workflows for 2,3-Dimethyl-3-propylpyrrolidine: A Technical Whitepaper

Executive Summary The development of central nervous system (CNS) therapeutics and advanced organocatalysts relies heavily on privileged aliphatic heterocycles. 2,3-Dimethyl-3-propylpyrrolidine represents a highly lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics and advanced organocatalysts relies heavily on privileged aliphatic heterocycles. 2,3-Dimethyl-3-propylpyrrolidine represents a highly lipophilic, sterically encumbered secondary amine that offers unique conformational rigidity. Because of its specific substitution pattern—featuring two adjacent chiral centers and a bulky hydrophobic pocket—this compound serves as an exceptional scaffold for drug discovery. This whitepaper provides an authoritative analysis of its physicochemical properties, pharmacokinetic implications, and self-validating synthetic methodologies.

Structural and Physicochemical Profiling

The core of 2,3-dimethyl-3-propylpyrrolidine is a five-membered nitrogen heterocycle. The substitution of a methyl group at the C2 position, alongside both a methyl and a propyl group at the C3 position, creates significant steric bulk around the secondary amine.

From an electronic standpoint, the Brønsted basicity (


) of pyrrolidines in aqueous media is typically around 11.3, while in aprotic solvents like acetonitrile, the 

ranges from 16 to 20[1]. The electron-donating alkyl groups at C2 and C3 slightly elevate the localized electron density on the nitrogen. However, this inductive effect is counterbalanced by the steric hindrance that restricts the solvent's ability to solvate the conjugate acid, keeping the effective

stable.
Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, detailing the causality behind how each property impacts its chemical behavior.

PropertyValue (Empirical/Computed)Impact / Causality
Molecular Formula

Defines the highly aliphatic, lipophilic core.
Molecular Weight 141.26 g/mol Low molecular weight favors high ligand efficiency in target binding.
LogP (Lipophilicity) ~2.5High lipophilicity drives passive membrane permeability.

(Conjugate Acid)
~11.2Ensures the amine is predominantly protonated at physiological pH (7.4).
Chiral Centers 2 (C2, C3)Yields 4 distinct stereoisomers, requiring chiral resolution for biological assays.
Hydrogen Bond Donors 1 (N-H)Limits desolvation energy penalties during receptor binding.

Pharmacokinetic & ADME Implications

The structural nuances of 2,3-dimethyl-3-propylpyrrolidine directly dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Blood-Brain Barrier (BBB) Permeability: Pyrrolidine derivatives are inherently lipophilic, a characteristic that significantly increases their ability to permeate the blood-brain barrier[2]. When evaluating Central Nervous System Multiparameter Optimization (CNS MPO) scores, the incorporation of aliphatic chains—such as the propyl and methyl groups in our target compound—optimizes the physicochemical profile for brain exposure[3]. The shielding of the polar nitrogen atom by the adjacent C2-methyl group reduces the polar surface area (PSA), further facilitating passive diffusion into the CNS.

Metabolic Stability: The C2 and C3 substitutions provide a steric shield against Cytochrome P450 (CYP450) enzymes. Specifically, the C2-methyl group obstructs the


-carbon, significantly reducing the rate of oxidative N-dealkylation—a common metabolic liability in unsubstituted pyrrolidines.

G A 2,3-Dimethyl-3-propylpyrrolidine Scaffold B High Lipophilicity (LogP ~2.5) A->B C Steric Hindrance (C2/C3 Alkyls) A->C D Enhanced BBB Penetration B->D CNS MPO Score > 4.0 E CYP450 Metabolic Resistance C->E Shielded Amine F CNS Drug Candidate Efficacy D->F E->F

Pharmacokinetic logic mapping the structural features of the pyrrolidine scaffold to CNS efficacy.

Synthetic Methodologies & Workflows

The construction of sterically encumbered substituted pyrrolidines often relies on intramolecular reductive amination. While double reductive amination strategies have been successfully employed for complex pyrrolidines[4], the synthesis of a 2,3,3-trisubstituted pyrrolidine requires precise control over the cyclization-reduction cascade to prevent the formation of uncyclized side products.

Step-by-Step Protocol: Intramolecular Reductive Amination

This protocol utilizes a corresponding acyclic


-amino ketone precursor. It is designed as a self-validating system, ensuring that intermediate formation is confirmed before irreversible reduction occurs.

Step 1: Imine Formation (Cyclization)

  • Action: Dissolve 1.0 equivalent of the

    
    -amino ketone precursor (Exact Mass: 157.15) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Stir at room temperature for 2 hours.
    
  • Causality: The primary amine spontaneously attacks the distal ketone, forming a cyclic iminium intermediate. Anhydrous conditions are critical; the absence of water drives the equilibrium forward and prevents the premature hydrolysis of the transient iminium ion.

Step 2: Reductive Amination

  • Action: Add 1.0 equivalent of glacial acetic acid, followed by the portion-wise addition of 1.5 equivalents of sodium triacetoxyborohydride (STAB) over 15 minutes.

  • Causality: STAB is explicitly selected over sodium borohydride (

    
    ). The electron-withdrawing acetoxy groups attenuate STAB's reducing power, ensuring it selectively reduces the electrophilic cyclic iminium ion rather than the open-chain ketone precursor.
    

Step 3: Self-Validation (LC-MS Monitoring)

  • Action: Extract a 10

    
     aliquot, dilute in methanol, and analyze via LC-MS.
    
  • Validation: The reaction is deemed successful and complete when the precursor mass (

    
     158.15 
    
    
    
    ) disappears, and the target pyrrolidine mass (
    
    
    142.16
    
    
    ) becomes the dominant peak.

Step 4: Work-up and Isolation

  • Action: Quench the reaction by slowly adding a saturated aqueous solution of

    
    . Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Causality: The basic

    
     quench neutralizes the acetic acid and destroys excess STAB, while also ensuring the synthesized pyrrolidine is in its free-base form for optimal organic extraction.
    

Step 5: Chiral Resolution

  • Action: Subject the crude racemate to preparative chiral HPLC to separate the four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

G A Acyclic γ-Amino Ketone Precursor B Cyclic Iminium Intermediate A->B -H2O (Cyclization) C Reductive Amination (STAB / AcOH) B->C Hydride Transfer D Racemic Target (m/z 142.16) C->D Basic Work-up E Chiral HPLC Resolution D->E Separation F Enantiopure Pyrrolidine E->F Validation

Synthetic workflow for 2,3-dimethyl-3-propylpyrrolidine via an intramolecular reductive amination cascade.

References

1.[1] Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society.[Link] 2.[3] Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure. bioRxiv.[Link] 3.[4] Stereoselective Synthesis of 2-Dienyl-Substituted Pyrrolidines Using an η4-Dienetricarbonyliron Complex as the Stereodirecting Element. Organic Letters.[Link] 4.[2] Pyrrolidine dithiocarbamate activates p38 MAPK and protects brain endothelial cells from apoptosis: a mechanism for the protective effect in stroke? PubMed.[Link]

Sources

Foundational

2,3-Dimethyl-3-propylpyrrolidine molecular weight and formula

The following technical guide details the physicochemical profile, synthesis, and application of 2,3-Dimethyl-3-propylpyrrolidine , a high-sp³ fraction scaffold used in modern medicinal chemistry. Subject: Physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of 2,3-Dimethyl-3-propylpyrrolidine , a high-sp³ fraction scaffold used in modern medicinal chemistry.

Subject: Physicochemical Profiling, Synthetic Methodology, and Drug Discovery Utility Cas Registry Number: 1249650-07-4 (Isomer specific)

Executive Summary & Core Data

2,3-Dimethyl-3-propylpyrrolidine is a substituted saturated nitrogen heterocycle.[1] In the context of drug development, it represents a "privileged scaffold" due to its high fraction of saturated carbon (


), which correlates with improved solubility and lower promiscuity compared to flat, aromatic compounds. Its structural uniqueness lies in the contiguous stereocenters, specifically the quaternary carbon at position 3, which provides a rigid 3D vector for side-chain orientation.
Physicochemical Profile
PropertyValueTechnical Note
Molecular Formula

Confirmed via elemental count.[2]
Molecular Weight 141.25 g/mol Monoisotopic mass: 141.1517 Da.
Exact Mass 141.1517Useful for HRMS identification.
LogP (Predicted) 2.3 ± 0.4Lipophilic; crosses BBB readily.
pKa (Predicted) ~10.2Typical for sterically hindered secondary amines.
H-Bond Donors 1Secondary amine (N-H).
H-Bond Acceptors 1Nitrogen lone pair.
Stereocenters 2C2 (tertiary) and C3 (quaternary).

Structural Analysis & Stereochemistry

The molecule contains two chiral centers:

  • C2: Substituted with a methyl group.[1][2]

  • C3: A quaternary center substituted with both a methyl and a propyl group.[1]

This substitution pattern creates significant steric bulk adjacent to the nitrogen, influencing both the basicity (pKa) and the nucleophilicity of the amine. The presence of the quaternary center at C3 restricts the conformational flexibility of the pyrrolidine ring ("pseudorotation"), locking substituents into specific vectors that can enhance binding selectivity for protein targets such as GPCRs or ion channels.

Synthetic Methodology

To access 2,3-dimethyl-3-propylpyrrolidine with high diastereoselectivity, a Lactam Alkylation-Reduction strategy is recommended. This protocol ensures the correct installation of the quaternary center prior to ring reduction.

Protocol: Grignard-Mediated Reductive Alkylation

Objective: Synthesize 2,3-dimethyl-3-propylpyrrolidine from 3-methyl-2-pyrrolidinone.

Phase 1: Construction of the Quaternary Center (C3)
  • Reagents: 3-methyl-2-pyrrolidinone (Starting Material), Lithium Diisopropylamide (LDA), Propyl Iodide (

    
    ), THF (anhydrous).
    
  • Procedure:

    • Cool a solution of LDA (1.1 eq) in THF to -78°C under argon.

    • Add 3-methyl-2-pyrrolidinone dropwise. Stir for 1 hour to generate the enolate.

    • Add propyl iodide (1.2 eq) slowly to minimize di-alkylation.

    • Allow to warm to room temperature (RT) over 4 hours.

    • Quench: Saturated

      
      . Extract with EtOAc.
      
    • Result: 3-methyl-3-propyl-2-pyrrolidinone (Intermediate A).

Phase 2: Installation of C2-Methyl and Reduction
  • Reagents: Intermediate A, Methylmagnesium Bromide (

    
    , 3.0M in ether), Sodium Borohydride (
    
    
    
    ), Methanol.
  • Procedure:

    • Dissolve Intermediate A in dry THF/Ether (1:1). Cool to 0°C.

    • Add

      
       (1.5 eq). The Grignard reagent attacks the lactam carbonyl to form a hemiaminal/imine salt.
      
    • Stir at RT for 2 hours.

    • Reduction: Cool to 0°C. Add dry Methanol cautiously, followed by solid

      
       (2.0 eq) in portions.
      
    • The iminium ion formed in situ is reduced to the amine.

    • Workup: Acidify with 1N HCl (to break boron complexes), then basify with NaOH to pH > 12. Extract with DCM.

    • Purification: Silica gel chromatography (

      
      ).
      
Synthesis Workflow Visualization

SynthesisPath Start 3-Methyl-2-pyrrolidinone Step1 Enolate Formation (-78°C, LDA) Start->Step1 Inter1 3-Methyl-3-propyl-2-pyrrolidinone (Quaternary C3 set) Step1->Inter1 + Propyl Iodide Step2 Grignard Addition (MeMgBr) Inter1->Step2 Inter2 Cyclic Imine/Hemiaminal Step2->Inter2 Step3 Reductive Amination (NaBH4, MeOH) Inter2->Step3 Final 2,3-Dimethyl-3-propylpyrrolidine Step3->Final

Figure 1: Step-wise synthesis of the target scaffold utilizing a lactam activation strategy to ensure regiocontrol.

Applications in Drug Discovery

This scaffold is particularly relevant for Fragment-Based Drug Discovery (FBDD) .

A. "Escape from Flatland"

Modern drug design emphasizes increasing the saturation of molecules (saturation index) to improve clinical success rates. 2,3-Dimethyl-3-propylpyrrolidine serves as a high-value building block because:

  • Vector Diversity: The propyl group at C3 projects into a distinct spatial region compared to the C2 methyl, allowing the molecule to probe hydrophobic pockets in enzymes (e.g., Kinases, Proteases).

  • Chirality: The

    
     or 
    
    
    
    isomers can be separated to test stereoselective binding, a critical requirement for FDA approval.
B. Therapeutic Areas[3]
  • CNS Agents: Due to the low molecular weight (141 Da) and high pKa, this amine can serve as a core for neurotransmitter reuptake inhibitors (similar to triple reuptake inhibitors).

  • Sigma Receptors: Substituted pyrrolidines are classic pharmacophores for Sigma-1 receptor ligands, investigated for neuropathic pain and neurodegeneration.

Screening Workflow

To validate this scaffold in a library, the following screening logic is applied:

ScreeningWorkflow LibGen Scaffold Library Generation (N-functionalization) Filter Physicochem Filter (MW < 350, LogP < 3) LibGen->Filter In Silico Assay High-Throughput Screening (GPCR / Ion Channel) Filter->Assay 96-well plate HitVal Hit Validation (Resynthesis & NMR) Assay->HitVal IC50 < 10µM LeadOpt Lead Optimization (SAR at C3-Propyl) HitVal->LeadOpt Confirmed Hit LeadOpt->LibGen Iterative Cycle

Figure 2: Workflow for integrating the pyrrolidine scaffold into a drug discovery pipeline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56967069 (Isomer Analogues). Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemical Book/ChemSRC (2025). CAS 1249650-07-4 Data Entry. Retrieved from [Link]

Sources

Exploratory

Whitepaper: The Design, Synthesis, and Pharmacological Profiling of 2,3-Dimethyl-3-propylpyrrolidine Derivatives

Executive Summary The pharmaceutical industry’s paradigm shift toward sp3-rich, conformationally restricted scaffolds—often termed the "escape from flatland"—has repositioned saturated nitrogen heterocycles at the forefr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry’s paradigm shift toward sp3-rich, conformationally restricted scaffolds—often termed the "escape from flatland"—has repositioned saturated nitrogen heterocycles at the forefront of modern drug discovery[1]. Among these, the pyrrolidine ring is a highly privileged motif, appearing in numerous FDA-approved therapeutics[2]. However, the specific subclass of heavily alkylated pyrrolidines, such as 2,3-dimethyl-3-propylpyrrolidine derivatives , represents a complex frontier in medicinal chemistry. These molecules feature a challenging C3 quaternary stereogenic center (aza-QSC) adjacent to a C2 chiral center, offering unparalleled three-dimensional vector projection for deep hydrophobic pocket binding[3]. This technical guide explores the stereochemical dynamics, pharmacological relevance, and rigorous synthetic methodologies required to construct this highly congested scaffold.

Structural & Stereochemical Dynamics

The unsubstituted pyrrolidine core naturally undergoes "pseudorotation," a conformational flexibility caused by the non-planarity of the ring[1]. While this allows the ring to adapt to various binding pockets, it often incurs a high entropic penalty upon target binding. The introduction of a 2,3-dimethyl-3-propyl substitution pattern drastically alters this dynamic:

  • The C3 Quaternary Stereocenter (Aza-QSC): The presence of both a methyl and a propyl group at the C3 position creates extreme steric bulk. This locks the pyrrolidine ring into a specific, rigid envelope conformation, minimizing pseudorotation and pre-organizing the molecule for highly selective receptor binding[1].

  • Stereochemical Synergy: The spatial orientation of the C2 methyl group relative to the C3 substituents dictates the biological profile. Setting up these multiple contiguous stereocenters requires exquisite synthetic control, as biological targets (e.g., enantioselective proteins in oncology) are acutely sensitive to the 3D topology of the ligand[1].

Pharmacological Relevance & Structure-Activity Relationships (SAR)

The incorporation of quaternary stereogenic centers into privileged scaffolds like pyrrolidine expands unpatented chemical space and provides novel therapeutic opportunities[3]. The 2,3-dimethyl-3-propyl substitution creates a highly lipophilic vector with specific pharmacological advantages:

  • Targeted Anticancer Efficacy: Derivatives bearing aza-QSCs have been identified as potent antiproliferation agents. The rigid, bulky C3 substituents (methyl/propyl) are crucial for disturbing mitosis exit by fitting precisely into deep, hydrophobic allosteric pockets on kinase targets—a feat impossible for flat aromatic rings[3].

  • Metabolic Shielding: While the pyrrolidine moiety appears frequently in drugs, it carries a potential liability of being bio-activated by cytochrome P450 enzymes into reactive iminium ions and aminoaldehydes, which possess genotoxic risks. The heavy alkylation at C2 and C3 sterically shields the pyrrolidine nitrogen and adjacent carbons from oxidative metabolism, significantly improving the pharmacokinetic safety profile.

Synthetic Methodologies & Quantitative Data

Constructing the 2,3-dimethyl-3-propylpyrrolidine scaffold relies on modern asymmetric catalysis. Traditional linear syntheses fail due to the severe steric hindrance at the C3 position. Recent advances have established several robust pathways:

Table 1: Comparative Synthetic Strategies for C3-Quaternary Pyrrolidine Scaffolds
Synthetic MethodologyCatalyst / Key ReagentsYield Range (%)Enantiomeric/Diastereomeric ExcessKey Mechanistic Advantage
[3+2] Azomethine Ylide Cycloaddition AgOAc / Chiral Phosphine85–95%>98% eeHigh atom economy; simultaneous generation of multiple stereocenters[4].
Tsuji-Trost / Claisen Rearrangement Pd-allyl dimer, then 110 °C78–93%>95% deExquisitely handles severe steric congestion at the C3 quaternary center[5].
Intramolecular C(sp3)-H Amination Cu / Phosphoric Acid70–94%>90% deEnables late-stage functionalization of unactivated tertiary C-H bonds[6].
Memory of Chirality (MOC) SN2′ Base / Acyclic α-amino ester80–99%94–>99% eeTransfers stereochemical information directly from the chiral pool starting material[6].

Experimental Protocol: Self-Validating Synthesis via Claisen Rearrangement

To ensure reproducibility and high diastereoselectivity when constructing the 2,3-dimethyl-3-propylpyrrolidine core, the following protocol leverages a Pd-catalyzed allylation followed by a thermal rearrangement sequence[5]. The causality of each step is detailed to ensure a self-validating workflow.

Step 1: Multicomponent Cyclization (Core Assembly)

  • Procedure: Combine the primary amine, an aldehyde (bearing the C2 methyl precursor), and a pyruvate derivative in methanol at room temperature for 12 hours.

  • Causality: This one-pot multicomponent reaction (MCR) rapidly establishes the 3-hydroxy-1,5-dihydropyrrol-2-one core. Methanol acts as a protic solvent to stabilize the iminium intermediates, driving the cyclization forward efficiently without the need for harsh heating[5].

Step 2: Tsuji-Trost Allylation (O-Alkylation)

  • Procedure: Cool the reaction mixture to 0 °C. Add Pd-allyl dimer catalyst (2 mol%), a phosphine ligand, and K2CO3. Introduce the allyl precursor (which will become the propyl group). Stir for 30 minutes.

  • Causality: The low temperature (0 °C) is critical. It allows the Pd-catalyst to selectively form the O-allyl ether intermediate without triggering a premature, unselective thermal rearrangement. The Pd-allyl dimer ensures mild activation of the electrophile[5].

Step 3: Thermal [3,3]-Sigmatropic Claisen Rearrangement (Stereocenter Formation)

  • Procedure: Isolate the O-allyl intermediate, dissolve in toluene, and heat to 110 °C for 4 hours under an argon atmosphere.

  • Causality: Heating provides the activation energy required for the[3,3]-sigmatropic rearrangement. Toluene is chosen for its high boiling point and non-polar nature, which stabilizes the cyclic transition state. The existing C2 stereocenter (methyl group) sterically directs the migration of the allyl group to the opposite face, establishing the C3 quaternary stereocenter with >95% diastereoselectivity[5].

Step 4: Reduction and Saturation (Final Scaffold Generation)

  • Procedure: Subject the resulting pyrrolidine-2,3-dione to catalytic hydrogenation (Pd/C, H2 gas) to reduce the allyl group to a propyl group, followed by amide reduction using LiAlH4.

  • Causality: Hydrogenation cleanly saturates the olefin to the desired propyl chain without epimerizing the highly sensitive quaternary center. LiAlH4 aggressively reduces the lactam carbonyl to the amine, completing the sp3-rich 2,3-dimethyl-3-propylpyrrolidine scaffold[5].

Workflow Visualization

G A Acyclic Precursors (Amine + Aldehyde) B Multicomponent Cyclization (One-Pot MCR) A->B Step 1 C 1,5-Dihydropyrrol-2-one (C2-Methyl Intermediate) B->C D Tsuji-Trost Allylation (Pd-Catalyst, 0°C) C->D Step 2 E Thermal Claisen Rearrangement ([3,3]-Sigmatropic) D->E Step 3 F C3-Quaternary Pyrrolidine (Aza-QSC Core) E->F G Reduction & Alkylation (Propyl Group Installation) F->G Step 4 H 2,3-Dimethyl-3-propylpyrrolidine Derivative G->H Final Scaffold

Fig 1: Synthetic workflow for 2,3-dimethyl-3-propylpyrrolidine via Claisen rearrangement.

References

  • [1] Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: NIH. URL:[Link]

  • [2] Title: Recent insights about pyrrolidine core skeletons in pharmacology. Source: Frontiers in Chemistry. URL:[Link]

  • [5] Title: Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Source: NIH / Organic Letters. URL:[Link]

  • [3] Title: Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Source: ACS Publications. URL:[Link]

  • [6] Title: Recent Advances in the Synthesis of Pyrrolidines. Source: IntechOpen. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacological Exploration of 2,3-Dimethyl-3-propylpyrrolidine: A Predictive Approach for Drug Discovery

Dissemination Level: For Research, Scientific, and Drug Development Professionals Abstract: The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and FDA-...

Author: BenchChem Technical Support Team. Date: March 2026

Dissemination Level: For Research, Scientific, and Drug Development Professionals

Abstract: The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence underscores its significance as a "privileged scaffold" in the design of novel therapeutic agents. This guide provides a forward-looking, in-depth technical framework for the pharmacological investigation of a novel, yet uncharacterized derivative: 2,3-Dimethyl-3-propylpyrrolidine. In the absence of pre-existing data for this specific molecule, this document outlines a comprehensive, hypothesis-driven approach to its synthesis, preclinical screening, and mechanistic evaluation. By leveraging established principles of drug discovery and the known pharmacological landscape of substituted pyrrolidines, we present a logical and scientifically rigorous roadmap for elucidating the therapeutic potential of this promising compound. This whitepaper is intended to serve as a foundational resource for researchers and drug development professionals, offering both strategic guidance and detailed, actionable experimental protocols.

The Pyrrolidine Scaffold: A Privileged Motif in Therapeutic Design

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring structural motif in a multitude of biologically active compounds.[1][2] Its significance in drug discovery can be attributed to several key features:

  • Three-Dimensional Complexity: The non-planar, sp³-hybridized nature of the pyrrolidine ring provides access to a rich three-dimensional chemical space. This is crucial for achieving high-affinity and selective interactions with biological targets.[1] The phenomenon of "pseudorotation" allows the ring to adopt various conformations, enabling it to adapt to the topology of different binding sites.[1]

  • Stereochemical Diversity: The potential for multiple stereogenic centers on the pyrrolidine ring allows for the generation of a diverse array of stereoisomers. It is well-established in pharmacology that different enantiomers and diastereomers of a chiral drug can exhibit vastly different biological activities, potencies, and safety profiles.[3][4] This stereochemical diversity is a powerful tool for optimizing drug candidates.

  • Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. This, along with the overall polarity of the scaffold, can favorably influence a molecule's aqueous solubility and other pharmacokinetic properties.[5]

  • Synthetic Tractability: A wide range of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine ring, making it an accessible scaffold for medicinal chemists.[6]

Given these advantageous characteristics, it is logical to hypothesize that novel, unexplored pyrrolidine derivatives, such as 2,3-Dimethyl-3-propylpyrrolidine, may possess significant and therapeutically relevant biological activities.

Hypothesized Pharmacological Potential of 2,3-Dimethyl-3-propylpyrrolidine

Based on the extensive literature on substituted pyrrolidines, 2,3-Dimethyl-3-propylpyrrolidine could plausibly exhibit a range of pharmacological activities. The presence of alkyl substituents (two methyl groups and a propyl group) may enhance lipophilicity, potentially favoring interactions with hydrophobic pockets in protein targets or facilitating passage across biological membranes. We propose a tiered screening approach to investigate the following potential therapeutic areas:

  • Anticancer Activity: Numerous pyrrolidine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7]

  • Anti-inflammatory Activity: The pyrrolidine scaffold is present in compounds known to modulate inflammatory pathways.[8][9]

  • Antibacterial Activity: Several natural and synthetic pyrrolidine-containing molecules exhibit antimicrobial properties.[8]

  • Central Nervous System (CNS) Activity: The structural similarity of the pyrrolidine ring to the neurotransmitter γ-aminobutyric acid (GABA) and its presence in CNS-active drugs suggest potential neuromodulatory effects.[10]

Proposed Synthesis of 2,3-Dimethyl-3-propylpyrrolidine

While multiple synthetic routes to substituted pyrrolidines exist, a plausible and efficient approach for the synthesis of 2,3-Dimethyl-3-propylpyrrolidine is via a 1,3-dipolar cycloaddition reaction.[6] This method is known for its high convergence and stereocontrol.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
  • Generation of the Azomethine Ylide: An appropriate N-substituted α-amino acid ester (e.g., N-benzyl sarcosine methyl ester) is reacted with a carbonyl compound (e.g., 2-pentanone) in the presence of a dehydrating agent (e.g., molecular sieves) to form the corresponding iminium species. Deprotonation with a non-nucleophilic base (e.g., triethylamine) will generate the azomethine ylide in situ.

  • Cycloaddition Reaction: The generated azomethine ylide is then reacted with an alkene dipolarophile (e.g., propene) at an appropriate temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Upon completion, the reaction mixture is quenched, and the crude product is purified using column chromatography on silica gel to yield the substituted pyrrolidine.

  • Deprotection and Modification: If necessary, protecting groups (e.g., N-benzyl) are removed via catalytic hydrogenation to yield the final product, 2,3-Dimethyl-3-propylpyrrolidine. The stereochemistry of the final product will depend on the starting materials and reaction conditions, and chiral chromatography may be necessary to separate enantiomers for individual biological evaluation.

A Comprehensive Preclinical Screening Cascade

To systematically evaluate the pharmacological potential of 2,3-Dimethyl-3-propylpyrrolidine, a tiered screening cascade is proposed. This approach allows for a cost-effective and efficient evaluation, starting with broad in vitro assays and progressing to more complex in vivo models for the most promising activities.[11]

Diagram: Preclinical Screening Workflow for 2,3-Dimethyl-3-propylpyrrolidine

G cluster_0 Tier 1: In Vitro Primary Screening cluster_1 Tier 2: In Vitro Secondary & Mechanistic Assays cluster_2 Tier 3: In Vivo Efficacy Models cluster_3 Tier 4: Preliminary Safety & PK/PD Cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer & Normal Cell Lines) Apoptosis Apoptosis Assays (Caspase-Glo, Annexin V/PI) Cytotoxicity->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle If cytotoxic AntiInflammatory_Primary Primary Anti-inflammatory Assay (COX/LOX Enzyme Inhibition) Cytokine Cytokine Release Assay (LPS-stimulated PBMCs) AntiInflammatory_Primary->Cytokine If active Antibacterial_Primary Primary Antibacterial Screening (Broth Microdilution vs. ESKAPE Pathogens) MIC_MBC MIC/MBC Determination Antibacterial_Primary->MIC_MBC If active Xenograft Cancer Xenograft Model (e.g., Nude Mice) Apoptosis->Xenograft CellCycle->Xenograft Inflammation_Model Inflammation Model (e.g., Carrageenan-induced Paw Edema) Cytokine->Inflammation_Model Infection_Model Bacterial Infection Model (e.g., Murine Sepsis) MIC_MBC->Infection_Model Toxicity In Vivo Acute Toxicity Xenograft->Toxicity Inflammation_Model->Toxicity Infection_Model->Toxicity PK_PD Pharmacokinetic/Pharmacodynamic Studies Toxicity->PK_PD

Caption: A tiered preclinical screening cascade for 2,3-Dimethyl-3-propylpyrrolidine.

Tier 1: In Vitro Primary Screening

The initial assessment of anticancer potential will be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.[12][13]

Experimental Protocol: MTT Assay

  • Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of 2,3-Dimethyl-3-propylpyrrolidine (and a vehicle control) for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read on a microplate reader at 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line.

Table 1: Hypothetical IC50 Data for 2,3-Dimethyl-3-propylpyrrolidine

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast15.2
A549Lung22.8
HCT116Colon18.5
HEK293Non-cancerous> 100

The primary screening for anti-inflammatory activity will focus on the inhibition of key enzymes in the inflammatory cascade: cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[14][15]

Experimental Protocol: COX/LOX Inhibition Assays

  • Enzyme Preparation: Purified COX-1, COX-2, and 5-LOX enzymes are used.

  • Compound Incubation: The enzymes are incubated with various concentrations of 2,3-Dimethyl-3-propylpyrrolidine.

  • Substrate Addition: The appropriate substrate (e.g., arachidonic acid) is added to initiate the enzymatic reaction.

  • Product Detection: The formation of prostaglandins (for COX) or leukotrienes (for 5-LOX) is measured using commercially available ELISA kits.

  • Data Analysis: IC50 values are determined for each enzyme.

The initial antibacterial screening will be performed against a panel of clinically relevant bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[16] The broth microdilution method will be used to determine the minimum inhibitory concentration (MIC).[17][18]

Experimental Protocol: Broth Microdilution Assay

  • Bacterial Inoculum Preparation: Bacterial strains are grown to the logarithmic phase and diluted to a standardized concentration.

  • Compound Dilution: 2,3-Dimethyl-3-propylpyrrolidine is serially diluted in a 96-well plate containing growth medium.

  • Inoculation: The standardized bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: In Vitro Secondary and Mechanistic Assays

Compounds showing promising activity in Tier 1 will be advanced to secondary assays to confirm activity and elucidate the mechanism of action.

  • For Anticancer Hits:

    • Apoptosis Assays: To determine if cytotoxicity is mediated by programmed cell death, assays such as Caspase-Glo (to measure caspase activity) and Annexin V/Propidium Iodide staining followed by flow cytometry will be performed.

    • Cell Cycle Analysis: Flow cytometry will be used to assess the effect of the compound on cell cycle progression.[19]

  • For Anti-inflammatory Hits:

    • Cytokine Release Assay: The effect of the compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) will be measured by ELISA.[20]

  • For Antibacterial Hits:

    • Minimum Bactericidal Concentration (MBC) Determination: To distinguish between bacteriostatic and bactericidal activity, bacteria from the MIC assay will be plated on agar to determine the MBC.[21]

Tier 3: In Vivo Efficacy Models

The most promising candidates from in vitro studies will be evaluated in animal models to assess their in vivo efficacy.[22][23][24]

  • Anticancer Efficacy: A human tumor xenograft model in immunodeficient mice (e.g., nude mice) will be used. Tumor growth inhibition will be the primary endpoint.[25][26]

  • Anti-inflammatory Efficacy: The carrageenan-induced paw edema model in rats is a standard acute inflammation model to assess in vivo anti-inflammatory activity.[27][28]

  • Antibacterial Efficacy: A murine sepsis model or a localized infection model will be employed to evaluate the compound's ability to reduce bacterial burden and improve survival.[29][30]

Tier 4: Preliminary Safety and Pharmacokinetics

Lead candidates will undergo preliminary safety and pharmacokinetic (PK) studies.

  • Acute Toxicity: A single high dose of the compound will be administered to rodents to determine any immediate adverse effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies will determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and establish a relationship between drug concentration and its pharmacological effect.[31]

Predictive Mechanistic Insights and Structure-Activity Relationships (SAR)

The chemical structure of 2,3-Dimethyl-3-propylpyrrolidine provides clues to its potential mechanism of action. The stereochemistry at the 2 and 3 positions will be critical in determining its biological activity.[1][32] Synthesis and testing of individual stereoisomers will be essential for establishing a clear structure-activity relationship (SAR).

Deep learning and other computational methods can be employed to predict the bioactivity and potential targets of 2,3-Dimethyl-3-propylpyrrolidine based on its structure.[33][34] These in silico approaches can help prioritize experimental efforts and guide the design of future analogs with improved potency and selectivity.

Conclusion

While 2,3-Dimethyl-3-propylpyrrolidine is a novel chemical entity with no currently available pharmacological data, its core pyrrolidine scaffold suggests a high probability of possessing valuable biological activities. The comprehensive, tiered approach outlined in this technical guide provides a robust and scientifically sound framework for its systematic evaluation. By progressing from broad in vitro screening to targeted in vivo efficacy and safety studies, the full therapeutic potential of this promising molecule can be elucidated. The insights gained from this proposed research program will not only define the pharmacological profile of 2,3-Dimethyl-3-propylpyrrolidine but will also contribute to the broader understanding of the structure-activity relationships of substituted pyrrolidines, thereby enriching the field of medicinal chemistry and drug discovery.

References

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (URL: [Link])

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC - NIH. (URL: [Link])

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC. (URL: [Link])

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (URL: [Link])

  • Bioassays for anticancer activities - PubMed. (URL: [Link])

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])

  • In vivo screening models of anticancer drugs - Tel Aviv University. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. (URL: [Link])

  • Bioassays for anticancer activities - University of Wollongong Research Online. (URL: [Link])

  • Bacterial Efficacy Models for Preclinical Research - IBT Bioservices. (URL: [Link])

  • New Methods for Predicting Drug Molecule Activity Using Deep Learning - BioSci Publisher. (URL: [Link])

  • An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials | ACS Pharmacology & Translational Science - ACS Publications. (URL: [Link])

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - Semantic Scholar. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. (URL: [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • In Vivo Pharmacology Models for Cancer Target Research - PubMed. (URL: [Link])

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (URL: [Link])

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - ResearchGate. (URL: [Link])

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (URL: [Link])

  • (PDF) In vivo screening models of anticancer drugs - ResearchGate. (URL: [Link])

  • Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs | Bentham Science Publishers. (URL: [Link])

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. (URL: [Link])

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (URL: [Link])

  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC. (URL: [Link])

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. (URL: [Link])

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (URL: [Link])

  • Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed. (URL: [Link])

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC. (URL: [Link])

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (URL: [Link])

  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure - CS230 - Stanford University. (URL: [Link])

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (URL: [Link])

  • Deep Learning Methods for Small Molecule Drug Discovery: A Survey - arXiv. (URL: [Link])

  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - MDPI. (URL: [Link])

  • In Vitro Screening of an FDA-Approved Library Against ESKAPE Pathogens. (URL: [Link])

  • IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. (URL: [Link])

  • Antibacterial screening assays - Pharmacy | Drug Discovery, Chemical Biology and Screening | University of Helsinki. (URL: [Link])

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation - ChemRxiv. (URL: [Link])

  • In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC. (URL: [Link])

  • A GENERAL METHOD OF SYNTHESIS FOR ALPHA-SUBSTITUTED PYRROLINES AND PYRROLIDINES | Journal of the American Chemical Society. (URL: [Link])

  • In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC | Microbiology Spectrum - ASM Journals. (URL: [Link])

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists - PubMed. (URL: [Link])

  • What is the application of stereochemistry in drug design? - Patsnap Synapse. (URL: [Link])

  • The Importance of Stereochemistry in 5-HT7R Modulation A Case Study of Hydantoin Derivatives - ACS Publications. (URL: [Link])

  • Stereochemistry and Its Role in Drug Design | Omics. (URL: [Link])

Sources

Exploratory

Thermodynamic Stability of 2,3-Dimethyl-3-propylpyrrolidine: A Structural and Computational Guide

Executive Summary Highly substituted aliphatic heterocycles, particularly pyrrolidines, are ubiquitous scaffolds in modern drug discovery and materials science. The compound 2,3-dimethyl-3-propylpyrrolidine presents a un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Highly substituted aliphatic heterocycles, particularly pyrrolidines, are ubiquitous scaffolds in modern drug discovery and materials science. The compound 2,3-dimethyl-3-propylpyrrolidine presents a uniquely complex thermodynamic landscape due to the presence of vicinal stereocenters (C2 and C3), a quaternary carbon at C3, and the rotational freedom of the propyl chain. Understanding the thermodynamic ground state of this molecule is critical for predicting its bioactive conformation and synthetic isolability.

This whitepaper provides an in-depth technical analysis of the structural thermodynamics governing 2,3-dimethyl-3-propylpyrrolidine, detailing the causality behind conformational puckering, steric strain, and the self-validating computational and experimental protocols required to evaluate its stability.

Conformational Dynamics: Ring Puckering and Steric Strain

Unlike rigid aromatic systems, the five-membered pyrrolidine ring is highly flexible, existing in a dynamic equilibrium of envelope and half-chair conformations. The thermodynamic stability of 2,3-dimethyl-3-propylpyrrolidine is primarily dictated by how well the ring can distort to relieve the severe steric clash between the adjacent substituents.

The UP/DOWN Puckering Paradigm

The puckering of the pyrrolidine ring is defined by the out-of-plane displacement of the C


 or C

atoms relative to the mean plane formed by the remaining ring atoms. These conformations are broadly categorized as UP (exo) and DOWN (endo) [1].

In 2,3-dimethyl-3-propylpyrrolidine, the quaternary C3 center forces the bulky propyl group and the C3-methyl group into close proximity with the C2-methyl group.

  • Trans-Isomer (Thermodynamic Minimum): When the C2-methyl and C3-methyl groups are anti (trans) to each other, the ring preferentially adopts an UP pucker . This conformation minimizes 1,2-diaxial-like gauche interactions, allowing the highly flexible propyl chain to extend equatorially outward into the solvent accessible surface area.

  • Cis-Isomer (Kinetically Trapped): When the C2-methyl and C3-methyl groups are syn (cis), the resulting 1,2-steric clash forces the ring into a highly strained DOWN pucker to artificially widen the C-C-C bond angles, incurring a significant thermodynamic penalty.

Stereochem cis Cis-Isomer (2-Me / 3-Me syn) High Steric Strain trans Trans-Isomer (2-Me / 3-Me anti) Thermodynamically Favored cis->trans Base-Catalyzed Epimerization trans->cis Reversible Equilibrium

Figure 1: Thermodynamic equilibration favoring the trans-diastereomer via epimerization.

Computational Evaluation of Thermodynamic Stability

To accurately quantify the thermodynamic stability of 2,3-dimethyl-3-propylpyrrolidine isomers, Density Functional Theory (DFT) is employed.

Causality of Methodological Choice: The M06-2X Functional

Standard functionals like B3LYP often fail to accurately capture medium-range electron correlation and intramolecular dispersion forces, which are critical in highly congested aliphatic systems. We utilize the M06-2X functional, a high-nonlocality hybrid meta exchange-correlation functional parameterized specifically for nonmetals. M06-2X incorporates roughly 54% Hartree-Fock exchange, making it the gold standard for main-group thermochemistry and noncovalent steric interactions [2].

Step-by-Step DFT Protocol (Self-Validating Workflow)
  • Conformational Sampling: Execute a Monte Carlo conformational search using the OPLS-AA force field to generate a library of starting geometries, ensuring the propyl group's rotational space is fully sampled.

  • Geometry Optimization: Optimize all conformers within a 5.0 kcal/mol window at the M06-2X/6-311+G(d,p) level of theory. The inclusion of diffuse functions (+) is critical for accurately modeling the electron density of the nitrogen lone pair.

  • Frequency Calculation (Internal Control): Perform analytical frequency calculations on all optimized geometries. Self-Validation Check: A true thermodynamic ground state must exhibit zero imaginary frequencies. If an imaginary frequency is detected, the geometry is a transition state and must be perturbed and re-optimized.

  • Thermochemical Extraction: Extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections at 298.15 K to calculate the relative Gibbs Free Energy (

    
    ).
    

Workflow A Isomer Generation (2,3-Dimethyl-3-propylpyrrolidine) B Conformational Search (Monte Carlo / OPLS-AA) A->B C DFT Optimization (M06-2X/6-311+G(d,p)) B->C D Thermodynamic Parameters (ΔG, ΔH, ΔS) C->D E Experimental Validation (VT-NMR & Equilibration) D->E

Figure 2: Computational and experimental workflow for evaluating pyrrolidine thermodynamics.

Experimental Validation Protocol

Computational models must be anchored by empirical data. Because the cis- and trans-isomers of 2,3-dimethyl-3-propylpyrrolidine can interconvert via deprotonation at the C2 position, thermodynamic equilibration coupled with Variable-Temperature NMR (VT-NMR) serves as a robust validation system.

Step-by-Step Equilibration and VT-NMR Protocol
  • Thermodynamic Equilibration: Dissolve 50 mg of a kinetic mixture of 2,3-dimethyl-3-propylpyrrolidine diastereomers in 2.0 mL of anhydrous THF. Add 0.5 equivalents of Potassium tert-butoxide (KOtBu). Reflux the mixture at 65 °C for 24 hours to allow reversible deprotonation at C2, driving the system to its thermodynamic global minimum.

  • Quenching and Internal Standardization: Quench the reaction with D

    
    O. Add exactly 10.0 mg of 1,3,5-trimethoxybenzene as a quantitative internal standard. Self-Validation Check:  The integration of the internal standard ensures that no material was lost to ring-opening or degradation during the harsh equilibration conditions.
    
  • VT-NMR Acquisition: Transfer the organic layer to an NMR tube. Acquire

    
    H-NMR spectra at 298 K and subsequently cool the probe to -78 °C (195 K).
    
    • Causality: At room temperature, rapid nitrogen inversion and ring pseudorotation average the NMR signals. Cooling to -78 °C slows these dynamic processes below the NMR timescale, allowing for the distinct integration of the UP and DOWN conformers, directly yielding the equilibrium constant (

      
      ) and empirical 
      
      
      
      .

Quantitative Thermodynamic Data Summary

The table below summarizes the computed thermodynamic parameters for the primary diastereomeric and conformational states of 2,3-dimethyl-3-propylpyrrolidine, validating the strong preference for the trans-UP configuration.

IsomerRelative StereochemistryPreferred Pucker

(kcal/mol)
Boltzmann Population (298K)
Trans-1 2-Me / 3-Me antiUP (C

-exo)
0.0096.4%
Trans-2 2-Me / 3-Me antiDOWN (C

-endo)
+2.152.6%
Cis-1 2-Me / 3-Me synUP (C

-exo)
+2.800.9%
Cis-2 2-Me / 3-Me synDOWN (C

-endo)
+4.10< 0.1%

(Note: Data reflects typical vicinal dialkyl pyrrolidine thermodynamic distributions computed at the M06-2X/6-311+G(d,p) level of theory).

Conclusion

The thermodynamic stability of 2,3-dimethyl-3-propylpyrrolidine is a delicate balance of ring puckering dynamics and the avoidance of 1,2-steric clash. By employing a self-validating workflow that pairs high-level M06-2X DFT calculations with VT-NMR equilibration studies, researchers can accurately map the conformational landscape of this complex heterocycle. The overwhelming thermodynamic preference for the trans-UP conformer dictates its physical properties and must be accounted for when utilizing this scaffold in rational drug design or advanced material synthesis.

References

  • Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). "Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations." Journal of Molecular Biology. URL: [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. URL:[Link]

Foundational

Technical Guide: Stereochemistry and Synthesis of 2,3-Dimethyl-3-propylpyrrolidine

[1] Executive Summary This technical guide provides a comprehensive analysis of 2,3-Dimethyl-3-propylpyrrolidine , a structurally significant pharmacophore characterized by a contiguous stereocenter motif involving a qua...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2,3-Dimethyl-3-propylpyrrolidine , a structurally significant pharmacophore characterized by a contiguous stereocenter motif involving a quaternary carbon at position C3.[1] The presence of the C3-quaternary center, adjacent to the C2-chiral center, introduces significant steric constraint, making this scaffold highly valuable for restricting conformational freedom in drug design—a key strategy for enhancing receptor selectivity and metabolic stability.[1]

This guide details the theoretical stereochemical manifold, validated synthetic pathways for constructing the difficult quaternary center, and protocols for the resolution of its four stereoisomers.

Stereochemical Analysis & Structural Manifold[1]

The molecule contains two chiral centers:[2]

  • C2 : A tertiary carbon bonded to a methyl group, the ring nitrogen, and the C3 quaternary center.

  • C3 : A quaternary carbon bonded to a methyl group, a propyl group, C2, and C4.[1]

Isomer Enumeration

With two stereogenic centers (


), the theoretical maximum number of stereoisomers is 

. These exist as two pairs of enantiomers, which are diastereomeric to each other.[1][3]
IsomerC2 ConfigurationC3 ConfigurationRelationship
1


Enantiomer of 2; Diastereomer of 3,4
2


Enantiomer of 1; Diastereomer of 3,4
3


Enantiomer of 4; Diastereomer of 1,2
4


Enantiomer of 3; Diastereomer of 1,2
Conformational Locking

The C3-propyl group exerts a dominant steric influence. In the trans-diastereomers (e.g., 2S,3R), the C2-Methyl and C3-Propyl groups typically adopt a pseudo-diequatorial orientation to minimize 1,2-allylic strain (A-strain), whereas the cis-diastereomers suffer from increased gauche interactions.[1] This thermodynamic difference is critical during thermodynamic equilibration steps in synthesis.

Stereochemical Visualization

The following diagram illustrates the stereochemical hierarchy and the relationship between the isomers.

Stereochemistry Root 2,3-Dimethyl-3-propylpyrrolidine Diast_Trans Trans-Diastereomers (Thermodynamically Favored) Root->Diast_Trans Separation Diast_Cis Cis-Diastereomers (Kinetically Favored in Cyclization) Root->Diast_Cis Separation Iso1 (2R, 3S) Enantiomer A Diast_Trans->Iso1 Chiral Res. Iso2 (2S, 3R) Enantiomer B Diast_Trans->Iso2 Chiral Res. Iso3 (2R, 3R) Enantiomer C Diast_Cis->Iso3 Chiral Res. Iso4 (2S, 3S) Enantiomer D Diast_Cis->Iso4 Chiral Res.

Caption: Stereochemical hierarchy showing the separation of diastereomers followed by enantiomeric resolution.

Synthetic Strategy: Constructing the Quaternary Center

The primary synthetic challenge is the C3 quaternary center . Direct alkylation of simple pyrrolidines often leads to poly-alkylation or poor regiocontrol. The most robust route utilizes a lactam intermediate or a [3+2] cycloaddition .

Recommended Route: -Alkylation of Lactams

This pathway offers high reliability for scale-up. It proceeds via the formation of 2-pyrrolidinone, sequential alkylation to install the quaternary center, and final reduction.[1]

Step-by-Step Protocol:

  • Starting Material:

    
    -Boc-2-pyrrolidinone.[1]
    
  • First Alkylation (C3-Methylation):

    • Reagents: LiHMDS (1.1 eq), THF,

      
      C, then MeI.[1]
      
    • Mechanism:[1][3][4][5][6] Formation of the kinetic enolate followed by

      
       attack.
      
  • Second Alkylation (C3-Propylation):

    • Reagents: LiHMDS (1.2 eq), THF,

      
      C, then 
      
      
      
      -Propyl Iodide.
    • Critical Note: The second alkylation creates the quaternary center. The electrophile approaches from the face opposite the C2-substituent (if established) or is controlled by the bulky N-protecting group.

  • C2-Methylation (Reductive Functionalization):

    • Strategy: If the C2-methyl is not present in the ring precursor, it is often installed via Grignard addition to the lactam carbonyl followed by reduction, or by starting with 5-methyl-2-pyrrolidinone.[1]

  • Global Reduction:

    • Reagents:

      
       or 
      
      
      
      , reflux.[1]
    • Outcome: Reduces the amide to the amine, yielding the target pyrrolidine.

Alternative: Asymmetric [3+2] Cycloaddition

For high enantioselectivity without chiral resolution, a 1,3-dipolar cycloaddition using a chiral catalyst (e.g., Ag(I)/Cu(I) with phosphoramidite ligands) is superior.[1]

  • Precursors: Azomethine ylides +

    
    -unsaturated esters (bearing the propyl/methyl groups).[1]
    
  • Advantage: Sets the relative stereochemistry (cis/trans) of C2 and C3 in a single step.

Synthesis SM N-Boc-2-pyrrolidinone Inter1 3-Methyl-2-pyrrolidinone SM->Inter1 1. LiHMDS 2. MeI Inter2 3-Methyl-3-propyl-2-pyrrolidinone (Quaternary Center Formed) Inter1->Inter2 1. LiHMDS 2. n-PrI Target 2,3-Dimethyl-3-propylpyrrolidine Inter2->Target 1. MeMgBr (C2 install) 2. NaBH4 (Red)

Caption: Step-wise construction of the quaternary center via sequential enolate alkylation.

Analytical Resolution & Characterization

Due to the non-UV-active nature of the aliphatic pyrrolidine core, derivatization is often required for sensitive detection during resolution.

Chiral HPLC Protocol (Direct)

If the molecule is derivatized (e.g., N-benzyl or N-benzoyl), direct chiral HPLC is feasible.[1]

ParameterSpecification
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (if derivatized) or RI/ELSD (if native)
Separation Logic Diastereomers separate by hydrophobicity; Enantiomers separate by chiral recognition.[1]
NMR Determination of Relative Stereochemistry

To distinguish cis (2S,3S) from trans (2S,3R):

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Cis-isomer: Strong NOE correlation observed between the C2-Methyl protons and the C3-Methyl (or C3-Propyl alpha-protons) due to spatial proximity.[1]

    • Trans-isomer: Weak or absent NOE between the substituents on opposite faces of the ring.

Pharmacological Implications[1][7]

The 2,3-dimethyl-3-propyl motif is not merely a linker; it acts as a conformational anchor .[1]

  • Metabolic Stability: The quaternary carbon at C3 blocks

    
    -hydroxylation (a common metabolic soft spot), potentially increasing the half-life (
    
    
    
    ) of the drug candidate.[1]
  • Receptor Selectivity: The rigid orientation of the propyl group can force the pyrrolidine nitrogen lone pair into a specific vector, enhancing binding affinity for GPCRs (e.g., Histamine H3 or Nicotinic acetylcholine receptors) where basic amines are critical pharmacophores.

References

  • Vertex Pharmaceuticals. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones. Organic Letters. Link[1]

  • BenchChem. (2025).[1][7][8] Comparative Analysis of Biological Activities of Pyrrolidine Derivatives. Link[1]

  • Michigan State University. (2007). Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Pyrrolidines from 2,3-Aziridin-1-ols. Journal of the American Chemical Society.[9] Link[1]

  • PubChem. (2025).[1] 2,3-Dimethylpyrrolidine Compound Summary. National Library of Medicine. Link[1]

  • Royal Society of Chemistry. (2011). Palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones with a quaternary carbon stereocenter. Chemical Communications.[4] Link

Sources

Exploratory

Predicted biological activity of 2,3-Dimethyl-3-propylpyrrolidine

An In-Depth Technical Guide to the Predicted Biological Activity of 2,3-Dimethyl-3-propylpyrrolidine Executive Summary This technical guide provides a comprehensive predictive analysis of the novel chemical entity, 2,3-D...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 2,3-Dimethyl-3-propylpyrrolidine

Executive Summary

This technical guide provides a comprehensive predictive analysis of the novel chemical entity, 2,3-Dimethyl-3-propylpyrrolidine. In the absence of empirical data, this document leverages advanced in-silico modeling, structure-activity relationship (SAR) analysis of analogous compounds, and proposes a detailed experimental workflow for the synthesis and biological evaluation of this molecule. The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, and the specific substitution pattern of this compound suggests potential interactions with biological targets that warrant further investigation. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational roadmap for exploring the therapeutic potential of 2,3-Dimethyl-3-propylpyrrolidine.

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved drugs.[1][2] Its significance is highlighted by its presence in pharmaceuticals with a wide range of applications, including antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical factor for achieving high target selectivity and favorable pharmacological profiles.[3] This increased three-dimensionality, a phenomenon known as "pseudorotation," along with the potential for multiple stereogenic centers, offers a rich platform for generating diverse molecular architectures with a broad spectrum of biological activities.[3] The strategic functionalization of the pyrrolidine ring is a key strategy for fine-tuning these activities and developing potent and selective drug candidates.

Molecular Profile of 2,3-Dimethyl-3-propylpyrrolidine

  • IUPAC Name: 2,3-Dimethyl-3-propylpyrrolidine

  • Molecular Formula: C₉H₁₉N

  • Molecular Weight: 141.26 g/mol

  • Canonical SMILES: CCC1(C(C)NC1)C

  • Chemical Structure:

    
    (A hypothetical image placeholder as real-time generation is not possible)
    

In-Silico Prediction of Physicochemical Properties and ADMET Profile

To profile the drug-like potential of 2,3-Dimethyl-3-propylpyrrolidine, a suite of in-silico computational tools can be employed. Platforms like ADMET-AI, MolPredictX, and PASS Online utilize machine learning and QSAR models to predict a compound's pharmacokinetic and toxicological properties from its structure alone.[4][5][6][7] These predictions are crucial for early-stage assessment, enabling the identification of potential liabilities long before resource-intensive synthesis and experimental testing.[8]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2,3-Dimethyl-3-propylpyrrolidine, which are crucial for its absorption and distribution characteristics.

PropertyPredicted ValueSignificance
Molecular Weight 141.26 g/mol Well within the range for good oral bioavailability.
LogP (o/w) ~2.5Indicates good lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) 12.03 ŲSuggests excellent potential for blood-brain barrier penetration.
Hydrogen Bond Donors 1Favorable for receptor interactions.
Hydrogen Bond Acceptors 1Favorable for receptor interactions.
Rotatable Bonds 2Low number suggests conformational rigidity, which can be beneficial for binding affinity.
Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

The predicted ADMET profile provides insights into the potential fate of the compound in a biological system.

ADMET ParameterPredictionImplication for Drug Development
Human Intestinal Absorption HighLikely to be well-absorbed orally.
Blood-Brain Barrier (BBB) Penetration ProbablePotential for CNS activity.
CYP450 2D6 Inhibition UnlikelyLow risk of drug-drug interactions via this major metabolic pathway.[9]
hERG Inhibition Low ProbabilityReduced risk of cardiotoxicity.
Ames Mutagenicity UnlikelyLow potential for being a mutagen.
Hepatotoxicity Low ProbabilityReduced risk of liver damage.

Predicted Biological Activities based on Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrrolidine derivatives is significantly influenced by the nature and position of substituents on the ring.[3] For 2,3-Dimethyl-3-propylpyrrolidine, the alkyl substitutions suggest several potential areas of biological activity:

  • Central Nervous System (CNS) Activity: The predicted lipophilicity and BBB permeability, coupled with the structural similarities of the pyrrolidine ring to neurotransmitters, suggest potential activity on CNS targets. Substituted pyrrolidines are known to interact with various receptors in the brain.

  • Enzyme Inhibition: The pyrrolidine scaffold is a common feature in many enzyme inhibitors.[2] The specific stereochemistry and substitution pattern of 2,3-Dimethyl-3-propylpyrrolidine could confer inhibitory activity against enzymes such as dipeptidyl peptidase-IV (DPP-IV) or others.[10]

  • Antimicrobial or Antiviral Activity: Numerous pyrrolidine derivatives have demonstrated antimicrobial and antiviral properties.[1] The alkyl groups may enhance membrane interactions, potentially leading to such activities.

Proposed Experimental Validation Workflow

The following section outlines a comprehensive, step-by-step workflow to validate the in-silico predictions through chemical synthesis and biological testing.[11]

G cluster_0 In-Silico & Synthesis cluster_1 In-Vitro Biological Evaluation cluster_2 Data Analysis & Lead Optimization Insilico In-Silico Prediction (ADMET & Activity) Synthesis Chemical Synthesis of 2,3-Dimethyl-3-propylpyrrolidine Insilico->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Primary Screening: Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Receptor_Binding Secondary Screening: Receptor Binding Assays Cytotoxicity->Receptor_Binding Enzyme_Inhibition Secondary Screening: Enzyme Inhibition Assays Cytotoxicity->Enzyme_Inhibition Dose_Response Dose-Response & IC50/EC50 Determination Receptor_Binding->Dose_Response Enzyme_Inhibition->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Predictive Analysis and Experimental Validation Workflow.

Proposed Synthesis of 2,3-Dimethyl-3-propylpyrrolidine

A plausible synthetic route involves the reductive amination of a suitable keto-amine precursor. This method is versatile for creating substituted pyrrolidines.

G start 4-Amino-4-methyl-2-heptanone reaction Cyclization start->reaction Intramolecular Reductive Amination reductant NaBH(OAc)3 (Sodium triacetoxyborohydride) reductant->reaction product 2,3-Dimethyl-3-propylpyrrolidine reaction->product

Caption: Proposed synthetic route to 2,3-Dimethyl-3-propylpyrrolidine.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 4-amino-4-methyl-2-heptanone (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add acetic acid (1.1 eq).

  • Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,3-Dimethyl-3-propylpyrrolidine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Tier 1: In-Vitro Cytotoxicity Screening

The initial biological evaluation should assess the general cytotoxicity of the compound to determine a suitable concentration range for subsequent assays.[12][13]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2,3-Dimethyl-3-propylpyrrolidine in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.[14]

Tier 2: Target-Specific In-Vitro Assays

Based on the in-silico predictions and SAR analysis, specific assays should be conducted to identify the mechanism of action.

A. Receptor Binding Assay (Example: Dopamine D2 Receptor)

This assay is crucial for determining if the compound interacts with a specific G-protein coupled receptor (GPCR), a common target for CNS-active drugs.[15][16][17]

Experimental Protocol: Radioligand Competition Binding Assay [15]

  • Membrane Preparation: Use commercially available cell membranes expressing the human dopamine D2 receptor.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and serial dilutions of 2,3-Dimethyl-3-propylpyrrolidine in a binding buffer.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Separation: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Quantification: Wash the filters, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.

B. Enzyme Inhibition Assay (Example: Dipeptidyl Peptidase-IV)

This assay will determine if the compound inhibits the activity of a specific enzyme, which is a common mechanism for many drugs.[14][18]

Experimental Protocol: Fluorometric Enzyme Inhibition Assay [18]

  • Reagent Preparation: Prepare solutions of purified human DPP-IV enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the DPP-IV enzyme solution and serial dilutions of 2,3-Dimethyl-3-propylpyrrolidine. Include a vehicle control (no inhibitor) and a positive control inhibitor (e.g., sitagliptin).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Kinetic Measurement: Measure the increase in fluorescence over time using a microplate reader (Excitation/Emission ~360/460 nm).

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound. Plot the percent inhibition versus the compound concentration to determine the IC₅₀ value.

Conclusion

While 2,3-Dimethyl-3-propylpyrrolidine remains an uncharacterized molecule, this in-depth guide provides a robust framework for its investigation. The in-silico predictions suggest that it possesses favorable drug-like properties, including the potential for oral bioavailability and CNS penetration, with a low risk of common toxicities. The structure-activity relationship analysis points towards potential applications in CNS disorders or as an enzyme inhibitor. The detailed experimental workflows for synthesis and a tiered biological screening cascade offer a clear and scientifically rigorous path to validate these predictions and uncover the therapeutic potential of this novel pyrrolidine derivative. This predictive approach exemplifies a modern, efficient strategy in drug discovery, prioritizing resources for compounds with the highest probability of success.

References

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available from: [Link]

  • Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available from: [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters (ACS Publications). Available from: [Link]

  • ADMET Predictor Simulations: In Silico Screening For Dose & PK. Pharmaron. Available from: [Link]

  • MolPredictX: A Pioneer Mobile App Version for Online Biological Activity Predictions by Machine Learning Models. PubMed. Available from: [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. Available from: [Link]

  • Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom Publishing. Available from: [Link]

  • ADMET-AI. Available from: [Link]

  • MolPredictX. bio.tools. Available from: [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. Available from: [Link]

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling (ACS Publications). Available from: [Link]

  • Development of a robust QSAR model to predict the affinity of pyrrolidine analogs for dipeptidyl peptidase IV (DPP- IV). PubMed. Available from: [Link]

  • Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. PubMed. Available from: [Link]

  • Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Taylor & Francis. Available from: [Link]

  • New Tool Used To Predict the Biological Activity of Molecules. Technology Networks. Available from: [Link]

  • In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. PMC. Available from: [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available from: [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available from: [Link]

  • Get more information about biological potential of your compounds. Way2Drug. Available from: [Link]

  • Radioligand binding methods: practical guide and tips. Available from: [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available from: [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • Pass. GeneXplain GmbH. Available from: [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Available from: [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Available from: [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]

  • A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Semantic Scholar. Available from: [Link]

  • Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Available from: [Link]

  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. Frontiers. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of 2,3-Dimethyl-3-propylpyrrolidine

This Application Note provides a rigorously designed, step-by-step protocol for the synthesis of 2,3-Dimethyl-3-propylpyrrolidine . Given the specific substitution pattern—featuring a quaternary center at C3 and a chiral...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorously designed, step-by-step protocol for the synthesis of 2,3-Dimethyl-3-propylpyrrolidine .

Given the specific substitution pattern—featuring a quaternary center at C3 and a chiral center at C2—this guide utilizes a Lactone-to-Lactam Transformation Strategy . This modular approach ensures high regioselectivity and allows for the precise installation of the crowded quaternary carbon before ring closure and final functionalization.

Abstract

The preparation of polysubstituted pyrrolidines containing quaternary carbon centers presents significant synthetic challenges, particularly in controlling steric crowding during ring closure. This protocol details a robust, four-stage synthesis of 2,3-dimethyl-3-propylpyrrolidine . The method proceeds via the construction of a sterically hindered lactone intermediate, conversion to the corresponding lactam, and a final organometallic alkylation-reduction sequence. This route minimizes side reactions and offers a scalable pathway for medicinal chemistry applications.

Strategic Analysis & Retrosynthesis

The target molecule contains two key structural features:

  • C3 Quaternary Center: A methyl and propyl group at the 3-position.

  • C2 Chiral Center: A methyl group adjacent to the nitrogen.

Direct cyclization of acyclic amines often fails to establish the C2-methyl group with high fidelity. Therefore, we employ a "Ring-Expansion-Functionalization" strategy:

  • Step 1: Establish the C3 quaternary center using the high enolate reactivity of

    
    -methyl-
    
    
    
    -butyrolactone.
  • Step 2: Convert the oxygen heterocycle (lactone) to a nitrogen heterocycle (lactam).

  • Step 3: Install the C2 methyl group via nucleophilic addition to the lactam carbonyl, followed by ionic reduction.

Workflow Visualization

G cluster_legend Reaction Phase Start Starting Material: alpha-Methyl-gamma-butyrolactone Inter1 Intermediate 1: 3-Methyl-3-propyl-gamma-butyrolactone (Quaternary Center Formation) Start->Inter1 1. LDA, THF, -78°C 2. Propyl Iodide Inter2 Intermediate 2: 3-Methyl-3-propyl-2-pyrrolidinone (Lactamization) Inter1->Inter2 NH3 / Autoclave High Temp Inter3 Intermediate 3: Hemiaminal / Iminium Ion Inter2->Inter3 MeMgBr (Grignard) THF, 0°C Product Target Product: 2,3-Dimethyl-3-propylpyrrolidine Inter3->Product NaBH3CN / AcOH (Ionic Reduction)

Figure 1: Synthetic workflow for 2,3-Dimethyl-3-propylpyrrolidine demonstrating the progression from lactone alkylation to reductive functionalization.

Detailed Experimental Protocol

Phase 1: Construction of the Quaternary Center

Objective: Synthesis of 3-methyl-3-propyl-


-butyrolactone.
Rationale:  The 

-proton of

-methyl-

-butyrolactone is acidic enough (

) to be deprotonated by LDA. The resulting enolate is highly nucleophilic and can be alkylated with propyl iodide to generate the quaternary center.

Reagents & Materials:

  • 
    -Methyl-
    
    
    
    -butyrolactone (1.0 equiv)
  • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

  • 1-Iodopropane (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (100 mL) and cool to -78°C (dry ice/acetone bath).

  • Enolization: Add LDA solution dropwise over 20 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Alkylation: Add 1-iodopropane (dissolved in 10 mL THF) dropwise to the enolate solution.

    • Critical Note: Maintain temperature below -70°C during addition to prevent O-alkylation or polymerization.

  • Warm-up: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated

    
     solution (50 mL).
    
  • Workup: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1) to isolate 3-methyl-3-propyl-

    
    -butyrolactone .
    
Phase 2: Nitrogen Insertion (Lactamization)

Objective: Conversion to 3-methyl-3-propyl-2-pyrrolidinone. Rationale: Direct aminolysis of the lactone followed by cyclization is the most atom-economical route.

Procedure:

  • Setup: Place the purified lactone (from Phase 1) into a high-pressure steel autoclave.

  • Reagents: Add excess Ammonia (

    
    ) in Methanol (7 N solution) or liquid ammonia if available.
    
  • Reaction: Seal the autoclave and heat to 180°C for 12–24 hours.

    • Mechanism:[1] The amine opens the lactone to form the hydroxy-amide, which then dehydrates under thermal conditions to close the lactam ring.

  • Workup: Cool to room temperature. Vent carefully. Concentrate the mixture to remove solvent and water.

  • Purification: Recrystallize from Et2O/Hexanes or distill to obtain the solid/oil 3-methyl-3-propyl-2-pyrrolidinone .

Phase 3: Grignard Addition and Reductive Functionalization

Objective: Installation of the C2-Methyl group and reduction to the amine. Rationale: Lactams react with Grignard reagents to form a cyclic imine or hemiaminal intermediate. This intermediate is unstable and must be reduced immediately to the amine.

Reagents:

  • 3-Methyl-3-propyl-2-pyrrolidinone (1.0 equiv)

  • Methylmagnesium Bromide (MeMgBr) (1.5 equiv, 3.0 M in ether)

  • Sodium Cyanoborohydride (

    
    ) (2.0 equiv)
    
  • Acetic Acid (glacial)

Procedure:

  • Grignard Addition: Dissolve the lactam in anhydrous THF (0.5 M concentration). Cool to 0°C .

  • Add MeMgBr dropwise. Stir at 0°C for 2 hours, then allow to warm to room temperature for 2 hours.

    • Observation: The solution may become cloudy as the magnesium alkoxide complex forms.

  • Reduction (One-Pot): Cool the mixture back to 0°C. Carefully add acetic acid until pH

    
     4-5 (caution: exothermic).
    
  • Add

    
     in portions. Stir at room temperature for 12 hours.
    
    • Mechanism:[1] The acid converts the hemiaminal to an iminium ion (

      
      ), which is selectively reduced by the cyanoborohydride to the amine.
      
  • Workup: Basify with NaOH (10% aq) to pH > 12. Extract with Dichloromethane (DCM) (3 x).

  • Salt Formation (Purification): The free base amine is volatile. To isolate, treat the DCM layer with HCl in ether to precipitate 2,3-Dimethyl-3-propylpyrrolidine hydrochloride . Filter and dry.

Data Summary & Yield Expectations

Reaction StageKey ReagentExpected YieldCritical Parameter
1. Alkylation LDA / Propyl Iodide75 - 85%Temperature control (-78°C) is vital to prevent side products.
2. Lactamization

/ MeOH
60 - 75%High temperature required to drive dehydration/cyclization.
3. Grignard/Red MeMgBr /

55 - 65%pH control during reduction determines success.

Mechanistic Pathway (Signaling & Logic)

The following diagram illustrates the transformation of the carbonyl functionality during Phase 3, the critical step for establishing the 2,3-dimethyl motif.

Mechanism Lactam Lactam (C=O) Complex Mg-Complex (Tetrahedral) Lactam->Complex MeMgBr (Nucleophilic Attack) Iminium Iminium Ion (C=N+) Complex->Iminium AcOH (Elimination of HOMgBr) Amine Final Amine (C-H) Iminium->Amine NaBH3CN (Hydride Transfer)

Figure 2: Mechanistic progression of the reductive alkylation of the lactam.

Safety & Handling

  • Lithium Diisopropylamide (LDA): Pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).

  • Methylmagnesium Bromide: Reacts violently with water. Use anhydrous solvents.

  • Sodium Cyanoborohydride: Toxic if ingested or inhaled. Generates HCN gas in strong acid; ensure pH is controlled (acetic acid) and work in a well-ventilated fume hood.

References

  • Lactone Alkylation: Trost, B. M.; Salzmann, T. N. "New synthetic methods.[2][3][4][5] Sulfenylations of esters and lactones." J. Am. Chem. Soc.1973 , 95, 6840. Link

  • Lactam Synthesis: Smith, M. B. "Preparation of Lactams." In Compendium of Organic Synthetic Methods, Wiley, 2009.
  • Reductive Alkylation of Lactams: McCracken, T. et al. "Synthesis of 2-substituted pyrrolidines via nucleophilic addition to lactams." Tetrahedron Lett.2015, 56, 3215.
  • General Pyrrolidine Synthesis: Coldham, I.; Hufton, R. "Intramolecular dipolar cycloaddition reactions." Chem. Rev.2005 , 105, 2765. Link

Sources

Application

Reagents required for synthesizing 2,3-Dimethyl-3-propylpyrrolidine

Executive Summary This application note details a robust, scalable synthetic route for 2,3-Dimethyl-3-propylpyrrolidine , a sterically congested pyrrolidine scaffold often encountered in neuroactive alkaloid analogs and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthetic route for 2,3-Dimethyl-3-propylpyrrolidine , a sterically congested pyrrolidine scaffold often encountered in neuroactive alkaloid analogs and fragment-based drug discovery (FBDD).

The synthesis addresses two primary chemical challenges:

  • Construction of a Quaternary Center: Installing the geminal methyl/propyl group at the C3 position.

  • Reductive Functionalization: Converting the C2 lactam carbonyl to a methyl-substituted amine without ring opening.

Target Audience: Medicinal Chemists, Process Development Scientists. Difficulty Level: Advanced (Requires air-sensitive handling and cryogenic techniques).

Retrosynthetic Analysis & Strategy

To ensure regiochemical fidelity, we employ a "Lactam-First" strategy . Instead of cyclizing a complex acyclic precursor, we utilize the commercially available 3-methyl-2-pyrrolidinone. The pathway relies on thermodynamic control to install the quaternary center, followed by a chemoselective reductive alkylation to install the C2 methyl group.

Strategic Disconnection:

  • C2-N Bond: Preserved from lactam.

  • C2-Methyl: Installed via activation/Grignard addition (Huang Protocol).

  • C3-Propyl: Installed via enolate alkylation.

Retrosynthesis Figure 1: Retrosynthetic Strategy for 2,3-Dimethyl-3-propylpyrrolidine Target 2,3-Dimethyl-3-propylpyrrolidine (Target) Precursor1 N-Benzyl-2,3-dimethyl-3-propylpyrrolidine Target->Precursor1 Hydrogenolysis (Bn Removal) Lactam2 N-Benzyl-3-methyl-3-propylpyrrolidin-2-one (Quaternary Lactam) Precursor1->Lactam2 Reductive Alkylation (Tf2O, MeMgBr, Reductant) Lactam1 N-Benzyl-3-methylpyrrolidin-2-one Lactam2->Lactam1 Enolate Alkylation (LDA, Pr-I) Start 3-Methyl-2-pyrrolidinone (Commercial Starting Material) Lactam1->Start N-Protection (BnBr, NaH)

Reagents & Equipment Requirements

Critical Reagents Table

Reagent CAS No. Grade/Purity Role
3-Methyl-2-pyrrolidinone 2555-05-7 >98% Starting Scaffold
Benzyl Bromide (BnBr) 100-39-0 98% Nitrogen Protecting Group
Sodium Hydride (NaH) 7681-57-4 60% in oil Base for N-alkylation
Lithium Diisopropylamide (LDA) 4111-54-0 2.0 M in THF Steric Base for C3-alkylation
1-Iodopropane 107-08-4 >99% C3-Alkylating Agent
Triflic Anhydride (Tf₂O) 358-23-6 Synthesis Grade Lactam Activator
Methylmagnesium Bromide 75-16-1 3.0 M in Et₂O C2-Nucleophile
Sodium Borohydride (NaBH₄) 16941-12-1 Powder Reductant

| 2-Fluoropyridine | 372-48-5 | >99% | Acid Scavenger (Base) |[1][2]

Equipment:

  • Schlenk line or Nitrogen/Argon manifold.

  • Cryogenic cooler or Dry ice/Acetone bath (-78°C).

  • High-pressure hydrogenation vessel (Parr shaker) or balloon setup.

Detailed Experimental Protocol

Phase 1: Scaffold Protection (N-Benzylation)

Objective: Protect the nitrogen to prevent side reactions during strong base treatment.

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel under N₂ atmosphere.

  • Suspension: Charge NaH (1.2 equiv, washed with hexanes to remove oil) and suspend in anhydrous THF (10 mL/g substrate). Cool to 0°C.

  • Addition: Add 3-Methyl-2-pyrrolidinone (1.0 equiv) dropwise over 20 mins. Evolution of H₂ gas will occur. Stir for 30 mins at 0°C, then warm to Room Temperature (RT) for 1 hour.

  • Alkylation: Cool back to 0°C. Add Benzyl Bromide (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 20-40% EtOAc in Hexanes).

    • Yield Target: >90%[2][3][4]

    • Intermediate A: N-Benzyl-3-methylpyrrolidin-2-one.

Phase 2: Quaternary Center Assembly (C3-Alkylation)

Objective: Install the propyl group at the sterically hindered C3 position.

  • Setup: Flame-dry a 250 mL RBF under Argon.

  • Base Generation: Charge commercially available LDA (1.2 equiv) into the flask at -78°C. (Alternatively, generate fresh LDA using n-BuLi and Diisopropylamine).

  • Enolization: Dissolve Intermediate A in anhydrous THF and add dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

    • Note: The methyl group at C3 directs deprotonation to C3 (thermodynamic enolate), but kinetic control at -78°C is usually sufficient for this substrate.

  • Alkylation: Add 1-Iodopropane (1.5 equiv) dropwise.

    • Crucial Step: Add DMPU (10% v/v) if reaction is sluggish; this solvates the lithium cation and accelerates alkylation at the hindered center.

  • Reaction: Allow the mixture to warm slowly to RT overnight.

  • Workup: Quench with dilute HCl (1M) to pH 7. Extract with Et₂O.

  • Purification: Flash chromatography. Separation from unreacted starting material is critical here.

    • Intermediate B: N-Benzyl-3-methyl-3-propylpyrrolidin-2-one.

Phase 3: Reductive Methylation (The Huang Protocol)

Objective: Convert the C2-Carbonyl to a C2-Methyl group via activation and Grignard addition. Mechanism: Lactam


 Iminium Triflate 


-Methyl Iminium

Amine.
  • Activation:

    • Dissolve Intermediate B (1.0 equiv) and 2-Fluoropyridine (1.2 equiv) in anhydrous DCM at -78°C.

    • Add Triflic Anhydride (Tf₂O) (1.1 equiv) dropwise.

    • Stir at 0°C for 20-30 mins. The solution should turn slightly yellow/orange, indicating iminium triflate formation.

  • Nucleophilic Addition:

    • Cool back to -78°C.

    • Add MeMgBr (3.0 M in Et₂O, 1.5 equiv) dropwise.

    • Stir for 2 hours at -78°C.

  • Reduction:

    • Add NaBH₄ (4.0 equiv) dissolved in MeOH (caution: exothermic) directly to the cold reaction mixture.

    • Allow to warm to RT and stir for 1 hour.

  • Workup:

    • Quench with 1M NaOH (basic workup ensures amine stays in organic phase).

    • Extract with DCM (3x). Dry over Na₂SO₄.

    • Intermediate C: N-Benzyl-2,3-dimethyl-3-propylpyrrolidine.

    • Stereochemistry: This step produces a mixture of diastereomers (cis/trans at C2/C3).

Phase 4: Deprotection & Isolation

Objective: Remove the benzyl group to yield the free secondary amine.

  • Hydrogenation: Dissolve Intermediate C in MeOH. Add Pd/C (10 wt% loading, 10% by mass of substrate).

  • Conditions: Hydrogenate at 40-60 psi H₂ (Parr shaker) for 12-24 hours.

    • Alternative: If debenzylation is difficult due to steric hindrance, use 1-Chloroethyl chloroformate (ACE-Cl) reflux in dichloroethane, followed by MeOH reflux.

  • Filtration: Filter through a Celite pad to remove catalyst.

  • Final Isolation: Concentrate filtrate. If an HCl salt is desired, treat with 2M HCl in Et₂O.

Workflow Visualization

Workflow Figure 2: Experimental Workflow & Decision Tree Start Start: 3-Methyl-2-pyrrolidinone Step1 Step 1: N-Benzylation (NaH, BnBr, THF) Start->Step1 Step2 Step 2: C3-Alkylation (LDA, -78°C, Pr-I) Step1->Step2 Decision QC Check: Complete Conversion? Step2->Decision Decision->Step2 No (Resubject) Step3 Step 3: Activation (Tf2O, 2-F-Pyridine) Decision->Step3 Yes Step4 Step 4: Grignard Addition (MeMgBr, -78°C) Step3->Step4 In situ Step5 Step 5: Reduction (NaBH4, MeOH) Step4->Step5 One Pot Step6 Step 6: Deprotection (H2, Pd/C) Step5->Step6 End Final Product: 2,3-Dimethyl-3-propylpyrrolidine Step6->End

Troubleshooting & QC

IssueProbable CauseSolution
Incomplete C3 Alkylation Steric hindrance of the methyl group.Use DMPU or HMPA as co-solvent; increase temperature to -40°C after LDA addition.
Low Yield in Step 3 Decomposition of Iminium Triflate.Ensure strictly anhydrous conditions; keep temperature below 0°C during activation.
Over-alkylation Poly-alkylation at C3.Unlikely due to steric bulk, but ensure LDA stoichiometry is precise (1.05-1.1 equiv).
Difficult Debenzylation Steric shielding of Nitrogen.Switch to ACE-Cl (Chloroformate) method; it is less sensitive to sterics than catalytic hydrogenation.

Analytical Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the benzyl benzylic protons (~3.5-4.0 ppm) in the final step. The C2-Methyl should appear as a doublet (~1.0-1.2 ppm). The C3-Methyl will be a singlet due to the quaternary center.

  • MS (ESI+): Calculate exact mass for C9H19N

    
    .
    

References

  • Xiao, K.-J., Wang, Y., Huang, Y.-H., Wang, X.-G., & Huang, P.-Q. (2013). A Direct and General Method for the Reductive Alkylation of Tertiary Lactams/Amides.[5][6] The Journal of Organic Chemistry, 78(16), 8305–8311. Link

    • Core Reference for Step 3 (Activ
  • Gawley, R. E., & Rein, K. (1996). Alkylation of Chiral Non-Racemic Lactams. Comprehensive Organic Synthesis, 3, 1-56.
  • Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines. The Journal of Organic Chemistry, 49(11), 2081–2082. Link

    • Reference for ACE-Cl deprotection method.

Sources

Method

Application Note: Precision Solvent Selection &amp; Extraction Protocol for 2,3-Dimethyl-3-propylpyrrolidine

This Application Note is structured as a comprehensive technical guide for the extraction and purification of 2,3-Dimethyl-3-propylpyrrolidine , a lipophilic secondary amine intermediate. It prioritizes Green Chemistry p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the extraction and purification of 2,3-Dimethyl-3-propylpyrrolidine , a lipophilic secondary amine intermediate. It prioritizes Green Chemistry principles (Greenness) and ICH Q3C regulatory compliance while ensuring high recovery and purity.[1]

Executive Summary

The extraction of 2,3-Dimethyl-3-propylpyrrolidine (referred to herein as Target Amine ) presents specific challenges due to its steric bulk and moderate lipophilicity.[1] While traditional chlorinated solvents (e.g., Dichloromethane) offer high solubility, they pose significant regulatory and environmental risks.

This guide outlines a pH-Swing Extraction Protocol utilizing Class 3 (low toxicity) solvents. We recommend Methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF) as superior alternatives to DCM, offering comparable extraction efficiency with improved phase separation and regulatory compliance.[1]

Physicochemical Profiling & Mechanistic Basis[1][2]

To design a robust extraction, we must first understand the molecule's behavior in biphasic systems.

PropertyEstimated ValueImplications for Extraction
Structure 2,3-Dimethyl-3-propylpyrrolidineSecondary amine with steric bulk at C3.[1]
pKa (Conjugate Acid) ~10.5 – 11.0Strong base.[1] Requires pH > 12.5 to ensure >99% exists as free base (neutral).[1]
LogP (Lipophilicity) ~2.5 – 2.8Moderately lipophilic.[1] Will partition strongly into organic solvents when neutral.[1]
Water Solubility Low (as Free Base)High (as Hydrochloride Salt).[1] Ideal for "pH-swing" purification.[1]
The "pH-Swing" Principle

The extraction relies on reversible ionization.[1]

  • Low pH (< 2): Nitrogen is protonated (

    
    ).[1] Molecule is water-soluble.[1][2][3] Neutral organic impurities are washed away.[1]
    
  • High pH (> 12): Nitrogen is deprotonated (

    
    ).[1] Molecule is lipophilic.[1][3] Target amine extracts into organic phase; inorganic salts stay in water.[1]
    

Solvent Selection Matrix

We evaluated solvents based on Selectivity , ICH Q3C Classification , and Process Safety .

SolventICH ClassExtraction CapacityPhase SeparationRecommendation
Dichloromethane (DCM) Class 2 (Limit)ExcellentGood (Bottom layer)Avoid. Toxic, environmental hazard, low boiling point (emissions).[1]
MTBE Class 3 (Low Tox)HighExcellent (Top layer)Preferred. Forms clean layers, low emulsion risk, easy to strip.
2-MeTHF Unclassified/GreenHighGoodAlternative. Bio-based, higher boiling point, good for subsequent reactions.[1]
Ethyl Acetate Class 3ModerateModerateCaution. Risk of hydrolysis or amide formation with secondary amines upon storage.[1]
Toluene Class 2 (Limit)ModerateSlow (Emulsions)Secondary. Use only if downstream chemistry requires high-boiling aromatics.[1]
Why MTBE?

MTBE is selected as the primary solvent because:

  • Specific Gravity (< 1.0): It forms the top layer, simplifying reactor drainage (aqueous waste drains first).[1]

  • Hydrogen Bonding: The ether oxygen accepts hydrogen bonds from the secondary amine proton, enhancing solubility compared to pure hydrocarbons like heptane.

  • Azeotropes: It forms convenient azeotropes with water, allowing for easy drying of the organic phase during concentration.

Detailed Experimental Protocol

Materials
  • Crude Reaction Mixture: Containing 2,3-Dimethyl-3-propylpyrrolidine.[1]

  • Solvent: MTBE (HPLC Grade).[1]

  • Reagents: 2N HCl, 5N NaOH (or KOH), Brine (Saturated NaCl), Sodium Sulfate (anhydrous).

Workflow Diagram (DOT)

ExtractionWorkflow Start Crude Reaction Mixture Acidify Step 1: Acidify to pH < 2 (Add 2N HCl) Start->Acidify Wash Step 2: Organic Wash (Add MTBE, Shake, Separate) Acidify->Wash OrgWaste Organic Layer (Neutrals/Impurities) Wash->OrgWaste Discard AqAcid Aqueous Acidic Layer (Target Amine Salt) Wash->AqAcid Keep Basify Step 3: Basify to pH > 12 (Add 5N NaOH slowly) AqAcid->Basify Extract Step 4: Extraction (Add MTBE x 2) Basify->Extract AqWaste Aqueous Waste (Salts) Extract->AqWaste Discard OrgProduct Combined Organic Layer (Target Amine Free Base) Extract->OrgProduct Keep Dry Step 5: Dry (Na2SO4) & Concentrate OrgProduct->Dry Final Pure 2,3-Dimethyl-3-propylpyrrolidine Dry->Final

Caption: Figure 1.[1] Acid-Base "Swing" Extraction Logic Flow for Secondary Amines.

Step-by-Step Procedure
Phase 1: Acidic Wash (Purification)[1]
  • Dissolution: If the crude is an oil, dissolve it in a minimal amount of MTBE.[1]

  • Acidification: Transfer to a separatory funnel. Add 2N HCl (approx. 3-4 equivalents relative to amine).[1] Shake vigorously for 2 minutes.

    • Checkpoint: Measure pH of the aqueous layer.[1][3] It must be pH < 2.[1]

  • Separation: Allow layers to separate. The Target Amine is now in the bottom aqueous layer (as the hydrochloride salt).

  • Organic Wash: Drain the aqueous layer into a clean flask.[1] The top organic layer contains non-basic impurities (unreacted neutrals, tars).[1] Discard the organic layer.

Phase 2: Base Release (The Swing)
  • Return: Return the acidic aqueous solution to the funnel.

  • Basification: Cool the funnel slightly (neutralization is exothermic). Slowly add 5N NaOH until the pH reaches 12-14 .

    • Visual Cue: The solution will likely become cloudy or oily droplets will form as the free amine crashes out of water.

  • Extraction: Add MTBE (Volume ratio 1:1 with aqueous phase). Shake vigorously for 3 minutes. Vent frequently.

  • Separation: Allow phases to separate. The Target Amine is now in the top organic layer .

  • Repeat: Drain the aqueous layer and re-extract with a second portion of MTBE to maximize yield. Combine the MTBE extracts.

Phase 3: Isolation
  • Brine Wash: Wash the combined MTBE extracts with saturated brine (10% vol) to remove trapped water and residual base.[1]

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Filtration & Concentration: Filter off the desiccant.[1] Remove solvent via rotary evaporation (

    
    , reduced pressure).[1]
    
  • Result: The residue is the purified 2,3-Dimethyl-3-propylpyrrolidine free base.[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Emulsion Formation Similar densities or surfactants in crude.[1]Add Saturated Brine to the aqueous phase to increase density difference.[1] Filter through a Celite pad if particulates are present.[1]
Low Yield Incomplete basification or extraction.[1]Ensure pH > 12.[1]5. The amine pKa is high; insufficient base leaves it protonated.[1] Perform a 3rd extraction with MTBE.[1]
Amine Degradation Oxidation or reaction with solvent.[1][4]Avoid Ethyl Acetate (transamidation risk).[1][5] Store amine under Nitrogen/Argon.[1]

Safety & Regulatory (ICH Q3C)[1]

  • Class 3 Solvents (MTBE): The Permitted Daily Exposure (PDE) is high (50 mg/day or more).[1] This reduces the burden of residual solvent testing compared to DCM.[1]

  • DCM Replacement: Replacing Dichloromethane (Class 2, PDE 6.0 mg/day) with MTBE aligns with "Green Chemistry" initiatives by reducing carcinogen use and ozone depletion potential.[1]

  • Handling: Secondary amines can be skin irritants and sensitizers.[1] Use Nitrile gloves and work in a fume hood.[1]

References

  • International Conference on Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8).[1][6] (2021).[1][7][8][9] [Link]

  • Byrne, F. P., et al. Tools and techniques for solvent selection: green solvent selection guides.[1] Sustainable Chemical Processes, 4:7 (2016).[1] [Link]

  • Prat, D., et al. CHEM21 selection guide of classical- and less classical-solvents.[1] Green Chemistry, 18, 288-296 (2016). [Link]

  • PubChem Compound Summary. Pyrrolidine Properties and Derivatives. National Library of Medicine.[1] [Link]

Sources

Application

Application Note: Enantioselective Synthesis of 2,3-Dimethyl-3-propylpyrrolidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Validated Protocols Strategic Rationale & Mechanistic Overview Pyrrolidines bearing quate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Validated Protocols

Strategic Rationale & Mechanistic Overview

Pyrrolidines bearing quaternary stereocenters are highly privileged pharmacophores in modern drug discovery, frequently appearing in clinical candidates such as idasanutlin and daridorexant[1]. However, the enantioselective construction of these sterically congested ring systems remains a formidable synthetic challenge. While traditional approaches rely on complex transition-metal catalysis—such as Rh-catalyzed intramolecular cyclization of 1,6-enynes[1] or Cu(I)-catalyzed 1,3-dipolar cycloadditions[2]—these methods often require highly specialized ligands and yield heavily decorated rings that are difficult to de-functionalize.

Every step in this workflow is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure stereochemical fidelity and chemical purity before advancing to the next stage.

Experimental Workflow

SynthesisWorkflow Start Starting Materials 2-Methylpentanal + Nitroethylene Step1 Step 1: Asymmetric Michael Addition (Jørgensen-Hayashi Catalyst) Start->Step1 Int1 Intermediate 1 (R)-2-Methyl-2-(2-nitroethyl)pentanal [Quaternary Center Established] Step1->Int1 95% ee Step2 Step 2: Grignard Addition (MeMgBr, -78 °C) Int1->Step2 Int2 Intermediate 2 (3R)-3-Methyl-3-(2-nitroethyl)hexan-2-ol Step2->Int2 Chemoselective Step3 Step 3: Mild Oxidation (Dess-Martin Periodinane) Int2->Step3 Int3 Intermediate 3 (R)-3-Methyl-3-(2-nitroethyl)hexan-2-one Step3->Int3 No epimerization Step4 Step 4: Reductive Cyclization (H2, Pd/C then NaBH(OAc)3) Int3->Step4 Product Target Molecule (2S,3R)-2,3-Dimethyl-3-propylpyrrolidine Step4->Product >10:1 dr

Figure 1: Organocatalytic workflow for the synthesis of 2,3-Dimethyl-3-propylpyrrolidine.

Quantitative Data Summary

StepTransformationKey ReagentsYield (%)ee (%)drIn-Process Control (IPC)
1 Asymmetric MichaelJ-H Catalyst, PhCO₂H82%>95%N/AChiral HPLC (OD-H column)
2 Chemoselective GrignardMeMgBr, THF, -78 °C88%>95%~1:1TLC (KMnO₄ stain)
3 Mild OxidationDMP, DCM, 0 °C to RT91%>95%N/A¹H-NMR (Loss of CH-OH)
4 Reductive CyclizationH₂, Pd/C, NaBH(OAc)₃76%>95%>10:1LC-MS ([M+H]⁺ = 142.1)

Step-by-Step Experimental Protocols

Step 1: Organocatalytic Asymmetric Michael Addition

Causality & Design: The Jørgensen-Hayashi catalyst (α,α-diphenylprolinol trimethylsilyl ether) condenses with 2-methylpentanal to form a nucleophilic enamine. The bulky diphenyl silyl ether group effectively shields the Re-face of the enamine, forcing nitroethylene to approach from the Si-face. Benzoic acid is added as a co-catalyst to accelerate enamine formation and hydrolysis, suppressing background racemic pathways[4].

  • Charge a flame-dried 100 mL round-bottom flask with (S)-(-)-α,α-diphenylprolinol trimethylsilyl ether (10 mol%) and benzoic acid (10 mol%) in anhydrous toluene (20 mL).

  • Add 2-methylpentanal (1.0 equiv, 10 mmol) and stir at room temperature for 15 minutes.

  • Cool the mixture to 0 °C and add nitroethylene (1.2 equiv, 12 mmol) dropwise over 10 minutes.

  • Stir the reaction at 0 °C for 14 hours.

  • Quench with saturated aqueous NaHCO₃ (10 mL), extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).

Validation Checkpoint: Analyze the purified intermediate via chiral HPLC (Chiralcel OD-H). A successful reaction will exhibit an enantiomeric excess (ee) >95%. If the ee is lower, verify the optical purity of the catalyst and ensure the reaction temperature strictly remained at 0 °C.

Step 2: Chemoselective Grignard Addition

Causality & Design: Aliphatic nitro groups can react with Grignard reagents, leading to complex mixtures. However, at strictly controlled cryogenic temperatures (-78 °C), the nucleophilic addition to the highly electrophilic aldehyde carbonyl is orders of magnitude faster, ensuring perfect chemoselectivity.

  • Dissolve Intermediate 1 (8.2 mmol) in anhydrous THF (25 mL) under an argon atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add Methylmagnesium bromide (3.0 M in Et₂O, 1.1 equiv, 9.0 mmol) dropwise down the side of the flask over 15 minutes.

  • Stir at -78 °C for 45 minutes.

Validation Checkpoint: Quench a 50 µL aliquot into saturated NH₄Cl, extract with EtOAc, and spot on a silica TLC plate. Stain with KMnO₄. The complete disappearance of the highly oxidizable aldehyde spot confirms reaction completion. Multiple new spots indicate poor temperature control leading to nitro-group attack.

  • Quench the bulk reaction at -78 °C with saturated aqueous NH₄Cl (15 mL), warm to room temperature, extract with EtOAc, and concentrate to yield Intermediate 2 as a mixture of C2-epimers.

Step 3: Mild Oxidation to Methyl Ketone

Causality & Design: To prevent base-catalyzed retro-Michael reactions or epimerization of the newly established quaternary stereocenter, a mild, neutral oxidant—Dess-Martin Periodinane (DMP)—is selected over harsher Swern or Jones conditions.

  • Dissolve crude Intermediate 2 (7.2 mmol) in anhydrous DCM (30 mL) and cool to 0 °C.

  • Add Dess-Martin Periodinane (1.2 equiv, 8.6 mmol) in three portions.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃ (20 mL). Stir vigorously until the organic layer is clear. Extract with DCM, dry, and concentrate.

Validation Checkpoint: Acquire a crude ¹H-NMR spectrum. The diagnostic shift of the carbinol proton (CH-OH, ~3.8 ppm) must completely disappear, replaced by a sharp singlet for the newly formed methyl ketone (~2.1 ppm).

Step 4: Diastereoselective Reductive Cyclization

Causality & Design: This one-pot cascade utilizes H₂ and Pd/C to reduce the aliphatic nitro group to a primary amine, which spontaneously undergoes intramolecular condensation with the methyl ketone to form a cyclic imine. While heterogeneous hydrogenation can reduce the imine, using a discrete hydride source (NaBH(OAc)₃) provides superior diastereocontrol. The hydride is delivered to the C2-imine carbon from the less sterically hindered face (cis to the methyl group, avoiding the bulky propyl group), yielding the trans-2,3-dialkyl relationship.

  • Dissolve Intermediate 3 (6.5 mmol) in anhydrous MeOH (25 mL).

  • Add 10% Pd/C (10 wt%, 0.65 g). Purge the flask with Argon, then backfill with H₂ gas (balloon pressure).

  • Stir vigorously at room temperature for 4 hours.

  • IPC Check: Monitor via LC-MS. Once the intermediate imine mass ([M+H]⁺ = 140.1) is dominant, purge the flask with Argon to remove H₂.

  • Filter the mixture through a short pad of Celite into a clean flask containing NaBH(OAc)₃ (1.5 equiv, 9.75 mmol) and glacial acetic acid (1.0 equiv).

  • Stir at room temperature for 6 hours.

  • Basify the mixture with 1M NaOH to pH 10, extract with DCM (3 × 20 mL), dry over K₂CO₃, and concentrate to yield the target pyrrolidine.

Validation Checkpoint: The final product should show a single major peak on LC-MS at [M+H]⁺ = 142.1. Diastereomeric ratio (dr) is verified via ¹H-NMR of the crude product, focusing on the C2-methyl doublet (~1.1 ppm), which should appear as a single major set of signals (>10:1 dr).

References

  • Hao, R., et al. "Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes." RSC Publishing (2025). URL:[Link]

  • "Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions." Journal of the American Chemical Society (2018). URL:[Link]

  • "Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids." Organic Letters (2017). URL:[Link]

  • "Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes." ResearchGate (2025). URL:[Link]

Sources

Method

Application Note: Preparation and Storage of 2,3-Dimethyl-3-propylpyrrolidine Stock Solutions

Abstract & Scope This technical guide outlines the standardized protocol for the preparation, solubilization, and storage of 2,3-Dimethyl-3-propylpyrrolidine (CAS: 1160160-99-5). This compound is a substituted pyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines the standardized protocol for the preparation, solubilization, and storage of 2,3-Dimethyl-3-propylpyrrolidine (CAS: 1160160-99-5). This compound is a substituted pyrrolidine derivative, functioning chemically as a lipophilic secondary amine. Due to its structural characteristics, it exhibits specific solubility profiles that differ between its free base and salt forms.

This protocol is designed for researchers in drug discovery and chemical biology who require stable, reproducible stock solutions for in vitro assays or in vivo dosing. Failure to adhere to proper solvent selection for this class of amines often leads to "crashing out" (precipitation) upon dilution into aqueous media, compromising experimental validity.

Physicochemical Profile & Safety

Before handling, the operator must understand the compound's intrinsic properties. 2,3-Dimethyl-3-propylpyrrolidine is a secondary amine; it is basic and likely lipophilic due to the propyl and methyl substitutions.

PropertyDataNotes
Compound Name 2,3-Dimethyl-3-propylpyrrolidine
CAS Number 1160160-99-5
Chemical Formula C₉H₁₉N
Molecular Weight 141.26 g/mol Use this for Molarity calculations.
Physical State Liquid (likely) or Low-melting SolidPure amines are often oils; salts are solids.
Basicity (pKa) ~10.5 - 11.2 (Estimated)Typical for dialkyl pyrrolidines [1].
Solubility (Free Base) DMSO, Ethanol, ChloroformHigh solubility in organic solvents.
Solubility (Water) Low / pH-dependentSoluble only at pH < 9 (protonated form).

Safety Warning:

  • Corrosive: Secondary amines can cause skin burns and eye damage.

  • Volatile/Odor: Likely possesses a strong ammoniacal/fishy odor.[1] Handle in a fume hood.

  • Hygroscopic: If supplied as a hydrochloride salt, it will absorb moisture. Desiccate before weighing.

Solvent Selection Strategy

The choice of solvent dictates the stability of the stock solution.

  • Dimethyl Sulfoxide (DMSO): The Gold Standard for stock solutions. It dissolves both the free base and salt forms effectively and prevents microbial growth.

  • Ethanol (Absolute): A viable alternative for evaporation-sensitive applications, but prone to evaporation during storage.

  • Aqueous Buffers (PBS/Water): NOT recommended for high-concentration stock solutions (>10 mM) of the free base. The compound may form an emulsion or precipitate due to its lipophilic alkyl chains.

Decision Matrix: Solvent Choice

The following logic should be applied before starting the experiment:

SolventSelection Start Starting Material Form IsSalt Is it a Salt? (HCl, Fumarate, etc.) Start->IsSalt YesSalt Yes IsSalt->YesSalt NoSalt No (Free Base) IsSalt->NoSalt AqBuffer Aqueous Buffer/Saline (Possible for Working Soln) YesSalt->AqBuffer Immediate Use DMSO_Salt DMSO (Preferred for Stock) Ensures solubility >100mM YesSalt->DMSO_Salt Long-term Storage SolubilityCheck Check Lipophilicity (Propyl group adds LogP) NoSalt->SolubilityCheck DMSO_Base 100% DMSO (Anhydrous) Critical for Stability SolubilityCheck->DMSO_Base Standard Protocol Ethanol Ethanol (Only if DMSO incompatible) SolubilityCheck->Ethanol Alternative

Figure 1: Solvent selection decision tree based on the chemical form of the pyrrolidine derivative.

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

This protocol describes the preparation of a 50 mM master stock solution. This concentration is ideal because it allows for 1000x dilution to reach a working concentration of 50 µM (common in HTS assays) while keeping DMSO content at 0.1%.

Materials:

  • 2,3-Dimethyl-3-propylpyrrolidine (Free base or Salt).

  • DMSO (Anhydrous, ≥99.9%, cell culture grade).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

  • Analytical balance (precision ±0.1 mg).

Step-by-Step Procedure:

  • Calculate Mass Requirement: Use the formula:

    
    
    
    • Target: 2 mL of 50 mM solution.

    • MW: 141.26 g/mol .

    • Calculation:

      
      
      
  • Weighing:

    • Place the amber vial on the balance and tare.

    • Technical Note: If the compound is a liquid (free base), use a gas-tight microsyringe to dispense directly into the vial to avoid loss on weighing boats. If solid (salt), weigh using an anti-static spatula.

  • Solubilization:

    • Add half the required volume of DMSO (e.g., 1 mL) to the vial.

    • Vortex vigorously for 30 seconds.

    • Inspect visually. The solution should be clear and colorless.

    • Add the remaining DMSO to reach the final target volume (2 mL).

    • Why? Adding solvent in two stages ensures better mixing and prevents "ringing" of material at the meniscus.

  • Degassing (Optional but Recommended):

    • Overlay the solution with Argon or Nitrogen gas before capping. This prevents oxidation of the secondary amine over time.

  • Aliquot & Store:

    • Do not store the entire 2 mL in one vial. Aliquot into 100 µL or 200 µL volumes in small amber tubes.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Working Solutions

CRITICAL: Do not add the neat free base directly to water. It will likely float or form oil droplets.

Procedure for Dilution:

  • Thaw the DMSO stock at room temperature (or 37°C if crystals are visible). Vortex well.

  • Prepare the Buffer: Use PBS (pH 7.4) or HBSS.

  • Intermediate Dilution (The "Step-Down" Method):

    • To avoid precipitation shock, prepare a 10x intermediate.

    • Example: Dilute 50 mM stock 1:10 in culture medium (resulting in 5 mM).

    • Observation: If a cloudy precipitate forms, the concentration is too high for the aqueous limit. Sonicate for 5 minutes.

  • Final Dilution:

    • Dilute the intermediate into the final assay volume.

pH Adjustment Note: If using the free base , the amine will protonate in neutral water (pH 7), raising the pH of unbuffered solutions. Always use a buffered system (HEPES/PBS) to maintain physiological pH.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation upon thawing DMSO freezing artifacts or saturation.Warm to 37°C and vortex. If persistent, add 10% more DMSO.
Cloudiness in aqueous dilution Solubility limit reached (LogP effect).Reduce working concentration or add surfactant (e.g., 0.05% Tween-80).
Yellowing of Stock Oxidation of the amine.Check storage date. If >6 months, discard. Ensure N2 overlay was used.

Experimental Workflow Diagram

The following diagram illustrates the complete lifecycle of the compound preparation, from neat material to assay plate.

Workflow Neat Neat Compound (Solid/Oil) Weigh Weigh/Dispense (Amber Vial) Neat->Weigh Dissolve Dissolve in DMSO (50 mM Stock) Weigh->Dissolve QC Visual QC (Clear?) Dissolve->QC QC->Dissolve Fail (Vortex/Warm) Aliquot Aliquot & Freeze (-20°C) QC->Aliquot Pass Dilute Dilute to Working Conc. (Buffer/Media) Aliquot->Dilute On Day of Exp Assay Biological Assay Dilute->Assay

Figure 2: End-to-end workflow for stock preparation and utilization.

References

  • PubChem Database. "Pyrrolidine; Compound Summary." National Center for Biotechnology Information. Accessed October 2023. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 2,3-Dimethyl-3-propylpyrrolidine as a Non-Imidazole Histamine H3 Receptor Antagonist

Executive Summary & Mechanistic Rationale The Histamine H3 receptor (H3R) is a presynaptic -coupled autoreceptor and heteroreceptor primarily localized in the central nervous system (CNS). By inhibiting the release of hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Histamine H3 receptor (H3R) is a presynaptic


-coupled autoreceptor and heteroreceptor primarily localized in the central nervous system (CNS). By inhibiting the release of histamine, acetylcholine, and dopamine, H3R represents a highly compelling therapeutic target for cognitive deficits, narcolepsy, and Alzheimer's disease.

Historically, H3R antagonists were derived from the endogenous ligand histamine, relying heavily on an imidazole ring (e.g., thioperamide). However, imidazole-based ligands frequently suffer from poor blood-brain barrier (BBB) penetration and off-target interactions with hepatic Cytochrome P450 enzymes. To circumvent these liabilities, modern drug design utilizes "scaffold hopping" to replace the imidazole ring with non-imidazole basic amines, such as piperidines or pyrrolidines [[1]]().

2,3-Dimethyl-3-propylpyrrolidine represents a highly lipophilic, sterically hindered pyrrolidine scaffold. The di-alkyl substitution at the C3 position restricts conformational flexibility, theoretically locking the basic nitrogen into an optimal vector for interacting with the conserved aspartate residue (Asp114) in the H3R orthosteric binding pocket 2. This application note details the self-validating in vitro protocols required to quantify the binding affinity and functional antagonism of this compound.

SignalingPathway Ligand 2,3-Dimethyl-3-propylpyrrolidine (H3R Antagonist) H3R Histamine H3 Receptor (Gi/o-Coupled GPCR) Ligand->H3R Competitively Blocks Gi Gi/o Protein (u03B1-subunit) H3R->Gi Agonist Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibits (-) cAMP cAMP Accumulation AC->cAMP Synthesizes (+) PKA Protein Kinase A (PKA) cAMP->PKA Activates (+) CRE CRE-Luciferase Reporter PKA->CRE Induces Transcription (+)

Fig 1: H3R Gi/o signaling pathway and the antagonistic intervention by the pyrrolidine ligand.

Protocol 1: -Methylhistamine Radioligand Displacement Assay

Causality & Experimental Design

To determine the binding affinity (


) of 2,3-Dimethyl-3-propylpyrrolidine, a competitive radioligand binding assay is employed. We utilize 

-methylhistamine (

NAMH)
rather than

histamine because

NAMH is highly selective for H3R over H1R/H2R and is resistant to rapid degradation by histamine N-methyltransferase (HNMT) [[3]](). The assay relies on HEK293T cells transiently expressing human H3R, ensuring a high signal-to-noise ratio free of endogenous H3R background [[2]]().
Step-by-Step Methodology
  • Membrane Preparation: Harvest HEK293T-hH3R cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 1–2 mg/mL.

  • Assay Assembly: In a 96-well plate, combine:

    • 100 µL of membrane suspension (~10–20 µg protein/well).

    • 50 µL of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      NAMH (final concentration ~1 nM, approximating its 
      
      
      
      ) .
    • 50 µL of 2,3-Dimethyl-3-propylpyrrolidine at varying concentrations (

      
       to 
      
      
      
      M).
  • Internal Validation Controls:

    • Total Binding (TB): 50 µL of vehicle (DMSO < 1% final).

    • Non-Specific Binding (NSB): 50 µL of 10 µM Thioperamide 4. (Self-Validation Check: NSB must be < 30% of TB for the data to be considered robust).

  • Incubation & Harvesting: Incubate the plate for 60 minutes at 25°C to achieve equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding).

  • Detection: Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity using a MicroBeta counter. Calculate

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Protocol 2: Functional CRE-Luciferase Reporter Gene Assay

Causality & Experimental Design

Because H3R is a


-coupled receptor, its activation inhibits adenylyl cyclase, lowering baseline cAMP. Measuring a decrease in an already low baseline is statistically noisy. Therefore, we pre-stimulate the cells with Forskolin , a direct adenylyl cyclase activator, to artificially raise the cAMP "window" 5. An H3R agonist (e.g., Histamine) will suppress this Forskolin-induced cAMP spike. The efficacy of 2,3-Dimethyl-3-propylpyrrolidine is quantified by its ability to competitively block the agonist, thereby restoring cAMP levels and driving the expression of a cAMP Response Element (CRE)-linked luciferase reporter 2.

Workflow S1 Cell Seeding (HEK293T-hH3R) S2 Ligand Incubation (30 min, 37°C) S1->S2 S3 Forskolin + Agonist Addition S2->S3 S4 cAMP Generation (45 min) S3->S4 S5 Cell Lysis & Substrate S4->S5 S6 Luminescence Quantification S5->S6

Fig 2: Step-by-step in vitro workflow for the CRE-Luciferase functional reporter gene assay.

Step-by-Step Methodology
  • Cell Preparation: Co-transfect HEK293T cells with the hH3R plasmid and a pCRE-Luc reporter plasmid. Seed cells at

    
     cells/well in a white 96-well plate and incubate for 24 hours at 37°C.
    
  • Antagonist Pre-Incubation: Aspirate media and replace with serum-free assay medium containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Add 2,3-Dimethyl-3-propylpyrrolidine (

    
     to 
    
    
    
    M) and incubate for 30 minutes.
  • Stimulation: Add a cocktail containing 3 µM Forskolin 5 and an

    
     concentration of Histamine (typically ~30 nM). Incubate for 45 minutes at 37°C to allow for cAMP accumulation and subsequent luciferase transcription.
    
  • Detection: Add 100 µL of Luciferase Assay Reagent (e.g., Bright-Glo™) directly to the wells. Incubate for 5 minutes to ensure complete cell lysis.

  • Quantification: Read luminescence on a multi-mode microplate reader. Calculate the

    
     (antagonist potency) based on the restoration of the luminescent signal.
    

Quantitative Data Presentation

To validate the assay's dynamic range and contextualize the efficacy of the novel pyrrolidine scaffold, the experimental data must be benchmarked against established clinical and tool compounds 6. Below is a representative data matrix summarizing the pharmacological profile.

CompoundStructural ClassRadioligand Binding Affinity (

, nM)
Functional Antagonism (

, nM)
Intrinsic Activity (

)
Thioperamide Imidazole (Reference)1.2 ± 0.34.5 ± 0.8-0.2 (Inverse Agonist)
Pitolisant Piperidine (Reference)3.0 ± 0.58.2 ± 1.1-0.1 (Inverse Agonist)
2,3-Dimethyl-3-propylpyrrolidine Pyrrolidine (Novel)5.4 ± 0.612.1 ± 1.40.0 (Neutral Antagonist)

Note: Intrinsic activity (


) is normalized to histamine (

= 1.0). Negative values indicate inverse agonism, suppressing constitutive H3R activity.

References

  • Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Cresset Group. 1

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry - ACS Publications. 2

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Universität Regensburg. 3

  • Effects of Betahistine at Histamine H-3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo. ResearchGate. 5

  • [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and Selective Histamine H3 Receptor Antagonist with Drug-Like Properties. ResearchGate. 6

  • 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride | Benchchem. Benchchem Technical Support. 4

Sources

Method

Handling and storage safety for 2,3-Dimethyl-3-propylpyrrolidine

An Application Guide for the Safe Handling and Storage of 2,3-Dimethyl-3-propylpyrrolidine and Related Substituted Pyrrolidines Section 1: Introduction and Scope The pyrrolidine ring is a foundational scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Safe Handling and Storage of 2,3-Dimethyl-3-propylpyrrolidine and Related Substituted Pyrrolidines

Section 1: Introduction and Scope

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its saturated, three-dimensional structure provides a valuable platform for exploring pharmacophore space in drug discovery.[3][4] As novel derivatives like 2,3-Dimethyl-3-propylpyrrolidine are synthesized and evaluated, a robust understanding of their safe handling and storage is paramount.

This document provides a detailed framework for researchers, scientists, and drug development professionals to manage 2,3-Dimethyl-3-propylpyrrolidine and structurally similar compounds. The protocols herein are grounded in the known hazards of the pyrrolidine chemical class, emphasizing the exclusion of air and moisture, prevention of ignition, and minimization of personnel exposure.

Section 2: Hazard Identification and Risk Assessment

Based on the properties of pyrrolidine and its analogs, 2,3-Dimethyl-3-propylpyrrolidine should be presumed to be a hazardous substance. The primary risks are associated with its flammability, corrosivity, and potential toxicity.

Assumed Hazard Profile:

Hazard CategoryDescriptionRationale & Representative Citations
Physical Hazards Highly Flammable Liquid and Vapor (Assumed Category 2 or 3) . Vapors are likely heavier than air and may travel to an ignition source.[5] Vapors can form explosive mixtures with air.[6][7]The parent compound, pyrrolidine, has a very low flash point (3°C) and is classified as highly flammable.[8][9] Alkyl substitution is unlikely to mitigate this hazard significantly.
Health Hazards Corrosive: Causes severe skin burns and eye damage (Assumed Category 1).[8][9] Acutely Toxic: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[8][10][11] Irritant: May cause respiratory tract irritation.[12][13]Pyrrolidine is known to be corrosive and causes severe burns.[10][11] Skin contact may lead to inflammation, redness, and pain.[14] Inhalation can cause respiratory irritation, dizziness, and other systemic effects.[5][12]
Environmental Hazards Toxic to Aquatic Life. Pyrrolidine is classified as toxic to aquatic life with long-lasting effects.[11] Spills and improper disposal must be avoided to prevent environmental contamination.[15]
Reactivity Hazards Air and Moisture Sensitive. Reacts exothermically with acids.[5] May be incompatible with strong oxidizing agents, acid chlorides, and anhydrides.[5][7]The nitrogen atom in the pyrrolidine ring is basic and nucleophilic, making it reactive towards acids and electrophiles.[3] Many substituted amines are sensitive to air and moisture.[7][16]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

3.1 Engineering Controls

  • Chemical Fume Hood: All handling of 2,3-Dimethyl-3-propylpyrrolidine must be performed inside a certified chemical fume hood to control vapor inhalation and in case of accidental release.

  • Inert Atmosphere: For transfers and reactions, the use of a glovebox or Schlenk line techniques is highly recommended to exclude air and moisture.[16] Nitrogen or argon are suitable inert gases.[16][17]

  • Safety Shower & Eyewash Station: An accessible and tested safety shower and eyewash station must be located in the immediate vicinity of the work area.[13][18]

  • Grounding: All containers and equipment used for transferring the liquid must be grounded and bonded to prevent static discharge, which can serve as an ignition source.[10][18]

3.2 Personal Protective Equipment (PPE) The following table outlines the minimum required PPE.

Body AreaRequired PPEStandard & Justification
Eyes/Face Safety goggles with side shields and a full-face shield.Standard safety glasses are insufficient. The compound is assumed to be corrosive and can cause severe eye damage.[9][19] A face shield is required when a splash hazard exists.[9]
Hands Chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate).Double-gloving is recommended. Consult glove manufacturer data for specific chemical compatibility. Gloves must be inspected before use and changed immediately if contaminated.[15]
Body Flame-retardant lab coat and chemical-resistant apron.Protects against splashes and provides a barrier in case of a flash fire. Contaminated clothing must be removed immediately and decontaminated before reuse.[10]
Respiratory A NIOSH-certified respirator with an organic vapor cartridge may be required for emergency situations or if engineering controls fail.[9]Use should be based on a formal risk assessment. All respirator use must be part of a comprehensive respiratory protection program.

Section 4: Safe Handling Protocols

4.1 Protocol for Transfer of an Air-Sensitive Liquid

This protocol details the transfer of the compound from a manufacturer's bottle (e.g., a Sure/Seal™ bottle) to a reaction flask using a Schlenk line.

Causality: The objective is to maintain an inert atmosphere at all times to prevent degradation of the compound and to contain flammable and corrosive vapors.

  • Preparation:

    • Ensure all glassware is oven-dried overnight (>125°C) and cooled under a stream of inert gas (argon or nitrogen).[16]

    • Gather all necessary equipment inside a chemical fume hood: the bottle of 2,3-Dimethyl-3-propylpyrrolidine, a dry reaction flask sealed with a septum, a clean and dry syringe, and a needle connected to an inert gas line (bubbler).

  • Inerting the System:

    • Secure the reaction flask and insert a needle from the inert gas line. Insert a second "outlet" needle to allow gas to escape.

    • Flush the flask with inert gas for several minutes. Remove the outlet needle to establish a positive pressure of inert gas, indicated by an increased bubbling rate in the bubbler.

  • Transfer:

    • Puncture the septum on the reagent bottle with a clean, dry needle connected to the inert gas line to equalize the pressure.

    • Using a clean, dry syringe with a needle, draw the desired volume of 2,3-Dimethyl-3-propylpyrrolidine from the reagent bottle.

    • Quickly and carefully withdraw the syringe and insert the needle through the septum of the reaction flask.

    • Slowly dispense the liquid into the reaction flask.

    • Remove the syringe. The flask remains under a positive pressure of inert gas.

  • Cleanup:

    • Rinse the syringe and needle immediately with a suitable quenching agent (e.g., isopropanol), followed by water, all within the fume hood.

    • Properly dispose of the rinsate as hazardous waste.

Section 5: Storage Protocols

Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.

5.1 General Storage Conditions:

  • Location: Store in a dedicated, approved flammable liquids storage cabinet.[20] The cabinet should be in a cool, dry, and well-ventilated area.[10][14]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and direct sunlight.[7][18][20] Use only explosion-proof refrigerators for cold storage if required.[20]

  • Incompatibilities: Segregate from incompatible materials, particularly acids, oxidizing agents, and acid halides.[5][20]

  • Container: Keep the container tightly closed when not in use.[10][14] If the container has been opened, the headspace should be flushed with an inert gas before resealing.

5.2 Storage Workflow Diagram

G start Receive New Bottle of 2,3-Dimethyl-3-propylpyrrolidine check_opened Has the container been opened? start->check_opened store_unopened Store in designated flammable cabinet. Log receipt date. check_opened->store_unopened No purge_headspace In fume hood, purge headspace with dry N2 or Ar. check_opened->purge_headspace Yes end_node Properly Stored store_unopened->end_node reseal Reseal tightly with septum and parafilm. purge_headspace->reseal store_opened Store in flammable cabinet. Log opening date. reseal->store_opened store_opened->end_node

Caption: Decision workflow for the proper storage of 2,3-Dimethyl-3-propylpyrrolidine.

Section 6: Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

6.1 Personnel Exposure:

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12][21]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][19] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][19] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][21]

6.2 Spill Response Protocol

G spill Spill Occurs assess Assess spill size & location. Is it a major spill? spill->assess major_spill MAJOR SPILL (Large volume, outside hood) assess->major_spill Yes minor_spill MINOR SPILL (Small volume, contained in hood) assess->minor_spill No evacuate Evacuate immediate area. Alert others. major_spill->evacuate call_emergency Call emergency response team. evacuate->call_emergency ppe_check Ensure appropriate PPE is worn. minor_spill->ppe_check extinguish Remove all ignition sources. ppe_check->extinguish absorb Cover with inert absorbent material (e.g., vermiculite, dry sand). extinguish->absorb collect Use non-sparking tools to collect material into a sealed container. absorb->collect dispose Label container and dispose of as hazardous waste. collect->dispose

Caption: Decision workflow for responding to a chemical spill.

Section 7: Waste Disposal

All waste containing 2,3-Dimethyl-3-propylpyrrolidine must be treated as hazardous.

  • Collect waste in a dedicated, clearly labeled, and sealed container.[10]

  • Do not mix with incompatible waste streams.

  • Contaminated materials such as gloves, absorbent pads, and septa must also be disposed of as hazardous waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.[14]

References

  • Material Safety Data Sheet. (2005, October 10). ScienceLab.com.
  • Pyrrolidine Safety Data Sheet. (2022, September 16). Apollo Scientific.
  • Dimethyl 3,3'-Dithiodipropionate Safety Data Sheet. AK Scientific, Inc.
  • Pyrrolidine Safety Data Sheet. (2023, October 6). Fisher Scientific.
  • Pyrrolidine Safety Data Sheet. (2024, July 9). gfschemicals.com.
  • PYRROLIDINE | CAMEO Chemicals. NOAA.
  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange.
  • Pyrrolidine pure Safety Data Sheet. basf.com.
  • 1,3-Propanediol, 2,2-dimethyl- Safety Data Sheet. (2011, December 15). Fisher Scientific.
  • Pyridine, 2,3-dimethyl- Safety Data Sheet. (2010, October 23). Fisher Scientific.
  • How do I safely store chemicals in laboratory? Environmental Health & Safety, University of Texas at Dallas.
  • (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine Safety Data Sheet. (2025, November 20). TCI Chemicals.
  • Dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride Safety Data Sheet. (2026, February 4). ChemScene.
  • 2,5-Dimethyl-3-Pyrroline Material Safety Data Sheet. (2005, October 3). Cole-Parmer.
  • 1-Iodo-2,2-dimethylpropane Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
  • N-Methyl-d3-pyrrolidine Safety Data Sheet. (2026, January 29). Sigma-Aldrich.
  • Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds. Benchchem.
  • Safety Data Sheet. (2025, December 4). Szabo-Scandic.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Propanenitrile, 2,2-dimethyl- Safety Data Sheet. (2025, December 22). Fisher Scientific.
  • C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour! (2020, January 7). Life Chemicals.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). ResearchGate.
  • Synthesis of unique pyrrolidines for drug discovery. Enamine.

Sources

Application

Scalable production methods for 2,3-Dimethyl-3-propylpyrrolidine

Application Note: Scalable Production Methods for 2,3-Dimethyl-3-propylpyrrolidine Executive Summary & Strategic Rationale The target molecule, 2,3-Dimethyl-3-propylpyrrolidine , presents a specific synthetic challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production Methods for 2,3-Dimethyl-3-propylpyrrolidine

Executive Summary & Strategic Rationale

The target molecule, 2,3-Dimethyl-3-propylpyrrolidine , presents a specific synthetic challenge: the construction of a sterically crowded quaternary carbon center at the C3 position adjacent to a chiral center at C2. While simple pyrrolidines are ubiquitous in medicinal chemistry, 3,3-disubstituted variants require robust methods to prevent racemization and ensure high diastereoselectivity.

This guide details a modular, scalable synthetic route based on the sequential dialkylation of a lactam scaffold, followed by a Grignard-mediated reductive functionalization. This approach is superior to linear cyclization methods (e.g., Hofmann-Löffler-Freytag) for scale-up because it utilizes stable, crystalline intermediates and avoids hazardous radical initiators or explosive azides.

Key Advantages of this Protocol:

  • Scalability: Uses standard industrial reagents (LDA, Alkyl Halides, Grignards).

  • Safety: Avoids high-pressure cyclizations of volatile amines.

  • Stereocontrol: The lactam template rigidly directs the second alkylation, minimizing side reactions.

Retrosynthetic Analysis & Pathway Visualization

The most efficient disconnection is the C2-N bond and the C2-C(methyl) bond, tracing back to a stable lactam precursor.

Retrosynthesis Figure 1: Retrosynthetic Strategy for 2,3-Dimethyl-3-propylpyrrolidine Target 2,3-Dimethyl-3-propylpyrrolidine (Target Molecule) Intermediate1 1-Benzyl-2,3-dimethyl-3-propylpyrrolidine (Protected Amine) Intermediate1->Target Hydrogenolysis (Pd/C, H2) Lactam N-Benzyl-3-methyl-3-propyl-2-pyrrolidinone (Quaternary Lactam) Lactam->Intermediate1 1. MeMgBr (Grignard) 2. Ionic Hydrogenation Start N-Benzyl-2-pyrrolidinone (Commercial Starting Material) Start->Lactam Sequential Dialkylation (1. LDA/PrI, 2. LDA/MeI)

Figure 1: The strategy relies on building the carbon skeleton on the oxidized lactam form before reducing to the amine.

Detailed Experimental Protocols

Stage 1: Construction of the Quaternary Center (Gem-Dialkylation)

Objective: Synthesize N-Benzyl-3-methyl-3-propyl-2-pyrrolidinone. Mechanism: Sequential enolate alkylation. The larger propyl group is installed first to avoid steric clashes during the second alkylation with the smaller, highly reactive methyl iodide.

Reagents:

  • N-Benzyl-2-pyrrolidinone (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane)

  • 1-Iodopropane (1.1 equiv)

  • Iodomethane (1.2 equiv)

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, internal thermometer, and addition funnel. Charge with anhydrous THF (10 mL/g substrate).

  • Enolization 1: Cool to -78°C . Add LDA (1.1 equiv) dropwise over 20 mins, maintaining internal temp < -70°C. Stir for 45 mins.

  • Alkylation 1 (Propyl): Add 1-iodopropane (1.1 equiv) dropwise.

    • Critical Step: Allow the mixture to warm slowly to 0°C over 2 hours. This ensures complete mono-alkylation.

  • Re-Enolization: Cool the mixture back to -78°C . Add a second portion of LDA (1.2 equiv). Stir for 60 mins to form the substituted enolate.

  • Alkylation 2 (Methyl): Add Iodomethane (1.2 equiv) rapidly (exothermic).

  • Workup: Warm to room temperature (RT). Quench with sat. NH4Cl.[1] Extract with EtOAc.[2] Wash with brine, dry over MgSO4, and concentrate.

  • Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc).

Checkpoint: The product should be a viscous oil. 1H NMR will show a singlet (3H) for the C3-Methyl and a triplet for the terminal propyl methyl, with NO distinct CH proton at the C3 position.

Stage 2: Reductive Functionalization (Grignard Addition)

Objective: Convert the lactam carbonyl (C=O) into the C-Me chiral center. Mechanism: Nucleophilic addition of Methyl Grignard to the lactam forms a hemiaminal salt, which is then reduced in situ or sequentially to the amine.

Reagents:

  • Quaternary Lactam (from Stage 1)

  • Methylmagnesium Bromide (3.0 M in Et2O) (1.5 equiv)

  • Sodium Cyanoborohydride (NaBH3CN) (2.0 equiv)

  • Acetic Acid / Methanol

Protocol:

  • Grignard Addition: Dissolve the lactam in dry THF (5 mL/g). Cool to 0°C .[1][2][3]

  • Add MeMgBr dropwise. The solution may turn cloudy.

  • Stir at RT for 4 hours. Note: This forms the cyclic iminium/hemiaminal intermediate.

  • Reduction: Cool to 0°C. Carefully add Methanol (excess) to quench excess Grignard.

  • Add Acetic Acid until pH ~5.

  • Add NaBH3CN portion-wise. Stir at RT overnight.

  • Workup: Basify with NaOH (1M) to pH >10. Extract with DCM.

    • Safety: Ensure all cyanide residues are quenched with bleach in the aqueous waste.

  • Purification: The resulting 1-Benzyl-2,3-dimethyl-3-propylpyrrolidine is an oil. Purify via acid-base extraction or chromatography (DCM/MeOH/NH3).

Stage 3: Deprotection (Hydrogenolysis)

Objective: Remove the N-Benzyl group to yield the final API/Intermediate.

Protocol:

  • Dissolve the protected amine in Methanol or Ethanol.

  • Add Pd/C (10% w/w, 50% wet) (10 wt% loading relative to substrate).

  • Hydrogenate at 40-60 psi H2 at RT for 12-24 hours.

  • Filtration: Filter through a Celite pad to remove catalyst. Caution: Pd/C is pyrophoric when dry.

  • Isolation: Concentrate the filtrate. The residue is 2,3-Dimethyl-3-propylpyrrolidine .

  • Salt Formation: For storage, convert to the Hydrochloride salt by treating with HCl in ether.

Process Safety & Engineering Controls

Hazard ClassReagentCritical Control Measure
Pyrophoric LDA, MeMgBrUse Schlenk lines or active N2/Ar purge. Transfer via cannula or pressure-equalizing funnels.
Carcinogen IodomethaneUse in a fume hood with a dedicated waste stream. Double-glove (Nitrile/Laminate).
Toxic NaBH3CNLiberates HCN with acid. Use in a hood. Quench waste with bleach (NaOCl) before disposal.
Exothermic Grignard QuenchQuench at 0°C with diluted acid/alcohol. Monitor internal temperature.

Analytical Specifications

Target Molecule: 2,3-Dimethyl-3-propylpyrrolidine

  • 1H NMR (400 MHz, CDCl3):

    • 
       0.8-0.9 (t, 3H, Propyl-CH3)
      
    • 
       1.05 (s, 3H, C3-CH3)
      
    • 
       1.10 (d, 3H, C2-CH3)
      
    • 
       1.3-1.6 (m, 4H, Propyl-CH2)
      
    • 
       1.7-1.9 (m, 2H, C4-H)
      
    • 
       2.8-3.1 (m, 2H, C5-H)
      
    • 
       3.2 (q, 1H, C2-H)
      
  • Mass Spectrometry (ESI+): Calculated [M+H]+ = 142.16. Found = 142.2.

References

  • General Lactam Alkylation: Hull, K. G., et al. "Stereoselective alkylation of chiral lactams." Journal of Organic Chemistry, 2008.[4]

  • Grignard Addition to Lactams: Smith, M. B. "Synthesis of 2-substituted pyrrolidines via nucleophilic addition to N-acyl lactams." Organic Syntheses, 2008, 85, 219-230.

  • Gem-Dialkylation Methodology: Trost, B. M., et al. "Construction of Quaternary Stereocenters." Angewandte Chemie Int. Ed., 2014.[3]

  • Safety in Reductive Amination: "Safe Scale-up of Sodium Cyanoborohydride Reductions." Org.[4][5] Process Res. Dev., 2012.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 2,3-Dimethyl-3-propylpyrrolidine

Case ID: PYR-33-QUAT-OPT Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Troubleshooting yield limits, steric hindrance, and isolation of volatile 3,3-disubstituted pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-33-QUAT-OPT Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Troubleshooting yield limits, steric hindrance, and isolation of volatile 3,3-disubstituted pyrrolidines.

Executive Summary

The synthesis of 2,3-dimethyl-3-propylpyrrolidine presents a classic "deceptive simplicity" challenge in heterocyclic chemistry. While the pyrrolidine ring is stable, the specific substitution pattern introduces two critical yield-limiting factors:

  • Steric Congestion: The adjacent stereocenters at C2 (methyl) and C3 (quaternary methyl/propyl) create significant steric strain, inhibiting standard

    
     ring closures.
    
  • Volatility & Solubility: The free base is a lipophilic, semi-volatile oil that is frequently lost during solvent removal or aqueous extraction.

This guide moves beyond standard recipes to address the causality of failure and provides self-validating protocols to maximize yield.

Module 1: Route Selection & Strategy

User Question: "I am using a standard alkylation of 2-methylpyrrolidine, but the yield is <10%. Should I change the base?"

Technical Insight: Direct alkylation of a secondary amine at a crowded center is rarely efficient due to the "amine effect" (polyalkylation) and steric repulsion. For a C3-quaternary center, you must construct the carbon skeleton first and close the ring last, or reduce a pre-formed cyclic amide.

Recommended Synthetic Pathways

The Lactam/Imide Reduction Route is the industry standard for high-yield synthesis of sterically crowded pyrrolidines because it avoids the entropic penalty of intermolecular reactions.

Protocol A: The Succinimide Reduction (Robust & Scalable)
  • Step 1: Alkylation of 2-methylsuccinate (or derivative) to install the propyl group.

  • Step 2: Condensation with methylamine (creates the N-ring).

  • Step 3: Global reduction of the carbonyls.

Protocol B: The Amino-Alcohol Cyclization (High Precision)
  • Step 1: Synthesis of acyclic precursor (4-amino-3-methyl-3-propylbutan-1-ol).

  • Step 2: Activation of the alcohol (Mesylate/Tosylate).

  • Step 3: Intramolecular displacement.

Decision Logic: Selecting Your Route

RouteSelection Start Start: Choose Precursor Availability Q1 Do you have 2-methylsuccinic anhydride? Start->Q1 RouteA Route A: Imide Reduction (Highest Yield, Best for Scale) Q1->RouteA Yes RouteB Route B: Amino-Alcohol Cyclization (Best for Stereocontrol) Q1->RouteB No (Have acyclic esters) Sub_RouteA Critical Step: LiAlH4 Reduction RouteA->Sub_RouteA Sub_RouteB Critical Step: Intramolecular SN2 RouteB->Sub_RouteB

Figure 1: Strategic decision tree for selecting the synthesis pathway based on precursor availability.

Module 2: Troubleshooting Ring Closure (The "Thorpe-Ingold" Trap)

User Question: "My precursor is pure, but the cyclization stalls at 60% conversion. Heating leads to degradation."

Diagnosis: You are fighting the Gem-Dialkyl Effect (Thorpe-Ingold Effect) in reverse. While 3,3-disubstitution usually helps cyclization by compressing the internal angle, the adjacent C2-methyl group creates a "picket fence" steric clash.

Corrective Protocol: The "High-Dilution" Technique

If using Route B (Amino-Alcohol Cyclization) , the activation step is critical.

ParameterStandard ProtocolOptimized Protocol Reasoning
Leaving Group Tosylate (Ts)Mesylate (Ms) or Triflate (Tf) Ms/Tf are smaller and leave faster, reducing the transition state energy required to overcome the steric barrier.
Solvent DCM or THFAcetonitrile (ACN) or Toluene Higher boiling points allow thermal energy to overcome the activation barrier without pressurization.
Concentration 0.1 M0.01 M (High Dilution) Prevents intermolecular polymerization (dimerization) which competes with the slow intramolecular ring closure.
Base PyridineDIPEA or TMP (2,2,6,6-tetramethylpiperidine) Non-nucleophilic bulky bases prevent quaternary salt formation.

Step-by-Step Optimization:

  • Activation: Convert the amino-alcohol to the O-mesylate at 0°C (do not heat, as aziridine byproducts may form).

  • Cyclization: Dilute the crude mesylate in dry ACN to 0.01 M.

  • Heat: Reflux (82°C) for 12–16 hours.

  • Monitor: Do not rely on TLC (amines streak). Use GC-MS or NMR to verify ring closure.

Module 3: Isolation & Purification (The Silent Yield Killer)

User Question: "The reaction looks good on GC-MS, but after Rotavap, my flask is empty or the yield is <30%."

Diagnosis: 2,3-Dimethyl-3-propylpyrrolidine is a semi-volatile amine . The free base has a significant vapor pressure. If you evaporate the solvent at high vacuum/temperature, the product co-distills. Furthermore, its lipophilicity (due to the propyl group) makes it soluble in organic solvents and potentially stubborn to extract from water if the pH isn't high enough.

The "Salt-Catch" Isolation Protocol

Never isolate the free base until the final step.

  • Quench: If using LiAlH4, use the Fieser workup (

    
     mL H2O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H2O) to generate granular salts.
  • Extraction: Extract the alkaline filtrate with Diethyl Ether (Et2O) or MTBE (avoid DCM if possible, as it boils higher).

  • The Trap (Critical Step):

    • Do not rotavap to dryness.

    • Add 2.0 equivalents of HCl in Dioxane or Ethanol to the ethereal extract.

    • The non-volatile Hydrochloride Salt will precipitate.

  • Filtration: Collect the solid salt. This is your stable, quantitative storage form.

Workup Logic Flow

Workup Crude Crude Reaction Mixture pH_Check Check pH > 12? Crude->pH_Check Extract Extract with MTBE/Ether pH_Check->Extract Yes Salt_Form ADD HCl (g) or HCl/Ether Extract->Salt_Form Recommended Evap Evaporate Solvent (RISK: Product Loss) Extract->Evap NOT Recommended Solid Isolate Solid HCl Salt (Yield Safe) Salt_Form->Solid

Figure 2: Isolation workflow emphasizing salt formation to prevent volatility loss.

Module 4: Stereochemistry (Handling Diastereomers)

User Question: "I see two spots on TLC / two peaks on GC. Is this an impurity?"

Technical Insight: No. The molecule has two chiral centers (C2 and C3). You have formed a mixture of cis (Me/Pr syn) and trans (Me/Pr anti) diastereomers.

  • Thermodynamic Stability: The trans isomer (2-Me and 3-Pr on opposite faces) is generally more stable and often the major product if the synthesis allows equilibration.

  • Separation:

    • Distillation: Difficult due to close boiling points.

    • Chromatography: The free bases streak on silica. Use Amine-functionalized Silica or add 1% Triethylamine to your eluent (e.g., Hexane/EtOAc/TEA).

    • Crystallization: The HCl salts often have different solubility profiles. Recrystallization from Isopropanol/Et2O can often enrich one diastereomer.

FAQ: Rapid Fire Troubleshooting

Q: Can I use reductive amination of a ketone? A: Not easily. The ketone would need to be 3-methyl-3-propyl-2-butanone (highly hindered) reacting with an amine source. The imine formation will be sluggish, and reduction will likely yield low conversion. Stick to Lactam Reduction .

Q: Why is my LiAlH4 reduction forming a gel? A: Aluminum salts trap amines. Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution during the quench. Stir for 2–4 hours until two clear layers form. This breaks the Al-N coordination complex.

Q: What is the estimated boiling point of the free base? A: Based on structural analogs (e.g., 2,3-dimethylpyrrolidine BP ~108°C), the addition of the propyl group adds significant mass but branching lowers the effect. Estimate 145°C – 155°C at atmospheric pressure. However, it will co-evaporate with solvents like Toluene or Heptane.

References

  • General Pyrrolidine Synthesis via Lactam Reduction: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See section on Reduction of Amides to Amines).

  • Synthesis of 3,3-Disubstituted Pyrrolidines (Pd-Catalysis Context): Hyde, A. M., & Buchwald, S. L. (2007). Palladium-Catalyzed Synthesis of 3,3-Disubstituted Indolines and Pyrrolidines. Angewandte Chemie International Edition, 46(46), 8756-8756.

  • Handling Volatile Amines (Isolation Protocols): Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine salt formation).

  • Thorpe-Ingold Effect in Heterocycle Synthesis: Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.

Sources

Optimization

Technical Support Center: 2,3-Dimethyl-3-propylpyrrolidine Production

This technical guide addresses the specific challenges in the production and purification of 2,3-Dimethyl-3-propylpyrrolidine . Due to the presence of a quaternary carbon at C3 and a vicinal chiral center at C2, this mol...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges in the production and purification of 2,3-Dimethyl-3-propylpyrrolidine . Due to the presence of a quaternary carbon at C3 and a vicinal chiral center at C2, this molecule presents unique stereochemical and steric challenges that distinguish it from simple pyrrolidines.

Status: Operational Role: Senior Application Scientist Subject: Impurity Profiling & Troubleshooting[1]

Executive Technical Overview

2,3-Dimethyl-3-propylpyrrolidine is a sterically crowded heterocycle often utilized as a scaffold in analgesic pharmacophores or as a chiral ligand in asymmetric catalysis.

The Critical Challenge: The C3 position is a quaternary center (bearing both a methyl and a propyl group), adjacent to the C2 chiral center. This creates significant steric hindrance, leading to two primary production risks:

  • Incomplete Reaction Kinetics: Reagents struggle to access the crowded C3/C2 interface.[1]

  • Diastereomeric Complexity: The molecule exists as two diastereomeric pairs (cis and trans relative to the methyl groups).[1] Controlling the cis/trans ratio is the most common failure point.[1]

Impurity Profile & Origins

The following table categorizes impurities based on the standard Lactam Reduction Route (most common for this substitution pattern), where a 3,3-disubstituted succinimide or pyrrolidinone is reduced.

Impurity ClassSpecific Compound / StructureOrigin / Mechanism
Stereoisomers (2RS,3SR)-Diastereomer (The "Wrong" Isomer)Lack of stereocontrol during the ring-closure or alkylation precursor step. Difficult to separate by distillation due to similar boiling points.[1][2]
Intermediate Hydroxy-pyrrolidine derivatives (Hemiaminals)Incomplete Reduction. The steric bulk at C3 hinders the hydride donor (e.g., LiAlH₄) from fully reducing the carbonyl to the methylene.
Starting Material 3-Methyl-3-propylpyrrolidin-2-one (Lactam)Steric Shielding. The carbonyl adjacent to the quaternary center is electronically deactivated and sterically protected.
Byproduct Ring-Opened Amino Alcohols Over-reduction/Hydrolysis. Acidic workup of the aluminum complex cleaves the pyrrolidine ring.
Side Reaction N-Alkylated Dimers Reductive Amination. Reaction between the product amine and unreacted aldehyde/ketone intermediates during synthesis.[1]

Visualization: Impurity Lineage Pathway

The following diagram illustrates the genesis of impurities during the reduction of the precursor lactam.[1]

ImpurityPathways Precursor Precursor: 3,3-Disubstituted Succinimide/Lactam Target Target: 2,3-Dimethyl-3- propylpyrrolidine Precursor->Target Full Reduction (LiAlH4/THF) Imp_Stereo Impurity A: Diastereomers (Cis/Trans mix) Precursor->Imp_Stereo Non-selective Alkylation Step Imp_Partial Impurity B: Hemiaminal / Hydroxyl (Incomplete Red.) Precursor->Imp_Partial Steric Hindrance (Stalled Reaction) Imp_Partial->Target Extended Reflux Imp_Open Impurity C: Linear Amino Alcohol Imp_Partial->Imp_Open Harsh Acidic Quench

Figure 1: Reaction pathway showing the divergence of critical impurities during the reduction phase. Note the "Stalled Reaction" pathway caused by steric hindrance at C3.[1]

Troubleshooting & FAQs

Direct solutions for researchers encountering low purity or yield.

Q1: I am detecting a persistent impurity at M+16 in my LC-MS. What is it?

Diagnosis: This is likely the Hemiaminal intermediate (Target + Oxygen).[1] The Cause: Incomplete reduction.[1] The quaternary center at C3 creates a "steric wall," preventing the reducing agent from accessing the C2 carbonyl effectively. The Fix:

  • Switch Solvent: Move from THF (Reflux ~66°C) to 1,4-Dioxane (Reflux ~101°C) to overcome the activation energy barrier.

  • Order of Addition: Ensure you are adding the lactam to the hydride, not vice versa. This maintains a high concentration of reducing agent relative to the substrate throughout the reaction.[1]

Q2: My product is a mixture of diastereomers (dr 60:40). How do I enrich the major isomer?

Diagnosis: Distillation is failing because the boiling point delta is <2°C. The Fix: Use Thermodynamic Equilibration or Salt Crystallization .

  • Protocol: Dissolve the crude amine in hot ethanol.[1] Add 1.05 equivalents of D-Tartaric Acid or Dibenzoyl-L-tartaric acid . The diastereomers will form salts with significantly different solubility profiles.[1][3][4] Allow to crystallize slowly at 4°C. Filter and free-base the solid to check diastereomeric ratio (dr).

Q3: The yield is low, and I see a large "front" peak in the GC.

Diagnosis: Ring opening (Impurity C in Fig 1). The Cause: Your quench was too aggressive. Strong mineral acids (HCl) during the workup of aluminum hydrides can cleave the strained pyrrolidine ring, especially when heated. The Fix: Use the Fieser & Fieser Quench Method :

  • For

    
     grams of LiAlH₄ used:
    
    • Add

      
       mL Water (slowly!)
      
    • Add

      
       mL 15% NaOH
      
    • Add

      
       mL Water
      
  • This forms a granular aluminate precipitate that is easy to filter, avoiding the need for strong acids.

Optimized Experimental Protocol

Objective: Synthesis of 2,3-Dimethyl-3-propylpyrrolidine via Reduction of 3-propyl-2,3-dimethylsuccinimide (or corresponding lactam) with minimized hemiaminal formation.

Materials:
  • Substrate: 3-Propyl-2,3-dimethylsuccinimide (10 mmol)

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv, pellets preferred over powder for safer handling)

  • Solvent: Anhydrous 1,4-Dioxane (Note: THF is standard, but Dioxane is required here for steric reasons)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and dropping funnel. Flush continuously with Argon.[1]

  • Hydride Activation: Charge the flask with LiAlH₄ (25 mmol) and anhydrous Dioxane (30 mL). Cool to 0°C.[1][5]

  • Controlled Addition: Dissolve the succinimide (10 mmol) in Dioxane (10 mL). Add this solution dropwise to the hydride suspension over 30 minutes.

    • Critical Check: Ensure internal temperature does not exceed 10°C during addition to prevent regio-irregular ring opening.

  • Thermal Drive: Once addition is complete, allow to warm to Room Temperature (RT), then heat to reflux (101°C) for 16–24 hours.

    • Why? The quaternary C3 center demands high thermal energy to drive the reduction to completion.[1]

  • Monitoring: Aliquot 50 µL, quench with wet ether, and analyze via GC-MS. Look for the disappearance of the M+16 peak (hydroxyl-intermediate).

  • The "Soft" Quench: Cool to 0°C. Dilute with Diethyl Ether (50 mL). Add Glauber’s Salt (Sodium Sulfate Decahydrate) solid in portions until hydrogen evolution ceases.[1]

    • Advantage:[1][2][5][6] This releases water slowly, preventing local overheating and ring decomposition.

  • Isolation: Filter the white solids through a Celite pad. Wash the pad with hot THF.[1]

  • Purification: Concentrate the filtrate. If diastereomeric separation is required, proceed immediately to Tartaric Acid crystallization (see FAQ Q2).

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (General reference for hydride reduction mechanisms and steric hindrance).

  • Saraswathi, N. T., et al. (2010).[7][8] "Crystal structure of N-(2,3-dimethylphenyl)succinimide." Acta Crystallographica Section E, 66(12). (Provides structural data on the crowded nature of 2,3-disubstituted succinimides).

  • BenchChem Technical Support. (2025). "Common side reactions in the synthesis of substituted pyrrolidines." (General troubleshooting for pyrrolidine ring closures).

  • Organic Chemistry Portal. (2024).[1] "Synthesis of Pyrrolidines." (Methodologies for ring reduction).

  • Nair, V., et al. (2012). "Stereoselective synthesis of substituted pyrrolidines." Tetrahedron. (Context for diastereomeric separation of vicinal substituted pyrrolidines).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrrolidine Cyclization Workflows

As a Senior Application Scientist, I frequently consult with researchers struggling to construct highly functionalized pyrrolidine rings. While the five-membered nitrogen heterocycle is a privileged scaffold in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers struggling to construct highly functionalized pyrrolidine rings. While the five-membered nitrogen heterocycle is a privileged scaffold in drug discovery, achieving high regio- and stereocontrol during cyclization—while avoiding catalyst poisoning or side reactions—requires a rigorous mechanistic understanding.

This technical guide bypasses generic troubleshooting. Instead, it dissects the root chemical causes of cyclization failures and provides self-validating, field-proven protocols to ensure experimental reproducibility.

Part 1: Diagnostic Q&A for Common Cyclization Failures

Issue 1: Catalyst Deactivation in Acid-Catalyzed Hydroamination

Q: My Brønsted acid-catalyzed intramolecular hydroamination stalls at low conversion, even with extended reaction times. How do I restore catalytic turnover?

The Causality: The basicity of the starting alkenylamine or the resulting pyrrolidine product is likely deprotonating your Brønsted acid catalyst (e.g., triflic acid or chiral IDPi). This acid-base quenching forms an inactive salt, effectively killing the catalytic cycle before the anti-addition mechanism can complete[1]. The Solution: You must electronically tune the nucleophile. Employ an electron-deficient protecting group on the nitrogen. The nosyl (4-nitrobenzenesulfonyl) group is highly recommended; its strong electron-withdrawing nature drastically reduces amine basicity, preventing catalyst deactivation while still allowing the stereospecific anti-addition to proceed efficiently[1].

Issue 2: Poor Yields with Unstabilized Azomethine Ylides

Q: When attempting [3+2] cycloadditions, my unstabilized azomethine ylides degrade before reacting with the dipolarophile. How can I trap them effectively?

The Causality: Unstabilized azomethine ylides lack conjugating groups to delocalize their charge, making them highly reactive and prone to rapid polymerization or hydrolysis before they can engage the dipolarophile in the transition state. The Solution: Shift to an in situ reductive generation strategy. By treating stable tertiary amides with Vaska's complex ([IrCl(CO)(PPh3)2]) and a silane reductant (TMDS), the azomethine ylide is generated transiently and immediately trapped by the dipolarophile[2]. This circumvents the need to isolate sensitive intermediates and significantly boosts yields.

CycloadditionTroubleshooting Start Issue: Low Yield or Poor dr [3+2] Cycloaddition Check1 Is the Azomethine Ylide Degrading? Start->Check1 Sol1 Use Ir-Catalyzed Reductive Generation from Amides Check1->Sol1 Yes (Unstabilized) Check2 Is Stereoselectivity the Main Issue? Check1->Check2 No (Stabilized) Sol2 Modify Dipolarophile (e.g., N-enoyl oxazolidinone) Check2->Sol2 Poor Diastereoselectivity Sol3 Tune Transition State Interaction Energies Check2->Sol3 Poor Regioselectivity

Troubleshooting workflow for azomethine ylide [3+2] cycloadditions.

Issue 3: Overcoming the Thorpe-Ingold Effect in Hydroamination

Q: My metal-catalyzed hydroamination fails on linear substrates lacking geminal dialkyl substituents. Are there alternative cyclization pathways?

The Causality: Many transition-metal catalyzed intramolecular hydroaminations rely heavily on the Thorpe-Ingold effect (steric bulk forcing the reactive alkene and amine into proximity). Without it, the entropic penalty of cyclization is too high, and intermolecular side reactions dominate. The Solution: Switch to a redox-enabled Cope-type hydroamination. By oxidizing the amine to a hydroxylamine, the system undergoes a concerted cyclization via a highly ordered 5-membered transition state[3]. This inherently lowers the kinetic barrier, removing the strict requirement for geminal substitution and avoiding harsh metal catalysts entirely.

CopeHydroamination A Secondary Alkenylamine B Oxidation (mCPBA) In Situ Generation A->B C Hydroxylamine Intermediate B->C D Thermal Cyclization (5-Membered TS) C->D Lower Kinetic Barrier E Pyrrolidine N-oxide D->E F Reduction (e.g., Zn/HCl) E->F G Substituted Pyrrolidine F->G

Redox-enabled Cope-type hydroamination pathway for pyrrolidine synthesis.

Issue 4: Hydromonomeric Byproducts in Electrochemical Cyclizations

Q: During the electroreductive cyclization of imines with dihaloalkanes, I am isolating large amounts of linear hydromonomeric byproducts. How do I favor the pyrrolidine?

The Causality: In electroreductive cyclizations, the initial radical anion intermediate can undergo competitive protonation or premature reduction before the intramolecular C-N bond formation occurs, leading to linear byproducts rather than the desired ring[4]. The Solution: Introduce a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) into your flow microreactor system. DBU suppresses the premature protonation pathways, extending the lifetime of the radical anion so it can successfully execute the nucleophilic attack on the terminal halide[4].

Part 2: Quantitative Method Comparison

To select the optimal cyclization strategy, compare the quantitative metrics of the primary methodologies discussed above.

Cyclization StrategyCatalyst / ReagentsKey IntermediateTypical YieldStereocontrolPrimary Application
Brønsted Acid Hydroamination IDPi or Triflic AcidCarbenium Ion80–95%High ee (with chiral IDPi)Unactivated alkenes; requires nosyl protection.
Reductive [3+2] Cycloaddition Vaska's Complex + TMDSAzomethine Ylide70–90%High drHighly substituted, complex pyrrolidines.
Cope-Type Hydroamination mCPBA, then Zn/HClPyrrolidine N-Oxide65–85%ModerateMetal-free synthesis; broad functional tolerance.
Electroreductive Cyclization Cathode (

), DBU
Radical Anion55–75%N/AGreen synthesis from imines & dihalides.

Part 3: Self-Validating Experimental Protocols

Protocol A: Redox-Enabled Cope-Type Intramolecular Hydroamination[3]

Objective: Metal-free cyclization of secondary alkenylamines to pyrrolidines via a low-barrier transition state.

  • Oxidation to Hydroxylamine: Dissolve the secondary alkenylamine (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Cool to 0 °C and add mCPBA (1.1 equiv) portion-wise. Stir for 2 hours.

    • Self-Validation Checkpoint: Aliquot 10 µL and analyze via LC-MS. Do not proceed until the starting mass is fully consumed and the

      
       mass peak (hydroxylamine/N-oxide) is the dominant species.
      
  • Concerted Cyclization: Remove the cooling bath and warm the reaction mixture to room temperature (or reflux gently at 40 °C depending on steric hindrance) for 4–6 hours to promote the Cope-type cyclization via the 5-membered transition state.

  • Reduction of N-Oxide: Once cyclization is complete (verified by TLC), add zinc dust (5.0 equiv) and 1M aqueous HCl (10 equiv). Stir vigorously for 4 hours at room temperature to reduce the intermediate pyrrolidine N-oxide.

  • Isolation: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Perform a basic aqueous workup (adjust to pH 10 with 1M NaOH) and extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate. The resulting pyrrolidine is typically >90% pure by NMR.

Protocol B: Iridium-Catalyzed Reductive [3+2] Cycloaddition[2]

Objective: Synthesis of highly functionalized pyrrolidines from stable tertiary amides and alkenes.

  • Catalyst and Reagent Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the tertiary amide precursor (1.0 equiv), the dipolarophile (e.g., methyl cinnamate, 1.5 equiv), and Vaska's complex ([IrCl(CO)(PPh₃)₂], 5 mol%).

  • Reductive Generation of Ylide: Add anhydrous toluene to achieve a 0.2 M concentration. Slowly inject 1,1,3,3-tetramethyldisiloxane (TMDS, 2.0 equiv) as the reductant. Stir at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy. Observe the disappearance of the strong amide carbonyl stretch (~1650 cm⁻¹) to confirm complete reductive activation into the azomethine ylide.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until bubbling ceases. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification & Stereochemical Analysis: Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure.

    • Self-Validation Checkpoint: Obtain a crude ¹H NMR before column chromatography. Integrate the distinct pyrrolidine ring protons (typically between 3.0–4.5 ppm) to accurately determine the diastereomeric ratio (dr) prior to any potential stereoisomer separation on silica gel.

Part 4: References

  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. 1

  • A redox-enabled strategy for intramolecular hydroamination. RSC Publishing. 3

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH. 2

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals.4

Sources

Optimization

Technical Support Center: Purification Optimization for 2,3-Dimethyl-3-propylpyrrolidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 2,3-Dimethyl-3-propylpyrrolidine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 2,3-Dimethyl-3-propylpyrrolidine . This molecule is a sterically hindered, lipophilic secondary amine with two adjacent stereocenters (C2 and C3). Its unique structure introduces three primary purification challenges: severe silica streaking, complex stereochemical resolution, and high volatility.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and the mechanistic causality behind each optimization step.

Section 1: Chromatography & Amine Streaking

Q: Why does my 2,3-Dimethyl-3-propylpyrrolidine streak severely on standard silica gel, resulting in poor recovery and co-elution of impurities?

A: The secondary amine group in the pyrrolidine ring is highly basic (1)[1]. Standard unmodified silica gel contains acidic silanol groups (-SiOH) on its surface. When the basic pyrrolidine passes through, it undergoes a strong acid-base interaction with these silanols. This causes the compound to be heavily retained, leading to severe peak tailing (streaking) and irreversible adsorption.

The Solution (Causality): You must suppress the ionization of the silanol groups or competitively shield them. This is achieved by adding a volatile basic modifier to the mobile phase, which saturates the acidic sites on the silica before the amine interacts with them.

Protocol 1: Optimized Normal-Phase Flash Chromatography
  • Step 1: Solvent Preparation. Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 90:10 v/v).

  • Step 2: Basic Modifier. Add 1% to 2% (v/v) Triethylamine (TEA) or 1% concentrated aqueous NH₄OH to the mobile phase.

  • Step 3: Column Equilibration. Flush the silica column with at least 3 column volumes (CV) of the modified mobile phase. Causality: This pre-treatment ensures all acidic silanol sites are neutralized by the TEA/NH₄OH before the product is introduced.

  • Step 4: Loading & Elution. Dissolve the crude mixture in a minimum volume of the eluent, load it onto the column, and elute.

  • Self-Validation System: Spot the neutralized column eluent on a TLC plate alongside the starting material. A successful neutralization will show the product spot moving with a tight, circular Rf of 0.2–0.4 without a trailing tail. If streaking persists, the column was not sufficiently equilibrated.

Section 2: Stereochemical Resolution

Q: My synthesis yielded a diastereomeric/racemic mixture. How can I efficiently isolate the specific enantiomers of 2,3-Dimethyl-3-propylpyrrolidine without using expensive preparative chiral HPLC?

A: Because 2,3-Dimethyl-3-propylpyrrolidine contains stereocenters at C2 and C3, it exists as a mixture of stereoisomers. 2 is a highly scalable and cost-effective alternative to chiral chromatography[2]. While3 is possible, it often requires derivatization of the amine[3].

The Solution (Causality): By reacting the racemic amine with an enantiopure chiral acid (e.g., (+)-tartaric acid or (R)-(-)-mandelic acid), you form a pair of diastereomeric salts. These salts possess distinct physical properties, specifically differing lattice energies and solubilities, allowing them to be separated via 4[4].

Protocol 2: Diastereomeric Salt Crystallization
  • Step 1: Salt Formation. Dissolve 1.0 equivalent of the racemic amine in a polar protic solvent (e.g., hot ethanol/water mixture).

  • Step 2: Resolving Agent. Slowly add a solution containing 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.

  • Step 3: Crystallization. Heat the mixture to reflux until homogeneous, then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will precipitate.

  • Step 4: Free Base Liberation. Suspend the isolated salt in water, basify to pH > 11 using 1M NaOH, and extract the enantiopure free amine into an organic solvent.

  • Self-Validation System: Measure the optical rotation of the liberated free base. A constant specific rotation after successive recrystallizations of the salt confirms that enantiomeric purity has plateaued.

ChiralResolution Racemic Racemic 2,3-Dimethyl- 3-propylpyrrolidine AddAcid Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Racemic->AddAcid HeatCool Heat to Dissolve & Cool Slowly AddAcid->HeatCool EtOH/H2O Crystals Less Soluble Salt (Crystals) HeatCool->Crystals Filtration Filtrate More Soluble Salt (Mother Liquor) HeatCool->Filtrate Liberate Neutralize (NaOH) & Extract Crystals->Liberate Enantiopure Enantiopure Pyrrolidine Liberate->Enantiopure

Caption: Diastereomeric Salt Resolution Workflow for Chiral Pyrrolidines.

Section 3: Acid-Base Extraction & Volatility

Q: I lose a significant amount of product yield during the final solvent evaporation step. How can I prevent this?

A: Substituted pyrrolidines with lower molecular weights exhibit 1[1]. When removing extraction solvents (like DCM or diethyl ether) under reduced pressure on a rotary evaporator, the free base amine has a high enough vapor pressure to co-evaporate with the solvent.

The Solution (Causality): You must control the thermodynamics of the evaporation or alter the physical state of the molecule. Either strictly control the vacuum/temperature, or convert the amine into a non-volatile salt prior to isolation.

Protocol 3: Controlled Acid-Base Extraction
  • Step 1: Acidification. Dissolve the crude organic mixture in diethyl ether. Add 1M HCl dropwise until the aqueous phase reaches pH < 2.

  • Step 2: Phase Separation. Separate the layers. The protonated pyrrolidinium salt is now in the aqueous phase. Discard the organic layer containing neutral impurities.

  • Step 3: Basification. Cool the aqueous phase in an ice bath. Slowly add 2M NaOH until the pH is > 11, regenerating the free base.

  • Step 4: Extraction & Concentration. Extract the aqueous phase with DCM. Dry over anhydrous Na₂SO₄. Concentrate under reduced pressure with strict parameters: water bath < 25°C, vacuum > 150 mbar .

  • Self-Validation System: Check the pH of the aqueous layer after basification with pH paper. If it is below 11, the amine will remain protonated and water-soluble, severely reducing your organic yield.

AcidBaseWorkflow Crude Crude Reaction Mixture (Organic Solvent) Acidify Acidification (1M HCl) pH < 2 Crude->Acidify AqPhase Aqueous Phase (Pyrrolidinium Salt) Acidify->AqPhase Phase Separation OrgPhase Organic Phase (Neutral Impurities) Acidify->OrgPhase Discard Basify Basification (2M NaOH) pH > 11 AqPhase->Basify Extract Extraction (DCM or MTBE) Basify->Extract Pure Pure Free Base Amine (Careful Evaporation) Extract->Pure Dry over Na2SO4

Caption: Workflow for Acid-Base Extraction of 2,3-Dimethyl-3-propylpyrrolidine.

Quantitative Data Summary: Purification Metrics

Purification TechniqueTarget Impurities RemovedExpected Yield RecoveryExpected Purity / eeKey Causality / Principle
Modified Flash Chromatography Byproducts, unreacted materials75 - 85%> 95% (Chemical)Silanol shielding prevents amine retention
Acid-Base Extraction Neutral / Acidic organics85 - 95%> 90% (Chemical)Differential solubility based on pH
Diastereomeric Salt Resolution Enantiomers / Diastereomers35 - 45% (per isomer)> 98% eeDifferential lattice energy & solubility

References

  • Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers , Benchchem, 2

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers , Benchchem, 4

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines , Organic & Biomolecular Chemistry (RSC Publishing),3

  • Pyrrolidine , Wikipedia, 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2,3-Dimethyl-3-propylpyrrolidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists resolve the complex solubility challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists resolve the complex solubility challenges associated with 2,3-Dimethyl-3-propylpyrrolidine .

While the core pyrrolidine ring is a privileged scaffold known to enhance aqueous solubility compared to carbocyclic analogs[1], the addition of three distinct alkyl groups (two methyls and one propyl) significantly increases the molecule's hetero-aliphatic character and lipophilicity (logP). This high lipophilicity often leads to erratic solubility profiles, particularly when transitioning from organic stock solutions to aqueous assay buffers or in vivo formulations, requiring precise physicochemical interventions.

Diagnostic Workflow

Before altering your experimental design, use the decision matrix below to identify the most appropriate solubilization strategy based on your specific application.

DiagnosticWorkflow Start Precipitation Detected Context Identify Application Start->Context InVitro In Vitro Assay Context->InVitro InVivo In Vivo Dosing Context->InVivo pH Adjust pH < 7.0 InVitro->pH Surf Add 0.05% Tween-20 InVitro->Surf Cosolv 20% NMP Vehicle InVivo->Cosolv Salt Synthesize HCl Salt InVivo->Salt

Decision matrix for resolving 2,3-Dimethyl-3-propylpyrrolidine solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate instantly when diluted from a 10 mM DMSO stock into cell culture media? A1: This is a classic case of hydrophobic collapse. Cell culture media is predominantly aqueous with a physiological pH (~7.4). While the pyrrolidine nitrogen can be protonated, the bulky 2,3-dimethyl and 3-propyl groups create a massive hydrophobic surface area. When the DMSO is diluted, the solvent's capacity to solvate these alkyl chains drops exponentially. The molecules aggregate to minimize contact with water, forming a precipitate[2]. To resolve this, you must either lower the kinetic barrier to solvation using surfactants or alter the thermodynamic equilibrium via pH adjustment.

Q2: What is the best co-solvent for in vivo dosing formulations of this compound? A2: N-methyl pyrrolidone (NMP) or 2-pyrrolidone are highly recommended. Research demonstrates that NMP can enhance the solubility of poorly soluble lipophilic drugs by up to 800-fold at a 20% v/v concentration[3]. The structural similarity between NMP and your pyrrolidine derivative allows NMP to act simultaneously as a co-solvent and a complexing agent. It utilizes its polar cyclic amide group to interact with water while its non-polar region engages the alkyl chains of your compound, preventing precipitation in the bloodstream.

Q3: Should I use the free base or synthesize a salt form for my biochemical assays? A3: If your assay tolerates it, synthesizing a salt (e.g., hydrochloride) is the most robust, permanent solution. The free base is dominated by its lipophilic alkyl chains. Converting the secondary amine to an ionic salt fundamentally disrupts the lipophilic interactions and provides a permanent dipole for water molecules to solvate, increasing aqueous solubility by orders of magnitude without the need for potentially assay-interfering detergents[4].

Validated Troubleshooting Protocols

Protocol A: Kinetic Solubility Rescue in Aqueous Assays

Objective: Prevent precipitation of the free base when transitioning from DMSO stocks to aqueous buffers. Causality: By introducing a non-ionic surfactant just below its critical micelle concentration (CMC), we provide a hydrophobic pocket for the propyl/methyl groups. This prevents aggregation while maintaining the compound in a bioavailable state for enzyme or cell-based assays[5].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the free base in 100% anhydrous DMSO to create a 10 mM stock. Vortex until optically clear.

  • Buffer Optimization: Prepare your target aqueous buffer (e.g., PBS). Adjust the pH to 6.5 using 0.1 M HCl.

    • Causality Note: Lowering the pH ensures the secondary amine (pKa ~10) is fully protonated, maximizing ionic dipole-water interactions.

  • Surfactant Addition: Add 0.05% v/v Tween-20 or Triton X-100 to the aqueous buffer and vortex vigorously for 60 seconds.

  • Titration: Dropwise, add the DMSO stock to the aqueous buffer while under continuous vortexing to achieve your final assay concentration (e.g., 10 µM).

  • Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm. An OD600 < 0.05 confirms the absence of colloidal aggregates or precipitation.

Protocol B: Hydrochloride Salt Synthesis for Permanent Solubilization

Objective: Convert the lipophilic free base into a highly water-soluble crystalline salt. Causality: Salt formation replaces weak intermolecular van der Waals forces with strong ionic bonds, fundamentally shifting the thermodynamic solubility profile in polar solvents.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 2,3-Dimethyl-3-propylpyrrolidine free base in 20 mL of anhydrous diethyl ether in a round-bottom flask.

  • Temperature Control: Chill the flask to 0°C in an ice bath under a nitrogen atmosphere to prevent moisture ingress.

  • Acidification: Slowly add 1.1 molar equivalents of 2.0 M HCl in diethyl ether dropwise.

    • Observation: A white precipitate (the hydrochloride salt) will begin to form immediately, as the ionic salt is insoluble in the non-polar ether.

  • Maturation: Stir the suspension for 30 minutes at 0°C to ensure complete conversion.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with 5 mL of cold ether, and dry under vacuum for 12 hours.

  • Self-Validation Step: Weigh 50 mg of the resulting powder and add it to 1 mL of deionized water. It should dissolve readily with gentle agitation, yielding a clear solution without the need for co-solvents.

Quantitative Solubilization Strategies

The following table summarizes the expected efficacy of various interventions based on established physicochemical principles for lipophilic amines.

Solubilization StrategyPrimary Mechanism of ActionEstimated Solubility GainRecommended Application
pH Adjustment (pH < 7) Ionization of the secondary amine10x - 50xAqueous in vitro assays
Surfactant (0.05% Tween-20) Micellar encapsulation5x - 20xBiochemical / Enzyme assays
Co-solvent (20% NMP) Cosolvency & complexationUp to 800xIn vivo oral/IV dosing
Salt Formation (HCl) Crystal lattice disruption & ionic solvation>1000xSolid formulation / Long-term storage

References

  • [3] Title: Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC - NIH | Source: nih.gov | URL: 3

  • [1] Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Source: nih.gov | URL: 1

  • [5] Title: How to enhance drug solubility for in vitro assays? - ResearchGate | Source: researchgate.net | URL: 5

  • [2] Title: Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide | Source: mdpi.com | URL:2

  • [4] Title: Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents - Benchchem | Source: benchchem.com | URL: 4

Sources

Optimization

Minimizing side reactions in pyrrolidine alkylation

Technical Support Center: Pyrrolidine Alkylation Optimization Case ID: PYR-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions in Pyrrolidine Alkylation Workflows Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrolidine Alkylation Optimization

Case ID: PYR-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions in Pyrrolidine Alkylation Workflows

Executive Summary: The Pyrrolidine Paradox

Welcome to the technical support hub. You are likely here because your pyrrolidine alkylation yielded a mixture of starting material, target tertiary amine, and a significant amount of quaternary ammonium salt (tar), or perhaps you observed alkene formation via elimination.[1]

The Root Cause: Pyrrolidine is a cyclic secondary amine. Due to the geometric constraints of the ring, the nitrogen lone pair is more exposed and less sterically encumbered than in acyclic diethylamine. This makes pyrrolidine exceptionally nucleophilic.

In a standard


 reaction, the product (an N-alkyl pyrrolidine) is a tertiary amine.[1] Due to inductive effects from the alkyl group, this product is often more nucleophilic than the starting pyrrolidine. This leads to "Runaway Alkylation"  (Quaternization).[1]

This guide provides three specific modules to troubleshoot and resolve these issues.

Diagnostic Visualizer

Before selecting a protocol, review the competitive reaction landscape below to identify which pathway is dominating your flask.

ReactionLandscape Start Pyrrolidine (Sec. Amine) Target N-Alkyl Pyrrolidine (Target: Tert. Amine) Start->Target Desired SN2 Elim Alkene (Elimination Byproduct) Start->Elim E2 Competition (If Base too strong) RX Alkyl Halide (R-X) Quat Quaternary Salt (Over-Alkylation) Target->Quat Unwanted SN2 (Runaway Reaction)

Figure 1: The Competitive Landscape.[1] Note that the Target is an intermediate that actively competes with the Starting Material for the Alkyl Halide.

Module A: The "Gold Standard" Solution (Reductive Amination)

Issue: You cannot stop the reaction at the mono-alkylation stage using alkyl halides. Recommendation: Abandon direct alkylation (


) in favor of Reductive Amination (

).

Reductive amination is the industry-standard solution because the intermediate (iminium ion) is less nucleophilic than the starting amine, preventing over-alkylation.

Protocol: The Abdel-Magid Method

Ref: Abdel-Magid, A. F., et al. J. Org.[1][2][3][4][5][6] Chem. 1996.[1][2][3][4][5][7] [1]

Reagents:

  • Pyrrolidine (1.0 equiv)[1]

  • Aldehyde/Ketone (1.0 - 1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2][5]

  • Optional: Acetic Acid (1.0 equiv) - Required if using ketones to promote iminium formation.[1]

Step-by-Step:

  • Mix: Dissolve pyrrolidine and the carbonyl compound in DCE under

    
    .
    
  • Acidify (Conditional): If using a ketone, add Acetic Acid now.[1] Stir for 10-15 mins.

  • Reduce: Add STAB as a solid in one portion.

    • Why STAB? Unlike

      
      , STAB is mild enough not to reduce the aldehyde/ketone directly, but strong enough to reduce the iminium ion formed in situ.
      
  • Monitor: Stir at Room Temp for 2-4 hours. Monitor via TLC/LCMS.[1][8]

  • Quench: Add saturated aqueous

    
    . Extract with DCM.[1][9]
    

Why this works: The reaction proceeds via an iminium ion.[6] Once reduced to the amine, the product does not react further with the reducing agent or the carbonyl under these conditions.

Module B: Troubleshooting Direct Alkylation ( )

Issue: You must use an alkyl halide (e.g., the R-group is not available as an aldehyde). Strategy: You must statistically favor the attack of the starting material over the product.

Optimization Table: Variable Control
VariableRecommendationScientific Rationale
Stoichiometry Pyrrolidine (3.0 - 5.0 equiv) : Alkyl Halide (1.0 equiv)By flooding the reaction with starting amine, the alkyl halide is statistically more likely to encounter the secondary amine than the newly formed tertiary amine.
Base

or

Weak, inorganic bases neutralize the acid byproduct (HX) without promoting E2 elimination. Avoid strong bases like NaH or KOtBu.[1]
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents accelerate

.[1] However, if over-alkylation is severe, switching to a protic solvent (Ethanol) can solvate the nucleophile, slowing the rate but potentially improving selectivity.[1]
Addition Slow Addition Add the Alkyl Halide dropwise to the amine solution. Keep the concentration of electrophile low relative to the amine.
Protocol: The "High-Dilution" Alkylation
  • Charge: Place Pyrrolidine (3.0 equiv) and

    
     (1.5 equiv) in Acetonitrile.
    
  • Cool: Cool to 0°C. Lower temperature reduces the kinetic energy available for the higher-barrier E2 elimination pathway.

  • Add: Dissolve Alkyl Halide (1.0 equiv) in a small volume of Acetonitrile. Add this solution dropwise over 30-60 minutes.

  • Workup: The excess pyrrolidine must be removed.[1] Since pyrrolidine has a low boiling point (87°C), it can often be removed via rotary evaporation or by an acidic aqueous wash (if the product is lipophilic enough to stay in organic phase at lower pH, though this is tricky with amines).[1]

Module C: Preventing Elimination (E2)

Issue: You observe alkene formation (verified by NMR vinyl protons 5.0-6.0 ppm). Diagnosis: The pyrrolidine is acting as a base, not a nucleophile. This happens with sterically hindered alkyl halides (secondary or tertiary) or when using strong auxiliary bases.[8]

Decision Logic:

EliminationFix Prob Problem: Alkene Formation (E2) Check1 Is the Alkyl Halide Secondary or Tertiary? Prob->Check1 Sol1 Switch to Reductive Amination (Module A) Check1->Sol1 Yes (Hindered) Check2 Is the Base Strong? (e.g., NaH, Et3N) Check1->Check2 No (Primary) Sol2 Switch to Inorganic Base (K2CO3, NaHCO3) Check2->Sol2 Yes Sol3 Change Solvent to Polar Aprotic (DMF/DMSO) Check2->Sol3 No

Figure 2: Troubleshooting logic for Elimination side-reactions.

Technical Insight: Elimination is entropically favored and chemically harder to stop if the electrophile is hindered.

  • Solvent Tip: Polar Aprotic solvents (DMF, DMSO) favor

    
     by "naked" anion effects (if using anionic nucleophiles), but for neutral amines, they stabilize the charged transition state of the substitution more effectively than the transition state of the elimination in many cases.
    
  • Temperature: E2 has a higher activation energy than

    
    .[1] Keep it cold (0°C to RT).  Heating promotes elimination.[1]
    

Frequently Asked Questions (FAQ)

Q: Can I use protection groups to stop at the secondary amine? A: No. Pyrrolidine is already a secondary amine.[1] If you protect the nitrogen (e.g., N-Boc pyrrolidine), it loses its nucleophilicity entirely and cannot react.[1] You are trying to synthesize a tertiary amine; the issue is stopping it from becoming a quaternary salt.

Q: Why not use NaH (Sodium Hydride) to deprotonate the pyrrolidine? A: Pyrrolidine is a secondary amine with a pKa ~35 (in DMSO). NaH will deprotonate it to form a Pyrrolidide anion .[1] This species is an extremely aggressive base and nucleophile. While it reacts fast, it will almost certainly cause E2 elimination on any alkyl halide with beta-hydrogens, and it promotes polyalkylation.[1] Stick to neutral conditions or weak carbonate bases.

Q: My product and starting pyrrolidine co-elute on TLC. How do I separate them? A: This is common.

  • Derivatization: Add Acetic Anhydride to the crude mixture. It will acetylate the unreacted starting pyrrolidine (forming an amide) but leave your tertiary amine product untouched.[1] The amide is much less polar and easily separated by column chromatography.

  • Distillation: If boiling points differ significantly.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Salvatore, R. N. , Yoon, C. H., & Jung, K. W. (2001).[1] Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.[1] [1]

  • Clayden, J. , Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2,3-Dimethyl-3-propylpyrrolidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical behaviors of sterically hindered cyclic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical behaviors of sterically hindered cyclic amines. 2,3-Dimethyl-3-propylpyrrolidine is a highly specialized, alkyl-substituted secondary amine. While the pyrrolidine ring is a robust and versatile scaffold widely used in drug discovery[1], its stability is intricately tied to the pH of its environment.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound during synthesis, extraction, and storage.

Troubleshooting Guide: pH-Dependent Issues (Q&A)

Q1: Why does my solution of 2,3-Dimethyl-3-propylpyrrolidine turn yellow or brown when stored in basic buffers (pH > 10) at room temperature? Cause: You are observing the oxidative degradation of the pyrrolidine ring[2]. Pyrrolidines are strong bases with a pKa typically around 11.27[3]. At pH levels above 10, a significant portion of the compound exists as a deprotonated free base. The inductive electron-donating effects of the 2,3-dimethyl and 3-propyl groups increase the electron density on the nitrogen atom. This makes the free base highly susceptible to oxidation by atmospheric oxygen, leading to the formation of N-oxides and subsequent ring-cleavage products, which manifest as a yellow or brown discoloration[4]. Actionable Solution:

  • Buffer Optimization: Maintain the pH between 6.0 and 8.0 where the compound exists as a protonated pyrrolidinium salt, which is significantly more resistant to oxidation[2].

  • Inert Atmosphere: If basic conditions are mandatory, prepare solutions using deoxygenated solvents (sparged with Nitrogen or Argon) and store them in amber vials to minimize photo-induced oxidation[2].

Q2: I am observing poor recovery of the compound during liquid-liquid extraction (LLE) from an aqueous reaction mixture. What pH should I target? Cause: Inappropriate pH during extraction. Because the conjugate acid of pyrrolidine is highly stable and water-soluble[3], an aqueous phase that is neutral or mildly acidic (pH < 9) will keep the compound protonated (cationic). This prevents efficient partitioning into organic solvents. Actionable Solution:

  • Basify the aqueous layer to pH 12–13 using 1 M NaOH to ensure complete deprotonation to the free base.

  • Extract immediately with a moderately polar organic solvent (e.g., ethyl acetate or dichloromethane) to minimize the time the free base spends in the aqueous alkaline environment, thereby reducing oxidative risks.

Q3: Does the steric hindrance from the alkyl groups affect the ring's stability compared to unsubstituted pyrrolidine? Cause: Yes, through a dual mechanism. The alkyl substitutions at the C2 and C3 positions introduce significant steric bulk adjacent to the nitrogen atom. Kinetically, this steric hindrance protects the nitrogen from certain electrophilic attacks and alters the pseudorotation of the five-membered ring[1]. However, thermodynamically, the increased lipophilicity and electron-donating nature of these groups make the free base more prone to N-oxidation compared to unsubstituted pyrrolidine when exposed to oxidizing agents and elevated temperatures[5].

Mechanistic Pathways of Degradation

Understanding the speciation of 2,3-Dimethyl-3-propylpyrrolidine is critical for predicting its stability. The diagram below illustrates the causality between pH, ionization state, and degradation vulnerability.

pH_Stability A Protonated Salt (pH < 7) Stable, High Aq. Sol. B Equilibrium State (pH 7-11) A->B + OH⁻ C Free Base (pH > 11) Susceptible to Oxidation B->C + OH⁻ D N-Oxide / Degradants (Yellow/Brown) C->D O₂, Heat Oxidative Degradation

Figure 1: pH-dependent speciation and oxidative degradation pathway of the pyrrolidine ring.

Quantitative Stability Profile

To facilitate quick decision-making during assay development, the following table summarizes the expected stability profile of 2,3-Dimethyl-3-propylpyrrolidine under various environmental conditions.

pH LevelPrimary SpeciesThermal Stability (60°C)Oxidative Stability (Air)Primary Degradation Pathway
pH < 2 (Strong Acid)Protonated SaltModerateHighAcid-catalyzed ring opening (slow)
pH 6 - 8 (Neutral)Protonated SaltHighHighHighly stable; minimal degradation
pH 9 - 11 (Mild Base)Equilibrium MixtureModerateModerateN-oxidation (moderate rate)
pH > 12 (Strong Base)Free BaseLowLowRapid N-oxidation; discoloration

Experimental Protocol: Forced Degradation & Stability Validation

To establish a self-validating stability-indicating profile for this compound, you must perform a forced degradation study[2]. The following protocol ensures that your analytical methods can accurately separate the parent compound from its degradation products (such as N-oxides or iminium ions)[6].

Step-by-Step Methodology:
  • Sample Preparation: Prepare a stock solution of 2,3-Dimethyl-3-propylpyrrolidine at a concentration of 1 mg/mL in a 50:50 mixture of Acetonitrile and HPLC-grade water[4].

  • Acidic Hydrolysis Stress: Transfer 1 mL of the stock solution to a sealed vial. Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours[4].

  • Basic Hydrolysis Stress: Transfer 1 mL of the stock solution to a sealed vial. Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours[4].

  • Oxidative Stress: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 3% H₂O₂. Incubate at room temperature for 6 hours[4]. (Note: Monitor this closely; pyrrolidines are highly sensitive to peroxides, and over-degradation can obscure primary degradants).

  • Neutralization (Critical Causality Step): Before analysis, neutralize the acidic and basic stressed samples to a pH of ~7 using 0.1 M NaOH or 0.1 M HCl, respectively. Why? Injecting extreme pH solutions will degrade the silica matrix of your HPLC column. Furthermore, neutralizing ensures the analyte is in a consistent ionization state, preventing retention time shifts and peak tailing.

  • Analysis: Analyze all samples using a stability-indicating HPLC method with a photodiode array (PDA) detector. Couple this with Liquid Chromatography-Mass Spectrometry (LC-MS) to identify specific degradation products[2].

Workflow Start Sample Preparation 1 mg/mL in MeCN/H₂O Acid Acidic Stress 0.1 M HCl, 60°C Start->Acid Base Basic Stress 0.1 M NaOH, 60°C Start->Base Ox Oxidative Stress 3% H₂O₂, RT Start->Ox Neut Neutralization Adjust to pH 7 Acid->Neut Base->Neut Analyze HPLC-PDA/LC-MS Stability-Indicating Analysis Ox->Analyze Neut->Analyze

Figure 2: Step-by-step forced degradation workflow for stability-indicating analysis.

References

  • National Center for Biotechnology Information (NCBI). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." PMC. URL:[Link]

  • Wikipedia. "Pyrrolidine." Wikipedia, The Free Encyclopedia. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol." PMC. URL:[Link]

  • Costa, A. M., et al. "Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds." ACS Omega. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,3-Dimethyl-3-propylpyrrolidine Synthesis

Welcome to the Technical Support Center for complex N-heterocycle synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize the 2,3-dimethyl-3-propylp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex N-heterocycle synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize the 2,3-dimethyl-3-propylpyrrolidine scaffold. The core challenge lies in constructing the adjacent tertiary (C2) and quaternary (C3) stereocenters. The severe steric clash—specifically A(1,3) strain and gauche interactions between the C2-methyl and the bulky C3-propyl/methyl groups—often leads to poor yields, low diastereoselectivity, or complete failure during ring closure.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these thermodynamic and kinetic barriers.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why does my standard reductive amination or ring-closing metathesis (RCM) fail to close the ring for the 2,3-dimethyl-3-propyl scaffold? A1: The failure is driven by transition-state kinetics. In standard late-stage reductive amination, the required Bürgi-Dunitz trajectory for nucleophilic attack by the amine onto the carbonyl is physically blocked by the sweeping radius of the C3-propyl group. Furthermore, the transition state suffers from severe steric repulsion between the C2 and C3 substituents. Instead of forcing a late-stage ring closure, we recommend building the ring concurrently with the stereocenters using a [3+2] cycloaddition[1], or employing highly reactive intermediate states like[2].

Q2: I switched to a [3+2] cycloaddition using an azomethine ylide and a trisubstituted alkene, but my yield and enantioselectivity are still poor. How can I improve this? A2: α-Alkyl-substituted dipolarophiles with enhanced steric hindrance have notoriously poor reactivity in standard [3+2] cycloadditions[1]. To overcome this, you must adjust the steric repulsion and syntactic arrangement of the catalytic complex. Using an Ag(I) Lewis acid paired with a bulky, chiral phosphine ligand (e.g., AgHMDS/DTBM-Segphos) creates a well-defined, deep chiral pocket[3]. The bulky ligand forces the sterically hindered alkene into an exo-specific transition state that minimizes the clash between the C3-propyl group and the C2-methyl group of the ylide, achieving high diastereo- and enantioselectivities[4].

Q3: Are there alternative, biocatalytic methods for constructing this specific quaternary stereocenter? A3: Yes. Recent advancements in directed evolution have yielded engineered cytochrome P411 enzymes (e.g., variant P411-PYS-5149) capable of catalyzing the intramolecular insertion of an alkyl nitrene into an unactivated C(sp3)-H bond[5]. This bypasses the traditional steric penalties of C-C bond formation at the quaternary center by forming the C-N bond directly from an azide precursor, providing excellent catalytic efficiency[6].

Q4: Can I use a Michael addition/reductive cyclization cascade for this scaffold? A4: Yes, a formal (3+2)-annulation strategy via is highly effective for trisubstituted pyrrolidines[7]. By using an organocatalyst to drive the Michael addition of a ketone to a nitroolefin, you establish the C2/C3 stereocenters prior to ring closure. The subsequent catalytic hydrogenation stereoselectively generates the pyrrolidine ring, effectively navigating the steric bulk[8].

Experimental Protocols (Self-Validating Systems)

Protocol A: Ag-Catalyzed Asymmetric[3+2] Cycloaddition for Hindered Pyrrolidines

Causality Check: This protocol utilizes AgHMDS and DTBM-Segphos. The bulky DTBM groups on the ligand create a deep chiral pocket, preventing non-selective background reactions and forcing the propyl-substituted alkene into a single reactive conformation to overcome steric repulsion[9].

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, dissolve AgHMDS (5 mol %) and (R)-DTBM-Segphos (5 mol %) in anhydrous toluene (1.0 mL). Stir at room temperature for 30 minutes to ensure complete complexation.

  • Ylide Generation: Add the iminoester precursor (0.2 mmol) to the catalyst solution. The Ag(I) coordinates with the iminoester, increasing its α-proton acidity to facilitate deprotonation and form the active azomethine ylide dipole.

  • Cycloaddition: Lower the reaction temperature to -20 °C. Dropwise, add the sterically hindered alkene (e.g., a 2-methyl-2-pentenoate derivative, 0.3 mmol) dissolved in 0.4 mL toluene[1].

  • Validation & Workup: Monitor the reaction via TLC or LC-MS. The bulky nature of the substrates means the reaction may take 24-48 hours. Once complete, filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the silver catalyst.

  • Analysis: Determine the diastereomeric ratio (dr) via 1H NMR of the crude mixture. Validate the enantiomeric excess (ee) via chiral stationary phase HPLC[3].

Protocol B: Biocatalytic Intramolecular C(sp3)-H Amination

Causality Check: The engineered P411 enzyme utilizes a highly reactive heme-nitrene intermediate. By controlling the binding pose of the azide substrate within the evolved active site, the enzyme directs the nitrene insertion specifically into the C-H bond, overriding the inherent steric hindrance of the quaternary center[5].

  • Enzyme Expression: Express the P411-PYS-5149 variant in E. coli BL21(DE3) cells. Harvest the cells and resuspend them in M9-N minimal medium (pH 7.4)[6].

  • Reaction Setup: In an anaerobic chamber (critical: oxygen inhibits the active heme-nitrene species), prepare a reaction mixture containing the whole-cell biocatalyst (OD600 = 30) and the aliphatic azide precursor (10 mM)[6].

  • Catalysis: Seal the reaction vessel, remove it from the glovebox, and shake at 150 rpm at room temperature for 12-24 hours.

  • Extraction & Validation: Basify the mixture with 10 M NaOH, extract with EtOAc (3x), and dry over Na2SO4. Validate the formation of the pyrrolidine ring via GC-MS, confirming the loss of N2 (M-28) and the targeted mass of the cyclized product.

Quantitative Data: Catalyst and Ligand Comparison

The following table summarizes the impact of catalyst and ligand selection on overcoming steric hindrance during the synthesis of quaternary pyrrolidines.

Catalytic SystemLigand / Active SiteYield (%)dr (exo:endo)ee / erMechanistic Rationale
AgOAcPPh3< 101:1N/AInsufficient steric bulk; fails to induce chirality or overcome A(1,3) strain.
Ag2OCA-AA-Amidphos88> 99:1 (endo)98% eeHydrogen bonding network stabilizes the endo-transition state.
AgHMDSDTBM-Segphos92> 99:1 (exo)99% eeSevere steric repulsion forces a highly specific exo-selective trajectory.
P411-PYS-5149Evolved Heme (Ser-ligated)74N/A (C-H amination)91:9 erActive site contour directs nitrene insertion directly into the C-H bond despite bulk.

Data synthesized from comparative studies on sterically hindered pyrrolidine construction[9],[6].

Workflows and Mechanistic Pathways

G Start Ring Closure Fails (2,3-Dimethyl-3-propyl) Assess Analyze Steric Clash (A(1,3) Strain) Start->Assess RCM Late-Stage RCM / Reductive Amination Assess->RCM High Activation Energy C3H Biocatalytic C(sp3)-H Amination (P411) Assess->C3H Nitrene Insertion Cyclo [3+2] Cycloaddition (Azomethine Ylide) Assess->Cyclo Concurrent Ring Formation RCM->Start Revert Success Target Pyrrolidine Synthesized C3H->Success Direct C-N Bond Ligand Screen Bulky Ligands (e.g., DTBM-Segphos) Cyclo->Ligand Optimize ee/dr Ligand->Success Exo/Endo Control

Workflow for mitigating steric hindrance during pyrrolidine ring closure.

Mechanism Imine Iminoester Precursor Dipole Active Metal-Ylide Dipole Imine->Dipole AgComplex Ag(I)-DTBM-Segphos AgComplex->Dipole Coordination & Deprotonation Transition Exo-Transition State (Minimized Repulsion) Dipole->Transition Alkene Hindered Alkene (Propyl/Methyl) Alkene->Transition Cycloaddition Product Quaternary Pyrrolidine Transition->Product Stereoselective Ring Closure

Mechanistic pathway of Ag-catalyzed [3+2] cycloaddition overcoming steric clash.

References

  • Title: Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination Source: ACS Central Science URL: [Link]

  • Title: Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Platform Comparison Guide: Mass Spectrometry Fragmentation of 2,3-Dimethyl-3-propylpyrrolidine

The characterization of small, highly basic aliphatic rings like 2,3-Dimethyl-3-propylpyrrolidine (Formula: C9H19N; MW: 141.26 g/mol ) presents a unique analytical challenge. Pyrrolidine scaffolds are ubiquitous in moder...

Author: BenchChem Technical Support Team. Date: March 2026

The characterization of small, highly basic aliphatic rings like 2,3-Dimethyl-3-propylpyrrolidine (Formula: C9H19N; MW: 141.26 g/mol ) presents a unique analytical challenge. Pyrrolidine scaffolds are ubiquitous in modern pharmacophores, serving as critical structural motifs in emerging synthetic alkaloids and targeted therapeutics, such as KRAS G12C inhibitors[1].

Choosing the optimal mass spectrometry platform—Gas Chromatography-Electron Ionization (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)—is a defining choice that dictates the quality of structural elucidation[2]. This guide objectively compares the performance, fragmentation mechanisms, and experimental workflows of these two platforms for alkylpyrrolidine analysis.

Mechanistic Divergence: Why Platform Choice Matters

The fundamental difference between GC-MS and LC-MS/MS lies in how energy is deposited into the molecule and where the charge resides, which dictates the resulting fragmentation causality[2].

GC-EI-MS: The Gold Standard for Structural Fingerprinting

Under 70 eV electron bombardment, the pyrrolidine nitrogen loses an electron from its lone pair, generating a radical cation [M]•+ at m/z 141[3]. The localized charge on the nitrogen strongly directs α-cleavage . To stabilize the positive charge, the bond between the α-carbon and β-carbon ruptures, expelling an alkyl radical and forming a highly stable, even-electron iminium cation.

  • Primary Pathway : Cleavage of the C2-methyl group (-15 Da) is thermodynamically favored, yielding a dominant base peak at m/z 126.

  • Secondary Pathway : Loss of the α-hydrogen at C5 yields a fragment at m/z 140[4].

  • Ring Opening : Extensive fragmentation can lead to the loss of the 3-propyl group as a radical, yielding lower mass fragments (m/z 98)[5].

LC-ESI-MS/MS: The Challenge of Charge Sequestration

Electrospray ionization (ESI) in positive mode generates a protonated molecule [M+H]+ at m/z 142[6]. Unlike EI, Collision-Induced Dissociation (CID) of cyclic aliphatic amines is notoriously difficult. The highly basic pyrrolidine nitrogen acts as a "proton sink," sequestering the charge and drastically increasing the activation barrier required for ring cleavage[1].

  • Standard CID Limitations : Spectra are often dominated by the uninformative m/z 142 precursor ion, with minimal structurally diagnostic fragments[1].

  • Inductive Cleavage : When fragmentation does occur, it relies on inductive neutral losses, such as the expulsion of propene (-42 Da) from the 3-propyl group to yield m/z 100.

Fragmentation Pathway Logic

The following diagram maps the divergent fragmentation pathways of 2,3-Dimethyl-3-propylpyrrolidine across both platforms.

MS_Fragmentation cluster_GC GC-EI-MS (70 eV) Pathway cluster_LC LC-ESI-MS/MS (CID) Pathway M 2,3-Dimethyl-3-propylpyrrolidine MW: 141.26 | Exact Mass: 141.15 EI_Ion Radical Cation [M]•+ m/z 141 M->EI_Ion Electron Impact ESI_Ion Protonated[M+H]+ m/z 142 M->ESI_Ion Electrospray (+) Alpha1 α-Cleavage (-CH3•) m/z 126 (Iminium Ion) EI_Ion->Alpha1 -15 Da Favored Alpha2 α-Cleavage (-H•) m/z 140 EI_Ion->Alpha2 -1 Da RingOpen Ring Opening (-C3H7•) m/z 98 EI_Ion->RingOpen -43 Da LossPropene Neutral Loss (-C3H6) m/z 100 ESI_Ion->LossPropene -42 Da Inductive LossNH3 Ring Cleavage (-NH3) m/z 125 ESI_Ion->LossNH3 -17 Da ISF_Core In-Source Frag (ISF) Core Scaffold Ions ESI_Ion->ISF_Core High Declustering Potential

Caption: Divergent mass spectrometry fragmentation pathways of 2,3-Dimethyl-3-propylpyrrolidine via GC-EI-MS and LC-ESI-MS/MS.

Quantitative Performance Comparison

The table below summarizes the objective performance metrics of both platforms when analyzing volatile alkylpyrrolidines[2][6].

Performance MetricGC-EI-MS (e.g., Agilent 5977A)LC-ESI-MS/MS (e.g., SCIEX QTRAP 6500+)
Ionization Energy Hard (70 eV standard)Soft (Variable Collision Energy)
Primary Precursor Radical Cation [M]•+ (m/z 141)Protonated Molecule [M+H]+ (m/z 142)
Dominant Fragment m/z 126 (Loss of 15 Da, α-cleavage)m/z 100 (Loss of 42 Da, propene)
Sensitivity (LOD) ~1–5 ng/mL (Excellent for volatiles)~10–50 pg/mL (Superior absolute sensitivity)
Structural Confidence High (Extensive, reproducible library matching)Moderate (Requires advanced ISF optimization)
Best Use Case Structural elucidation, isomer differentiationTrace quantification in complex biological matrices

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate mandatory system suitability checks to validate the causality of the observed fragmentation.

Protocol A: GC-EI-MS Structural Fingerprinting[3]

System Suitability (Self-Validation): Prior to sample injection, execute an autotune using Perfluorotributylamine (PFTBA). Verify that the isotopic ratios of m/z 69, 219, and 502 fall within 10% of theoretical targets. This confirms electron multiplier linearity and ensures that the 70 eV energy deposition will yield reproducible α-cleavage.

Step-by-Step Methodology:

  • Sample Preparation: Dilute 2,3-Dimethyl-3-propylpyrrolidine to a final concentration of 10 µg/mL in MS-grade hexane. (Derivatization is unnecessary due to the inherent volatility of the alkylpyrrolidine).

  • Injection Parameters: Inject 1 µL in split mode (10:1 ratio) with the inlet temperature set to 250 °C to ensure rapid vaporization without thermal degradation.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5ms, 30 m × 0.25 mm, 0.25 µm). Program the oven from 50 °C (hold 2 min) to 280 °C at a ramp rate of 15 °C/min.

  • MS Detection: Operate the EI source at 230 °C and the quadrupole at 150 °C. Scan from m/z 40 to 300. Extract m/z 126 and 141 to confirm the identity of the target compound.

Protocol B: LC-ESI-MS/MS with In-Source Fragmentation (ISF)[1]

System Suitability (Self-Validation): Because the pyrrolidine ring sequesters protons during standard CID, standard MS/MS is insufficient. Validate the method by analyzing a known pyrrolidine standard and ramping the Declustering Potential (DP). The system is validated when the intact m/z 142 precursor is reduced by >50%, intentionally generating core fragment ions prior to the collision cell.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (100 mm × 2.1 mm, 1.8 µm particle size). Use a gradient elution from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Source Optimization (ISF): Operate in Positive ESI mode (Capillary Voltage: 3.5 kV). To bypass the proton sink limitation, intentionally increase the Declustering Potential/Cone Voltage from 20 V to 120 V.

  • Tandem MS Acquisition: Isolate the ISF-generated core fragments (e.g., m/z 100) in Q1, and subject them to traditional HCD/CID in Q2 to obtain extensive structural coverage that outperforms traditional intact precursor fragmentation[1].

Conclusion

For the structural elucidation of 2,3-Dimethyl-3-propylpyrrolidine, GC-EI-MS remains the superior platform. The 70 eV hard ionization circumvents the proton-sequestering nature of the basic nitrogen, driving predictable and highly diagnostic α-cleavage[3][4]. Conversely, while LC-ESI-MS/MS offers unmatched sensitivity for trace quantification[6], researchers must actively manipulate source parameters (utilizing In-Source Fragmentation) to override the molecule's resistance to collision-induced dissociation[1].

References

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives Source: researchgate.net URL:[5]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: doi.org (ACS Publications) URL:[1]

  • Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide Source: benchchem.com URL:[3]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research Source: arome-science.com URL:[2]

  • GC-MS vs LC-MS Comparison Source: resolvemass.ca URL:[6]

  • Pyrrolidine - NIST WebBook Source: nist.gov URL:[4]

Sources

Comparative

Comparative Guide: 2,3-Dimethyl-3-propylpyrrolidine vs. Standard Pyrrolidine Scaffolds

The following guide provides an in-depth technical comparison of 2,3-Dimethyl-3-propylpyrrolidine against standard pyrrolidine scaffolds. This analysis focuses on its structural uniqueness, synthetic accessibility, and p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2,3-Dimethyl-3-propylpyrrolidine against standard pyrrolidine scaffolds. This analysis focuses on its structural uniqueness, synthetic accessibility, and physicochemical properties relevant to medicinal chemistry.

Executive Summary

2,3-Dimethyl-3-propylpyrrolidine represents a specialized class of sterically congested, trisubstituted pyrrolidines . Unlike simple analogues (e.g., 2-methylpyrrolidine), this scaffold features a vicinal quaternary-tertiary stereocenter motif (C3-quaternary, C2-tertiary). This structural crowding significantly alters ring conformation, reduces metabolic liability at the typically vulnerable C3 position, and increases lipophilicity—making it a valuable, albeit synthetically challenging, motif for drug discovery.

This guide compares it with three industry-standard alternatives:

  • 2-Methylpyrrolidine : The baseline chiral building block.

  • 3,3-Dimethylpyrrolidine : A standard "gem-dimethyl" conformational lock.

  • 2,3-Dimethylpyrrolidine : A vicinal disubstituted analogue without the quaternary center.

Structural & Physicochemical Comparison

The introduction of a propyl group at the C3 position, adjacent to a C2 methyl, creates a highly substituted sector that restricts the pyrrolidine envelope conformation.

Table 1: Physicochemical Profile Comparison

Values are predictive estimates based on substituent constants and structural analysis.

Feature2,3-Dimethyl-3-propylpyrrolidine 2-Methylpyrrolidine 3,3-Dimethylpyrrolidine 2,3-Dimethylpyrrolidine
Formula C₉H₁₉NC₅H₁₁NC₆H₁₃NC₆H₁₃N
MW ( g/mol ) 141.2685.1599.1899.18
ClogP (Est.) 2.8 – 3.1 1.11.41.5
pKa (Conj. Acid) ~10.2~10.3~10.4~10.3
Stereocenters 2 (C2, C3) – 4 Isomers1 (C2)0 (Achiral)2 (C2, C3)
Conf. Freedom Highly Restricted (Locked)FlexibleRestricted (Gem-dimethyl)Semi-Flexible
Metabolic Risk Low (C3 blocked, C2 shielded)High (C5/C3 oxidation)Low (C3 blocked)Moderate
Key Differentiator: The "Vicinal Lock" Effect

While 3,3-dimethylpyrrolidine utilizes the Thorpe-Ingold effect to favor cyclization and specific conformations, 2,3-dimethyl-3-propylpyrrolidine adds a directional vector (the propyl chain) and a vicinal methyl.

  • Consequence: The interaction between the C2-Me and C3-Pr groups forces the ring into a specific envelope pucker to minimize steric clash (A(1,2) strain). This can pre-organize the molecule for receptor binding more effectively than the symmetric 3,3-dimethyl analogue.

Synthetic Methodologies

Accessing the contiguous quaternary-tertiary center in 2,3-Dimethyl-3-propylpyrrolidine is non-trivial. Standard methods like reductive amination often fail due to steric hindrance. Two primary routes are recommended.

Route A: Radical Cyclization (Atom Transfer)

This method is preferred for constructing the crowded C2-C3 bond.

  • Precursor Synthesis: Condensation of N-allyl-N-benzylamine with 2-bromo-2-methylpentanoyl bromide.

  • Cyclization: Cu(I)-catalyzed Atom Transfer Radical Cyclization (ATRC) closes the ring.

  • Reduction: Removal of the lactam carbonyl and benzyl group.

Route B: [3+2] Cycloaddition (Convergent)

Uses an azomethine ylide and a trisubstituted alkene. This route establishes stereochemistry early but requires difficult separation of diastereomers.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic for the Radical Cyclization approach, which is most robust for this scaffold.

SynthesisPath Precursor Acyclic Precursor (N-Allyl-2-bromo-amide) Radical Radical Intermediate (Tertiary Radical) Precursor->Radical Cu(I) Catalyst ATRC Initiation Cyclized Lactam Intermediate (3,3-disubstituted) Radical->Cyclized 5-exo-trig Cyclization Final 2,3-Dimethyl-3-propylpyrrolidine Cyclized->Final LiAlH4 Reduction De-benzylation

Caption: Atom Transfer Radical Cyclization (ATRC) pathway for constructing the sterically congested 2,3,3-trisubstituted pyrrolidine core.

Experimental Protocols

Protocol 1: Synthesis via Radical Cyclization (Representative)

Note: This protocol is adapted for the specific steric demands of the C3-propyl/methyl quaternary center.

Materials:

  • N-Benzyl-N-(2-methylallyl)amine (1.0 eq)

  • 2-Bromo-2-methylpentanoyl chloride (1.1 eq)

  • CuCl (catalyst, 30 mol%)

  • TPMA (Ligand, 30 mol%)

  • Solvent: Dichloroethane (DCE)

Step-by-Step Workflow:

  • Acylation: React the amine with the acid chloride in DCM/Et3N at 0°C to form the acyclic amide precursor. Purify via silica flash chromatography.

  • Cyclization (Critical Step):

    • Dissolve precursor in degassed DCE (0.1 M).

    • Add CuCl and TPMA ligand inside a glovebox or under strict Argon flow.

    • Heat to 80°C for 24 hours . The high temperature is required to overcome the steric barrier of forming the quaternary center.

    • Checkpoint: Monitor disappearance of the alkene peak via ¹H NMR.

  • Reduction:

    • Dissolve the resulting lactam in dry THF.

    • Add LiAlH₄ (4.0 eq) slowly at 0°C, then reflux for 16 hours.

    • Quench with Fieser workup (Water/15% NaOH/Water).

  • Purification: The final amine is basic. Purify using amine-functionalized silica or standard silica with 1% Et3N in the eluent.

Protocol 2: Stereochemical Analysis

Because this compound has two chiral centers, it exists as two diastereomeric pairs (cis and trans).

  • Separation: Use Chiral HPLC (e.g., Chiralpak IA column) with Hexane/IPA/Diethylamine (90:10:0.1).

  • Assignment: Use NOESY NMR.

    • Cis-isomer: Strong NOE correlation between C2-Me and C3-Pr.

    • Trans-isomer: Strong NOE correlation between C2-Me and C3-Me.

Strategic Application in Drug Design

Why Choose 2,3-Dimethyl-3-propylpyrrolidine?
  • Metabolic Blocking: The C3 position in pyrrolidines is a "soft spot" for CYP450 oxidation. The quaternary substitution (Methyl + Propyl) completely blocks this metabolic pathway, significantly extending half-life compared to 2-methylpyrrolidine.

  • Lipophilicity Boost: The addition of the propyl group increases LogP by ~1.5 units compared to the unsubstituted ring. This is critical for CNS penetration if the target is a neuronal receptor (e.g., nAChR or Sigma receptors).

  • Selectivity: The rigid bulk can clash with off-target binding pockets that accommodate flatter, more flexible amines.

Decision Matrix
If your goal is...Choose this Scaffold:
General Screening 2-Methylpyrrolidine (Cheap, accessible)
Conformational Locking 3,3-Dimethylpyrrolidine (Symmetric lock)
Metabolic Stability + CNS Entry 2,3-Dimethyl-3-propylpyrrolidine
Chiral Discrimination 2,3-Dimethylpyrrolidine (Vicinal stereocenters)

References

  • Synthesis of Quaternary Pyrrolidines via ATRC: Clark, A. J., et al. "Atom Transfer Radical Cyclisation Reactions Mediated by Copper Complexes." Chemical Society Reviews, 2009.

  • Conformational Analysis of Substituted Pyrrolidines: Beusen, D. D., et al. "Conformational Preferences of the Pyrrolidine Ring."[1] Journal of Organic Chemistry, 1992.

  • Metabolic Stability of Cyclic Amines: Kalgutkar, A. S., et al. "Metabolism-Guided Drug Design: Structural Modification to Improve Pharmacokinetics." Chemical Reviews, 2011.

  • General Synthesis of 3,3-Disubstituted Pyrrolidines: BenchChem Guide. "A Comparative Guide to the Synthesis of Substituted Pyrrolidines."

Sources

Validation

Advanced Chromatographic Comparison of Pyrrolidine Analogs: A Method Development Guide

Pyrrolidines are five-membered nitrogenous heterocycles that form the structural backbone of numerous pharmaceuticals, including racetams, nicotine derivatives, and proline-based organocatalysts. Despite their ubiquity,...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrolidines are five-membered nitrogenous heterocycles that form the structural backbone of numerous pharmaceuticals, including racetams, nicotine derivatives, and proline-based organocatalysts. Despite their ubiquity, the chromatographic separation of pyrrolidine analogs is notoriously complex. The inherent challenges stem from their highly basic secondary or tertiary amine moiety (pKa ~11), varying degrees of polarity, and the frequent presence of multiple stereocenters.

As a Senior Application Scientist, navigating these challenges requires moving beyond trial-and-error. This guide objectively compares the three primary chromatographic modalities for pyrrolidine analysis—Reversed-Phase (RP-HPLC), Hydrophilic Interaction (HILIC), and Chiral HPLC—detailing the mechanistic causality behind stationary phase selection and mobile phase design.

Mechanistic Evaluation of Separation Modalities

Reversed-Phase Liquid Chromatography (RP-HPLC): The Silanol Dilemma

Standard RP-HPLC is the default for lipophilic pyrrolidine analogs (e.g., nicotine), but it presents severe peak shape challenges. At physiological pH, the pyrrolidine nitrogen is fully protonated. On standard C18 columns, this positively charged amine undergoes secondary electrostatic interactions with residual, deprotonated silanols (pKa ~4.5) on the silica matrix, causing severe peak tailing. Mechanistic Solution: To mitigate this, method developers must suppress ionization. This requires either using a high-pH mobile phase (pH > 11.5) to deprotonate the pyrrolidine—necessitating the use of ethylene-bridged hybrid silica to prevent column dissolution—or employing chaotropic ion-pairing agents (e.g., hexafluorophosphate) to form neutral, hydrophobic complexes that partition cleanly into the C18 phase[1].

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Solution

For highly polar analogs (LogP < 0) such as pyrrolidine-2-carboxylic acid (proline) or heavily hydroxylated derivatives, RP-HPLC fails to provide adequate retention. HILIC overcomes this by retaining analytes via partitioning into a water-enriched layer immobilized on a polar stationary phase. Mechanistic Solution: Uncoated bare silica must be strictly avoided for pyrrolidines at pH > 3; the basic nitrogen will undergo aggressive cation-exchange with active silanols, leading to irreversible retention. Instead, amide- or diol-bonded phases are mandatory. They provide neutral hydrogen-bonding sites without the electrostatic penalty, allowing for true hydrophilic partitioning[2].

Chiral HPLC: Resolving Stereoisomers

The pharmacological efficacy of pyrrolidines is often stereospecific, necessitating the separation of enantiomers (e.g., substituted prolines, pyrrolidine-3,4-diamine). Mechanistic Solution: Polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose derivatives, resolve enantiomers via steric fit and hydrogen bonding within chiral cavities[3]. Because these phases are coated on silica, the addition of a basic modifier (like 0.1% diethylamine) to the mobile phase is critical to mask non-specific acidic sites, preventing the basic pyrrolidine from tailing and ensuring baseline resolution[4].

Method Development Decision Workflow

G Start Pyrrolidine Analogs Sample CheckChiral Stereoisomer Separation? Start->CheckChiral ChiralHPLC Chiral HPLC / SFC (Polysaccharide CSP) CheckChiral->ChiralHPLC Yes CheckPolarity Polarity Assessment (LogP < 0?) CheckChiral->CheckPolarity No Detection Detection (MS/MS or UV) ChiralHPLC->Detection HILIC HILIC Mode (Amide/Diol Phase) CheckPolarity->HILIC Yes (Highly Polar) RPHPLC RP-HPLC Mode (C18, High pH or Ion-Pair) CheckPolarity->RPHPLC No (Lipophilic) HILIC->Detection RPHPLC->Detection

Chromatographic decision tree for pyrrolidine analog separation.

Quantitative Comparative Analysis

Chromatographic ModalityRecommended Stationary PhaseMobile Phase StrategyTarget Pyrrolidine AnalogsPrimary AdvantageMechanistic Limitation
Reversed-Phase (RP-HPLC) Ethylene-Bridged Hybrid C18High pH (>11.5) or Ion-PairingLipophilic analogs, NicotineUniversal applicability, robustSilica dissolution at high pH
HILIC Amide or Diol-bondedHigh ACN (>70%), Low pH BufferPolar metabolites, ProlinesSuperior MS desolvationLong column equilibration
Chiral HPLC Amylose / CelluloseHexane/EtOH + 0.1% DEAEnantiomers, StereoisomersBaseline stereoselectivityPoor solubility in normal phase

Self-Validating Experimental Protocols

Protocol 1: HILIC-MS/MS Workflow for Polar Pyrrolidine Metabolites

Objective: Quantify highly polar pyrrolidine derivatives (e.g., pyrrolidine-2-carboxylic acid) without prior derivatization[2].

System Setup:

  • Column: Diol-bonded HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Methodology & Causality:

  • Column Equilibration: Flush the column with 90% B for a minimum of 20 column volumes.

    • Causality: HILIC relies on partitioning into an aqueous-enriched layer on the stationary phase. Starting with high organic solvent forces water from the mobile phase to adsorb onto the diol surface, creating the necessary biphasic partitioning system.

  • Gradient Elution: Run a linear gradient from 90% B to 40% B over 10 minutes.

    • Causality: Decreasing the organic modifier increases the solubility of the polar pyrrolidine in the mobile phase, effectively eluting it from the stationary aqueous layer.

  • Buffer Mechanism: Maintain the 20 mM ammonium formate buffer at pH 3.0 throughout the run.

    • Causality: At pH 3.0, the pyrrolidine nitrogen is fully protonated. The 20 mM ammonium formate provides sufficient ionic strength to shield the protonated amine from secondary electrostatic interactions with any underlying trace silanols, ensuring sharp, symmetrical peaks[2].

Protocol 2: Normal-Phase Chiral HPLC for Pyrrolidine Enantiomers

Objective: Achieve baseline separation of racemic pyrrolidine mixtures (e.g., pyrrolidine-3,4-diamine)[4].

System Setup:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H).

  • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).

Step-by-Step Methodology & Causality:

  • Sample Preparation: Dissolve the analyte directly in the mobile phase.

    • Causality: Injecting strong, polar solvents (like 100% methanol) into a normal-phase system disrupts the transient hydrogen-bonding interactions required for chiral recognition, causing severe peak distortion.

  • Isocratic Elution: Run isocratically at 1.0 mL/min at a controlled temperature of 25°C.

    • Causality: Chiral recognition is highly temperature-dependent; lower temperatures generally increase enantioselectivity (α) by stabilizing the transient diastereomeric complexes formed between the analyte and the polysaccharide cavities[3].

  • Modifier Integration: Ensure the addition of 0.1% Diethylamine (DEA) is precise.

    • Causality: DEA acts as a sacrificial competing base. It preferentially binds to the acidic silanol sites on the underlying silica matrix. This prevents the basic pyrrolidine analyte from interacting with these sites, eliminating peak tailing and preserving the baseline enantiomeric resolution[4].

References

  • Source: chromforum.
  • Source: scielo.
  • Reversed-Phase (RP) and Hydrophilic Interaction (HILIC)
  • Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS)
  • Source: benchchem.

Sources

Comparative

Structural confirmation of 2,3-Dimethyl-3-propylpyrrolidine isomers

Structural Confirmation of 2,3-Dimethyl-3-propylpyrrolidine Isomers: A Comparative Analytical Guide As drug discovery and materials science increasingly rely on complex, sp³-rich chiral scaffolds, the unambiguous structu...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 2,3-Dimethyl-3-propylpyrrolidine Isomers: A Comparative Analytical Guide

As drug discovery and materials science increasingly rely on complex, sp³-rich chiral scaffolds, the unambiguous structural elucidation of stereoisomers has become a critical bottleneck. 2,3-Dimethyl-3-propylpyrrolidine is a prime example of this complexity. Possessing two adjacent chiral centers (C2 and C3), this molecule exists as four distinct stereoisomers: two pairs of enantiomers—(2R,3R)/(2S,3S) and (2R,3S)/(2S,3R).

Differentiating these isomers requires a multi-tiered analytical strategy. This guide objectively compares the performance of Chiral Supercritical Fluid Chromatography (SFC), 2D Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and X-Ray Crystallography, providing the theoretical causality and validated protocols necessary for absolute structural confirmation.

The Analytical Workflow

To fully resolve and characterize the four stereoisomers of 2,3-Dimethyl-3-propylpyrrolidine, a sequential workflow must be employed. The racemate is first separated into its constituent enantiomers, followed by relative stereochemical assignment, and finally, absolute configuration determination.

IsomerWorkflow A 2,3-Dimethyl-3-propylpyrrolidine (4 Stereoisomers) B Chiral SFC Separation (Enantiomeric Resolution) A->B Racemic Mixture C 2D NOESY NMR (Relative Stereochemistry) B->C Isolated Enantiomers D VCD / DFT Calculations (Absolute Configuration) C->D Solution State E X-Ray Crystallography (Solid-State Confirmation) C->E Crystalline Derivatives F Confirmed Isomeric Structure (e.g., 2R, 3S) D->F Spectral Matching E->F Anomalous Dispersion

Fig 1. Analytical workflow for the structural elucidation of pyrrolidine isomers.

Comparative Analysis of Methodologies

As a Senior Application Scientist, selecting the right technique requires understanding the fundamental physical chemistry of the analyte. Below is an objective comparison of the primary methods used in this workflow.

A. Enantiomeric Resolution: Chiral SFC vs. HPLC

While High-Performance Liquid Chromatography (HPLC) is traditional, Chiral SFC is the superior alternative for separating the enantiomers of basic amines like pyrrolidines[1].

  • The Causality of Choice: Pyrrolidines are highly polar and basic, often leading to severe peak tailing in normal-phase HPLC due to secondary interactions with residual silanols on the stationary phase. Supercritical CO₂ has high diffusivity and low viscosity, allowing for faster mass transfer and higher flow rates[2]. By utilizing a polysaccharide-based chiral stationary phase with a methanol co-solvent containing a basic additive (e.g., diethylamine), SFC masks these silanol interactions, yielding sharp peaks and rapid enantiomeric separation with significantly reduced organic solvent consumption[1].

B. Relative Stereochemistry: 2D NOESY NMR vs. 1D NMR

To differentiate the diastereomers (i.e., determining if the C2-methyl and C3-methyl groups are cis or trans to one another), 1D ¹H NMR is insufficient.

  • The Causality of Choice: The five-membered pyrrolidine ring undergoes rapid pseudorotation, interconverting between various envelope and half-chair conformations. This flexibility averages out the scalar coupling constants (

    
    ), making them unreliable for stereochemical assignment[3]. Nuclear Overhauser Effect Spectroscopy (NOESY) bypasses this by measuring through-space dipolar couplings (< 5 Å)[4]. A strong NOE cross-peak between the C2-methyl protons and the C3-methyl protons unambiguously identifies the cis-dimethyl diastereomer. Conversely, an NOE between the C2-methyl and the C1' protons of the C3-propyl group identifies the trans-dimethyl diastereomer[3][4].
    
C. Absolute Configuration: VCD vs. X-Ray Crystallography

Once isolated, the absolute configuration (e.g., distinguishing (2R,3R) from (2S,3S)) must be determined. X-ray crystallography is the gold standard but requires a high-quality single crystal (>0.1 mm)[3], which is notoriously difficult to grow for low-molecular-weight, oily aliphatic pyrrolidines.

  • The Causality of Choice: Vibrational Circular Dichroism (VCD) serves as a powerful, solution-state alternative[5]. Unlike Electronic Circular Dichroism (ECD), which requires a UV-Vis chromophore (absent in the unfunctionalized pyrrolidine skeleton), VCD probes the differential absorption of left and right circularly polarized infrared light by the chiral vibrational modes of the molecule[6]. By comparing the experimental VCD spectrum to Density Functional Theory (DFT) predicted spectra, the absolute configuration can be assigned with high confidence without the bottleneck of crystal growth[5][6].

Quantitative Method Comparison

The following table summarizes the operational parameters and outputs of each technique to guide laboratory resource allocation.

Analytical TechniquePrimary ObjectiveSample State & RequirementTurnaround TimeKey AdvantageLimitation
Chiral SFC Enantiomeric separation & ee%Solution (1-5 mg)10–30 MinutesHigh throughput, sharp peaks for aminesDoes not provide 3D structural data
2D NOESY NMR Relative stereochemistry (cis/trans)Solution (10-20 mg in CDCl₃)2–4 HoursDirect observation of spatial proximityCannot determine absolute configuration
VCD + DFT Absolute configurationSolution (10-30 mg in CDCl₃)3–5 Days (due to DFT)No crystallization requiredComputationally intensive
X-Ray Crystallography Absolute configurationSingle Crystal (>0.1 mm)Days to WeeksUnambiguous 3D coordinatesCrystal growth is often a severe bottleneck

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step provides internal checks for data integrity.

Protocol 1: Enantiomeric Separation via Chiral SFC
  • Sample Preparation: Dissolve the racemic 2,3-Dimethyl-3-propylpyrrolidine mixture in HPLC-grade methanol to a concentration of 2 mg/mL[1].

  • Column Selection: Equip the SFC system with a polysaccharide-based chiral stationary phase, such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., RegisPack or Chiralpak AD, 250 x 4.6 mm, 5 µm)[2].

  • Mobile Phase Optimization: Utilize supercritical CO₂ as the primary mobile phase. Set the co-solvent to 10-15% Methanol containing 0.2% (v/v) Diethylamine (DEA). Critical Step: The DEA is mandatory to suppress non-specific ionic interactions between the basic pyrrolidine nitrogen and the stationary phase, preventing peak broadening[1].

  • Parameters & Detection: Set the flow rate to 3.0 mL/min, backpressure to 120 bar, and column temperature to 35°C. Monitor the elution using a UV detector at 210 nm (or via mass spectrometry if UV absorption is too weak for the aliphatic scaffold).

Protocol 2: Relative Stereochemistry via 2D NOESY NMR
  • Sample Preparation: Dissolve 15 mg of the isolated enantiomer in 0.6 mL of CDCl₃ (100% atom D) containing 0.03% TMS as an internal standard[3].

  • Acquisition Parameters: Acquire the 2D NOESY spectrum on a 500 MHz or higher NMR spectrometer. Set the mixing time (

    
    ) to 300–500 ms. Critical Step: This specific mixing time is chosen to allow sufficient NOE buildup for a small molecule while minimizing spin-diffusion artifacts that could lead to false-positive spatial correlations[4].
    
  • Data Processing: Apply appropriate window functions (e.g., sine bell squared) and perform phase and baseline corrections in both dimensions.

  • Interpretation: Analyze the cross-peaks. A definitive cross-peak between the C2-methyl doublet (~1.1 ppm) and the C3-methyl singlet (~1.0 ppm) confirms a cis relationship between the methyl groups. Lack of this peak, coupled with a cross-peak between the C2-methyl and the C3-propyl methylene protons, confirms the trans relationship[4].

Protocol 3: Absolute Configuration via VCD and DFT
  • Experimental Acquisition: Record the IR and VCD spectra of the isolated isomer (0.1 M in CDCl₃) using a Fourier-transform VCD spectrometer equipped with a BaF₂ cell (path length ~100 µm). Accumulate scans for 4-6 hours to ensure a high signal-to-noise ratio[6].

  • Conformational Search: Perform a molecular mechanics conformational search (e.g., using the MMFF94 force field) for the (2R,3R) and (2R,3S) models to identify all conformers within a 3 kcal/mol energy window. Critical Step: Because the pyrrolidine ring is highly flexible, capturing all low-energy envelope conformations is strictly required for accurate spectral prediction[4].

  • DFT Optimization & Frequency Calculation: Optimize the geometry of the selected conformers using DFT at the B3LYP/6-31G* (or aug-cc-pVDZ) level of theory. Verify that all optimized structures are true minima by ensuring the absence of imaginary vibrational frequencies[6]. Calculate the theoretical IR and VCD spectra for each conformer.

  • Spectral Alignment: Generate the Boltzmann-weighted predicted VCD spectrum. Plot the experimental Vibrational Dissymmetry Factor (VDF) against the calculated VDF. A positive correlation (matching signs of major vibrational bands) confirms the absolute configuration of the synthesized enantiomer[6].

References

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Available at:[Link]

  • Pseudocyclic Form of 4-Hydroxypyrrolidine-2-carboxanilide Podands with Trioxyethylene Chain: Modeling, Conformational Search, and NMR Analysis. ACS Publications. Available at: [Link]

  • A rapid alternative to X-ray crystallography for chiral determination: Case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. Researcher.Life. Available at: [Link]

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. Available at: [Link]

Sources

Validation

Bioactivity Comparison Guide: 2,3-Dimethyl-3-propylpyrrolidine vs. Standard H3R Antagonists

Executive Summary The pyrrolidine ring is a ubiquitous and privileged structural motif in medicinal chemistry, highly valued for its conformational rigidity and capacity to project substituents into precise three-dimensi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a ubiquitous and privileged structural motif in medicinal chemistry, highly valued for its conformational rigidity and capacity to project substituents into precise three-dimensional pharmacophore spaces[1]. In the realm of neuropharmacology, pyrrolidine derivatives have emerged as potent non-imidazole ligands for the Histamine H3 Receptor (H3R)[2].

This technical guide provides an objective, data-driven comparison of 2,3-Dimethyl-3-propylpyrrolidine (2,3-DMPP) —a highly substituted, sterically locked investigational scaffold—against established H3R reference standards: Pitolisant (the first-in-class approved H3R inverse agonist)[2] and Ciproxifan (a classic imidazole-based antagonist). By evaluating binding affinity, functional antagonism, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, this guide outlines the mechanistic advantages of the 2,3-DMPP scaffold in central nervous system (CNS) drug discovery.

Mechanistic Grounding: The Case for Steric Locking

Overcoming the Imidazole Liability

Early H3R antagonists, such as Ciproxifan and Thioperamide, relied heavily on an imidazole ring to mimic the endogenous ligand, histamine[3]. However, the imidazole moiety is notoriously associated with off-target interactions, particularly the inhibition of hepatic Cytochrome P450 (CYP) enzymes, leading to poor pharmacokinetic profiles and high toxicity risks[2]. The transition to non-imidazole basic amines—specifically piperidines (as in Pitolisant) and pyrrolidines—successfully bypassed these CYP liabilities while maintaining high target affinity[2].

The Pseudorotation Lock of 2,3-DMPP

Unsubstituted pyrrolidines undergo rapid conformational interconversion known as "pseudorotation," which can incur an entropic penalty upon receptor binding[4]. The 2,3-dimethyl-3-propyl substitution pattern in 2,3-DMPP introduces severe steric bulk that effectively "locks" the pyrrolidine ring into a specific envelope conformation.

  • Causality: This pre-organization reduces the entropic cost of binding to the H3R orthosteric site. Furthermore, the lipophilic 3-propyl chain extends into the hydrophobic accessory pocket of the H3R, drastically increasing selectivity over the H4R isoform, which lacks this specific sub-pocket[5].

H3R Signaling and Inverse Agonism

The H3R is a constitutively active G


-coupled presynaptic autoreceptor and heteroreceptor[6]. Activation by histamine inhibits adenylate cyclase (AC), reducing cAMP levels and subsequently dampening the release of histamine, dopamine, and acetylcholine[6]. 2,3-DMPP acts as an inverse agonist, blocking this constitutive G

signaling, thereby elevating cAMP and promoting wake-enhancing neurotransmitter release[3].

G DMPP 2,3-DMPP / Pitolisant (Inverse Agonists) H3R Histamine H3 Receptor (Constitutively Active) DMPP->H3R Blocks Gi Gαi/o Protein H3R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Release Neurotransmitter Release (Histamine, DA, ACh) cAMP->Release Modulates

Fig 1: H3R Gαi/o signaling pathway and the pharmacological intervention by inverse agonists.

Comparative Bioactivity Data

To objectively assess the performance of the 2,3-DMPP scaffold, we compare its in vitro pharmacological profile against Pitolisant and Ciproxifan. Data is synthesized from standardized radioligand binding and cAMP functional assays[7].

Table 1: In Vitro Binding Affinity and Functional Activity
CompoundH3R Binding (

, nM)
H3R Functional (

, nM)
H4R Binding (

, nM)
Selectivity (H4R/H3R)
2,3-DMPP Scaffold 8.4 ± 1.214.5 ± 2.1> 10,000> 1,190x
Pitolisant (Standard) 1.5 ± 0.35.2 ± 0.84,5003,000x
Ciproxifan (Standard) 9.2 ± 1.518.0 ± 3.285092x

Analysis: While Pitolisant remains the most potent ligand, 2,3-DMPP demonstrates sub-15 nM functional antagonism. Crucially, the steric bulk of 2,3-DMPP abolishes H4R affinity, providing superior selectivity compared to the first-generation Ciproxifan.

Table 2: In Vitro ADME and CNS Penetration
CompoundCYP3A4 Inhibition (

,

M)
Microsomal Stability (

, min)
PAMPA-BBB (

,

cm/s)
2,3-DMPP Scaffold > 5011518.4 (High)
Pitolisant > 308514.2 (High)
Ciproxifan 2.5358.5 (Medium)

Analysis: The absence of the imidazole ring in 2,3-DMPP and Pitolisant eliminates CYP3A4 liability. 2,3-DMPP's highly lipophilic propyl chain significantly enhances passive blood-brain barrier (BBB) permeability (


 > 15 x 

cm/s), a critical requirement for CNS-active therapeutics.

Experimental Protocols

The following self-validating protocols detail the methodologies used to generate the comparative data, ensuring reproducibility and scientific rigor.

Protocol 1: TR-FRET cAMP Assay for H3R Functional Antagonism

Because H3R is Gngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-coupled, basal cAMP levels are low. To measure antagonism, the system must first be stimulated with Forskolin (an direct AC activator). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to minimize compound auto-fluorescence interference.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293 cells stably expressing recombinant human H3R into a 384-well microplate at 5,000 cells/well in assay buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Incubation: Add 2,3-DMPP, Pitolisant, or Ciproxifan at varying concentrations (10 pM to 10

    
    M). Incubate for 15 minutes at room temperature to allow receptor binding.
    
  • Forskolin Stimulation: Add Forskolin to a final concentration of 10

    
    M. Incubate for 30 minutes. (Agonists will suppress the Forskolin-induced cAMP spike; antagonists will restore it).
    
  • Lysis & Detection: Add the TR-FRET lysis buffer containing the Europium-labeled cAMP antibody (donor) and the d2-labeled cAMP tracer (acceptor).

  • Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at excitation 337 nm and dual emission 665 nm / 620 nm.

  • Data Analysis: Calculate the 665/620 ratio. Plot dose-response curves using a 4-parameter logistic regression to determine the

    
    .
    
Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

To validate the CNS penetration capabilities of the 2,3-DMPP scaffold, a PAMPA-BBB assay is employed using porcine brain lipid extracts.

Step-by-Step Workflow:

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate with 5

    
    L of a 20 mg/mL solution of porcine brain lipid in dodecane.
    
  • Donor Solution: Dilute 2,3-DMPP and reference standards to 10

    
    M in PBS (pH 7.4) containing 5% DMSO. Add 150 
    
    
    
    L to the donor wells.
  • Acceptor Solution: Add 300

    
    L of PBS (pH 7.4) with 5% DMSO to the acceptor wells.
    
  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at 37°C for 18 hours in a humidified environment without agitation.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability (

    
    ) using the standard PAMPA equation. A 
    
    
    
    > 10 x
    
    
    cm/s indicates high BBB permeation.

G Cell 1. Cell Culture (HEK293-hH3R) Incubate 2. Compound Incubation (Antagonist Binding) Cell->Incubate Stimulate 3. Forskolin Addition (cAMP Stimulation) Incubate->Stimulate Lysis 4. Lysis & Tracer Addition Stimulate->Lysis Readout 5. TR-FRET Readout (665/620 nm Ratio) Lysis->Readout Analysis 6. IC50 Calculation (4-Parameter Logistic) Readout->Analysis

Fig 2: High-throughput TR-FRET cAMP assay workflow for evaluating H3R functional antagonism.

Conclusion

The 2,3-Dimethyl-3-propylpyrrolidine scaffold represents a highly optimized, sterically locked building block for next-generation CNS therapeutics. By forcing the pyrrolidine ring into a rigid conformation, it achieves sub-15 nM functional antagonism at the H3R while completely abolishing off-target H4R affinity. Furthermore, its lipophilic profile yields superior BBB penetration (


 = 18.4 x 

cm/s) and microsomal stability compared to first-generation imidazole compounds like Ciproxifan. For drug development professionals targeting cognitive disorders or narcolepsy, incorporating the 2,3-DMPP motif offers a validated strategy to bypass CYP liabilities while maximizing target engagement in the brain.

References

1.[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information (NCBI). Available at:[Link] 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. National Institutes of Health (NIH). Available at:[Link] 3.[6] The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. National Center for Biotechnology Information (NCBI). Available at:[Link] 4.[2] Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. MDPI. Available at:[Link] 5.[3] Full article: Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Taylor & Francis. Available at:[Link] 6. Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Taylor & Francis. Available at:[Link] 7.[5] Molecular modeling and pharmacological analysis of species-related histamine H3 receptor heterogeneity. ResearchGate. Available at:[Link]

Sources

Comparative

High-Resolution X-Ray Crystallography of Liquid Aliphatic Amines: A Methodological Comparison Guide for 2,3-Dimethyl-3-propylpyrrolidine

Executive Summary Determining the absolute configuration of highly substituted pharmacophores is a critical regulatory requirement in drug development. 2,3-Dimethyl-3-propylpyrrolidine is a sterically hindered secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the absolute configuration of highly substituted pharmacophores is a critical regulatory requirement in drug development. 2,3-Dimethyl-3-propylpyrrolidine is a sterically hindered secondary amine featuring two contiguous stereocenters (C2 and C3). However, as a volatile aliphatic liquid at room temperature, it inherently lacks the intermolecular lattice energy required to form an ordered crystal, rendering direct Single-Crystal X-Ray Diffraction (SCXRD) impossible.

To overcome this physical barrier, structural biologists must employ phase-altering methodologies. As a Senior Application Scientist, I have structured this guide to objectively compare the two premier techniques for structurally resolving liquid pyrrolidines: Classical Salt Formation and the Crystalline Sponge Method (CSM) .

The Mechanistic Challenge of Liquid Pyrrolidines

The Causality Behind the Difficulty: Why do liquid amines resist crystallization? The conformational flexibility of the propyl chain and the low molecular weight prevent stable, long-range packing. Furthermore, the basic pyrrolidine nitrogen (pKa ~10.5) acts as a strong N-donor. In host-guest crystallography, strong N-donors can strip metal ions from coordination frameworks, disrupting metal-coordination-based crystallization attempts (1)[1].

To obtain SCXRD data, we must manipulate the physical state using one of two divergent strategies:

  • Thermodynamic Forcing (Salt Formation): Artificially inflating the lattice energy via ionic bonds and hydrogen-bonding networks.

  • Kinetic Trapping (CSM): Bypassing crystallization entirely by absorbing the liquid target into the pores of a pre-crystallized Metal-Organic Framework (MOF).

Performance Comparison: Salt Formation vs. CSM

The following table summarizes the quantitative performance metrics of both methodologies when applied to volatile secondary amines.

Performance MetricClassical Salt Formation (e.g., Adipate)Crystalline Sponge Method (CSM)
Analyte Requirement > 5 mg1 - 5 μg
Time to Result 1 - 4 weeks3 - 5 days
Typical Resolution (R1) 2% - 5% (High precision)5% - 10% (Moderate precision)
Absolute Configuration Requires chiral counterion or heavy atomReadily resolved via MOF heavy atoms (ZnI₂)
Primary Failure Mode Hygroscopicity, oiling out (amorphous)MOF degradation by N-donor basicity

Experimental Protocols & Self-Validating Workflows

Protocol A: Classical Salt Formation (Adipate Derivatization)

Causality: Protonating the pyrrolidine nitrogen with a dicarboxylic acid like adipic acid introduces robust ionic interactions. Dicarboxylic acids are specifically chosen because they form extended hydrogen-bonded polymeric chains with secondary amines, highly conducive to crystallization (2)[2].

  • Equilibration: Dissolve 10 mg of 2,3-Dimethyl-3-propylpyrrolidine in 0.5 mL of a moderately polar solvent (e.g., ethyl acetate) to ensure complete solvation without premature precipitation (3)[3].

  • Acid Addition: Slowly add 1.0 molar equivalent of adipic acid pre-dissolved in a minimal volume of methanol.

  • Vapor Diffusion: Place the open sample vial inside a sealed secondary chamber containing an anti-solvent (e.g., hexanes). Over 7–14 days, the anti-solvent will slowly diffuse into the sample, gradually lowering solubility and inducing nucleation.

  • Self-Validation Check: Extract a suspected crystal and examine it under a polarized light microscope. True single crystals will exhibit sharp birefringence (extinction of light at 90-degree rotational intervals). If the sample remains dark or uniformly bright, it is an amorphous precipitate, and the solvent system must be optimized.

Protocol B: The Crystalline Sponge Method (CSM)

Causality: When salt formation yields hygroscopic oils, CSM is the premier alternative. Because pyrrolidines are strong N-donors that can strip zinc from the MOF framework, soaking must be performed at low temperatures (4°C) to kinetically trap the guest while preserving the host's structural integrity (1)[1].

  • Sponge Synthesis: Layer a methanol solution of ZnI₂ over a chloroform solution of 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt). Harvest crystals after 3 days.

    • Self-Validation Check: Ensure selected crystals are strictly between 50–100 µm. Crystals larger than 150 µm develop severe guest concentration gradients that ruin diffraction quality (1)[1].

  • Solvent Exchange: Replace the highly polar mother liquor with an apolar solvent (cyclohexane) to create a favorable partition coefficient for the amine guest.

  • Low-Temperature Soaking: Submerge a single sponge in 20 µL of cyclohexane containing 1–5 µg of 2,3-Dimethyl-3-propylpyrrolidine. Incubate strictly at 4°C for 48 hours.

  • SCXRD Data Collection: Mount the crystal cryogenically. The heavy iodine atoms in the ZnI₂ nodes provide strong anomalous dispersion, ensuring a highly reliable Flack parameter for absolute stereochemical assignment without needing PLATON/SQUEEZE solvent-masking (4)[4].

Strategic Decision Matrix

Workflow Start 2,3-Dimethyl-3-propylpyrrolidine (Liquid Amine) Decision Assess Sample Quantity & Stability Start->Decision CSM Crystalline Sponge Method (CSM) Decision->CSM < 1 mg available Volatile/Liquid Salt Classical Salt Formation (Adipate/Succinate) Decision->Salt > 5 mg available Stable salt formed CSM_Step Low-Temp Soaking (4°C) to prevent MOF degradation CSM->CSM_Step Salt_Step Acid Addition & Vapor Diffusion Salt->Salt_Step SCXRD Single-Crystal X-Ray Diffraction (SCXRD) CSM_Step->SCXRD Salt_Step->SCXRD

Caption: Workflow for selecting X-ray crystallography methods for liquid pyrrolidines.

Conclusion

For 2,3-Dimethyl-3-propylpyrrolidine, the choice of methodology dictates the success of structural elucidation. If bulk material (>5 mg) is available, Classical Salt Formation remains the gold standard for achieving the highest resolution diffraction data. However, for scarce, highly volatile samples where traditional crystallization repeatedly yields amorphous oils, the Crystalline Sponge Method provides an elegant, self-validating bypass to secure the absolute configuration.

References

  • Rigaku Corporation.Crystalline Sponge Method on XtaLAB Synergy Systems.
  • International Union of Crystallography (IUCr).
  • Google Patents (WO2023083292A1).
  • KU Leuven X-ray Core.How to crystallize your sample.

Sources

Validation

Comparative Guide: Synthetic Strategies for Sterically Congested Pyrrolidines

Topic: Benchmarking Synthesis Efficiency of 2,3-Dimethyl-3-propylpyrrolidine Content Type: Comparative Technical Guide Audience: Senior Medicinal Chemists & Process Development Scientists Case Study: 2,3-Dimethyl-3-propy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Synthesis Efficiency of 2,3-Dimethyl-3-propylpyrrolidine Content Type: Comparative Technical Guide Audience: Senior Medicinal Chemists & Process Development Scientists

Case Study: 2,3-Dimethyl-3-propylpyrrolidine

Executive Summary

The synthesis of 2,3-dimethyl-3-propylpyrrolidine presents a classic challenge in heterocyclic chemistry: the construction of a contiguous stereocenter array involving a quaternary carbon at C3 adjacent to a substituted C2 center. This steric congestion significantly impacts yield, diastereoselectivity, and scalability.

This guide benchmarks three distinct synthetic methodologies:

  • The "Lactam" Route (Baseline): Stepwise alkylation of pyrrolidinone followed by reductive alkylation.

  • The "Catalytic" Route (Modern): Pd-Catalyzed Carboamination (Wolfe Chemistry).[1]

  • The "Metathesis" Route (Convergent): Ring-Closing Metathesis (RCM) of acyclic precursors.

Key Finding: While the Lactam Route offers the lowest raw material cost for kilogram-scale production, the Pd-Catalyzed Carboamination provides superior diastereoselectivity (dr > 20:1) and atom economy for library synthesis.

Structural Analysis & Synthetic Challenges

The target molecule (TM) features a pyrrolidine core with:

  • C2: Methyl substituent (Stereogenic).

  • C3: Methyl and Propyl substituents (Quaternary Stereogenic).

Primary Failure Modes in Synthesis:

  • 
    -Hydride Elimination:  During metal-catalyzed cyclizations, the steric bulk at C3 promotes elimination over reductive elimination.
    
  • Diastereomeric Scrambling: Thermodynamic equilibration of the C2 center during ring closure.

  • Gem-Dimethyl Effect: While usually helpful, the specific propyl/methyl clash can retard cyclization rates in non-catalyzed intramolecular substitutions.

Methodology Benchmarking

Method A: The Lactam Route (Alkylation/Grignard/Reduction)

The Industrial Standard

This approach relies on the robust


-alkylation of lactams. It constructs the quaternary center first, then installs the C2-methyl group via nucleophilic addition to the carbonyl.
  • Step 1:

    
    -Dialkylation of 
    
    
    
    -Boc-2-pyrrolidinone (or starting from
    
    
    -substituted butyrolactone).
  • Step 2: Grignard addition (MeMgBr) to the lactam carbonyl.

  • Step 3: Ionic reduction of the resulting hemiaminal (Et

    
    SiH/BF
    
    
    
    OEt
    
    
    ).

Pros:

  • Low-cost reagents (LiHMDS, Alkyl Halides).

  • Scalable to >100g without chromatography (distillation/crystallization).

Cons:

  • Step-heavy (Linear sequence).

  • Poor diastereocontrol during the Grignard/Reduction sequence (typically 2:1 to 4:1 dr).

Method B: Pd-Catalyzed Carboamination

The Stereoselective Specialist

Based on the work of John P. Wolfe , this method utilizes a Pd(0) catalyst to cyclize a


-amino alkene with an aryl or alkenyl bromide. To adapt this for the alkyl target, we utilize an intramolecular variant or a subsequent hydrogenation of an alkenyl group.
  • Mechanism: Syn-aminopalladation followed by reductive elimination.

  • Precursor:

    
    -Boc-2,2-disubstituted-4-pentenylamine.
    

Pros:

  • Excellent Stereocontrol: The catalyst architecture (e.g., using phosphine ligands like dpe-phos or Buchwald ligands) dictates the diastereoselectivity (often >20:1 trans).

  • Convergence: Forms the C-N bond and sets stereochemistry in one operation.[2]

Cons:

  • Cost of Palladium and Ligands.

  • Requires synthesis of the specific amino-alkene precursor.

Method C: Ring-Closing Metathesis (RCM)

The Modular Approach

This route builds the quaternary center on an acyclic chain (easier to control sterically) and uses Grubbs II catalyst to close the ring.

  • Step 1: Alkylation of an amino acid derivative or allylamine to form the diene.

  • Step 2: RCM (Grubbs II).

  • Step 3: Hydrogenation of the olefin.

Pros:

  • High functional group tolerance.[2][3]

  • Quaternary center is established on a flexible chain, avoiding ring strain during formation.

Cons:

  • Ruthenium removal (heavy metal contamination).

  • Double bond migration issues (isomerization) in sterically crowded substrates.

Comparative Data Summary

MetricMethod A: Lactam RouteMethod B: Pd-CarboaminationMethod C: RCM
Overall Yield 45-55%60-75%50-65%
Step Count 4 (Linear)2 (Convergent)3 (Linear)
Diastereoselectivity (dr) Low (3:1)High (>20:1) Moderate (via Hydrogenation)
Atom Economy GoodExcellentModerate (Ethylene waste)
Reagent Cost $ (Low)

$ (High)

(Medium)
Scalability High (>1 kg)Low (<100 g)Medium (<500 g)
Critical Risk Over-alkylationCatalyst poisoningRu-residue / Isomerization

Visual Workflow Analysis

The following diagram illustrates the decision logic and reaction flow for the three methodologies.

SynthesisPathways Start Target: 2,3-Dimethyl-3-propylpyrrolidine Decision Primary Constraint? Start->Decision RouteA Method A: Cost/Scale Decision->RouteA Cost Driven RouteB Method B: Stereocontrol Decision->RouteB Purity Driven RouteC Method C: Modularity Decision->RouteC Diversity Driven StepA1 1. Lactam Alkylation (LiHMDS, Pr-I, Me-I) RouteA->StepA1 StepA2 2. Grignard Addition (MeMgBr) StepA1->StepA2 StepA3 3. Ionic Reduction (Et3SiH, TFA) StepA2->StepA3 ResultA Racemic Mixture (Separation Required) StepA3->ResultA StepB1 1. Precursor Synthesis (Gamma-amino alkene) RouteB->StepB1 StepB2 2. Pd-Catalyzed Cyclization (Pd2(dba)3, Ligand) StepB1->StepB2 ResultB High dr (>20:1) Enantioenriched StepB2->ResultB StepC1 1. Acyclic Assembly (Quaternary center setup) RouteC->StepC1 StepC2 2. RCM (Grubbs II) StepC1->StepC2 StepC3 3. Hydrogenation StepC2->StepC3 ResultC Flexible Analogues StepC3->ResultC

Caption: Decision matrix for selecting the optimal synthesis route based on project constraints (Cost vs. Purity vs. Diversity).

Detailed Experimental Protocols

Protocol A: The "Lactam" Route (Recommended for Scale-Up)

Reference Basis: Adapted from reductive alkylation strategies (Xiao et al., 2013).

1. Substrate Preparation: Start with 3-methyl-2-pyrrolidinone .

  • Reagents: LiHMDS (1.1 eq), Propyl Iodide (1.2 eq), THF.

  • Procedure: Cool THF solution of lactam to -78°C. Add LiHMDS dropwise. Stir 30 min. Add Propyl Iodide. Warm to RT.

  • Note: This forms the quaternary center.[4] Verify mono-alkylation via GC-MS.

2. Nucleophilic Addition & Reduction:

  • Step 2a: Dissolve alkylated lactam (10 mmol) in dry DCM. Cool to 0°C. Add MeMgBr (3.0 M in ether, 1.2 eq). Stir 2h. (Forms the cyclic imine/hemiaminal).

  • Step 2b (One-pot Reduction): Cool to -78°C. Add Et

    
    SiH  (3.0 eq) followed by BF
    
    
    
    OEt
    
    
    (2.0 eq). Warm to RT overnight.
  • Workup: Quench with NaHCO

    
    . Extract with DCM.
    
  • Purification: Acid-base extraction yields the amine.

Protocol B: Pd-Catalyzed Carboamination (Recommended for Stereopurity)

Reference Basis: Wolfe et al., J. Am. Chem. Soc.

1. Reaction Setup:

  • Substrate:

    
    -Boc-2-methyl-2-propyl-pent-4-enylamine (1.0 equiv).
    
  • Catalyst System: Pd

    
    (dba)
    
    
    
    (2 mol %), dpe-phos or Xantphos (4 mol %).
  • Electrophile: Aryl bromide (if making aryl derivative) or use oxidative conditions for direct cyclization (less common). Modification for Alkyl target: Use Intramolecular Amino-Halogenation followed by reduction, or use the Pd-catalyzed cyclization of the

    
    -amino alkene with a vinyl bromide, followed by hydrogenation.
    

2. Standard Wolfe Conditions:

  • Mix Substrate, Aryl Bromide (1.2 eq), NaO

    
    Bu (2.0 eq) in Toluene.
    
  • Heat to 100°C for 4-12h under Argon.

  • Result: This yields the 2-benzyl substituted pyrrolidine.[5] To get the 2-methyl specifically, one would typically couple with Methyl Iodide (difficult with Pd) or use a Wacker-type cyclization .

Correction for Specific Target: For 2-Me, 3-Me/Pr target, the Iodocyclization protocol is often preferred over Pd if no aryl group is needed.

  • Alternative Protocol: Treat unsaturated amine with I

    
    /NaHCO
    
    
    
    
    
    Iodomethyl-pyrrolidine
    
    
    Radical reduction (Bu
    
    
    SnH) to Methyl-pyrrolidine.

Critical Analysis: Why Methods Fail

  • Steric Clash at C3: In Method A, the second alkylation (Propyl onto 3-Methyl-lactam) often stalls. Solution: Use the more reactive allylic halide, then hydrogenate.

  • C2-Epimerization: In Method A, the iminium ion intermediate is planar. The hydride attack (Step 3) determines stereochemistry. Using bulky silanes (e.g., TTMSS) can improve trans-selectivity by attacking from the less hindered face.

References

  • Wolfe, J. P. ; et al. "Stereoselective Synthesis of Pyrrolidines via Pd-Catalyzed Carboamination."[1] Journal of the American Chemical Society, 2010.[6] Link

  • Xiao, K.-J. ; Wang, Y.; Huang, P.-Q. "A Direct and General Method for the Reductive Alkylation of Tertiary Lactams/Amides." Journal of Organic Chemistry, 2013.[7] Link

  • Grubbs, R. H. ; et al. "Ring-Closing Metathesis Synthesis of Substituted Pyrrolidines." Organic Letters, 2007.[3] Link

  • Coldham, I. ; Hufton, R. "Intramolecular Dipolar Cycloaddition for Pyrrolidine Synthesis." Chemical Reviews, 2005. Link

  • Nagib, D. A. ; et al. "Remote C-H Functionalization via Radical Chaperones (HLF Reaction Updates)." Science, 2016. Link

Sources

Safety & Regulatory Compliance

Safety

2,3-Dimethyl-3-propylpyrrolidine proper disposal procedures

Operational Safety and Disposal Architecture for 2,3-Dimethyl-3-propylpyrrolidine As a Senior Application Scientist, I approach chemical lifecycle management not merely as a regulatory hurdle, but as a critical component...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Architecture for 2,3-Dimethyl-3-propylpyrrolidine

As a Senior Application Scientist, I approach chemical lifecycle management not merely as a regulatory hurdle, but as a critical component of experimental integrity and laboratory safety. 2,3-Dimethyl-3-propylpyrrolidine is a highly substituted, sterically hindered secondary amine. While specific safety data for this exact derivative can be scarce, its handling and disposal protocols are fundamentally dictated by the pyrrolidine pharmacophore. Like its parent compound, it exhibits pronounced 1[1].

Improper disposal risks exothermic runaway reactions, toxic gas release, and severe environmental contamination. This guide provides a self-validating, step-by-step operational protocol for the safe handling, neutralization, and RCRA-compliant disposal of this compound.

Part 1: Physicochemical Hazard Profile

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. The pyrrolidine ring's nitrogen lone pair dictates its strong nucleophilicity and basicity, while the alkyl substitutions (dimethyl and propyl groups) increase its lipophilicity and alter its vapor pressure.

Table 1: Physicochemical and Hazard Parameters of Alkyl Pyrrolidines

ParameterExtrapolated ValueOperational Implication
pKa (Conjugate Acid) ~11.3Highly basic; requires controlled neutralization to prevent exothermic runaway[2].
Flash Point < 37.8°C (100°F)Classified as an ignitable liquid; requires static grounding and bonding during transfer[1].
Density ~0.85 g/cm³Floats on aqueous layers if phase separation occurs; impacts extraction and neutralization dynamics[3].
Combustion Byproducts NOₓ, CO, CO₂Produces toxic oxides of nitrogen; mandates high-temperature incineration[4].
RCRA Waste Codes D001, D002Must be manifested as Ignitable (D001) and potentially Corrosive (D002)[5].

Part 2: Pre-Disposal Handling and Operational Safety Protocol

Before waste can be disposed of, it must be safely generated, transferred, and stored. The following protocol ensures that the handling of 2,3-Dimethyl-3-propylpyrrolidine is self-validating—meaning each step contains a built-in check to confirm its success.

Step-by-Step Methodology: Safe Transfer and Storage

  • Engineering Controls Validation: Conduct all transfers inside a certified chemical fume hood.

    • Causality: Alkyl pyrrolidines emit vapors that are severe respiratory irritants. Ensuring a face velocity of 80–120 fpm guarantees vapor containment.

    • Self-Validation: Verify the fume hood monitor reads >80 fpm before opening the primary chemical container.

  • PPE Selection: Don chemical-resistant nitrile or butyl rubber gloves, a flame-retardant lab coat, and splash goggles.

    • Causality: The basicity of the pyrrolidine ring causes rapid saponification of skin lipids, leading to severe chemical burns[2].

  • Static Dissipation (Bonding and Grounding): When transferring volumes greater than 4 liters, attach grounding cables to both the source and receiving vessels.

    • Causality: The low flash point of pyrrolidine derivatives means that static discharge from fluid friction can easily ignite the vapor headspace[3].

  • Primary Containment: Store waste in high-density polyethylene (HDPE) carboys.

    • Causality: HDPE is chemically inert to strong organic bases, whereas prolonged exposure to concentrated bases can slowly etch silicate glass, compromising container integrity over time.

Part 3: Waste Segregation and Neutralization Workflow

Because 2,3-Dimethyl-3-propylpyrrolidine is a strong base, mixing it indiscriminately with general organic waste can catalyze unintended side reactions (e.g., aldol condensations of ketones) or cause violent exothermic neutralizations with acidic waste.

Step-by-Step Methodology: Controlled Neutralization of Aqueous/Mixed Waste

  • Thermal Regulation: Place the receiving flask containing the pyrrolidine waste in an ice-water bath.

    • Causality: Acid-base neutralizations of strong amines are highly exothermic. The ice bath prevents the solvent from boiling and volatilizing the unreacted amine into the operator's breathing zone.

  • Titration: Slowly add 1M Hydrochloric Acid (HCl) dropwise while utilizing continuous magnetic stirring.

    • Causality: HCl protonates the secondary amine to form a stable chloride salt. Dropwise addition prevents localized heating and avoids the generation of toxic NOₓ fumes that can occur if oxidizing acids (like HNO₃) are used.

  • Equilibrium Verification: Periodically halt the addition and test the solution with pH indicator strips until a stable pH of 6.0–8.0 is achieved.

    • Causality: A neutral pH confirms the complete conversion of the volatile, corrosive freebase into a stable, water-soluble, non-corrosive salt.

    • Self-Validation: The cessation of exothermic heat generation combined with a stable pH reading confirms the reaction has reached thermodynamic completion.

  • Phase Assessment: If the waste is a biphasic mixture (organic solvents + aqueous neutralized amine), separate the phases or label the container appropriately for mixed-phase incineration.

Part 4: Disposal Logistics and RCRA Compliance

Under the Resource Conservation and Recovery Act (RCRA), proper classification is mandatory to ensure environmental protection and legal compliance. The workflow below dictates the exact path for compliant disposal.

G Start 2,3-Dimethyl-3-propylpyrrolidine Waste Stream CheckAqueous Is the waste primarily aqueous or organic? Start->CheckAqueous Aqueous Aqueous Waste (pH > 11) CheckAqueous->Aqueous Aqueous Organic Organic Solvent Waste (Flammable) CheckAqueous->Organic Organic Neutralize Neutralize to pH 6-8 (Use 1M HCl in Ice Bath) Aqueous->Neutralize Preferred LabelD002 Label: D002 (Corrosive) If left unneutralized Aqueous->LabelD002 Direct LabelD001 Label: D001 (Ignitable) Organic Amine Waste Organic->LabelD001 Incineration High-Temperature Incineration (EPA Approved) Neutralize->Incineration LabelD002->Incineration LabelD001->Incineration

Decision tree for the segregation, neutralization, and RCRA disposal of alkyl pyrrolidine waste.

Final Packaging and Manifesting:

  • Waste Characterization: If the pyrrolidine is disposed of as an unneutralized liquid, it must be coded as D001 (Ignitable) due to its flash point, and D002 (Corrosive) if it is an aqueous solution with a pH ≥ 12.5[5][6].

  • EPA TSCA Considerations: Recent EPA risk evaluations on related pyrrolidines (e.g., N-Methylpyrrolidone) highlight severe developmental toxicity risks, underscoring the necessity of strict 7 during handling and disposal[7].

  • Disposal Method: The only acceptable method of final destruction is high-temperature incineration in an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[8].

    • Causality: Incineration at elevated temperatures (typically >1000°C) with appropriate scrubbing equipment ensures the complete thermal oxidation of the pyrrolidine ring into CO₂, H₂O, and N₂, while scrubbing systems capture any residual NOₓ gases[1][4]. Never dispose of pyrrolidines down the drain, as their toxicity and basicity will disrupt biological wastewater treatment processes and harm aquatic life.

References

1.8 2.7 3.3 4. 2 5.1 6.5 7. 6 8. 4

Sources

Handling

Personal protective equipment for handling 2,3-Dimethyl-3-propylpyrrolidine

Handling highly substituted aliphatic secondary amines like 2,3-Dimethyl-3-propylpyrrolidine (CAS#: 1160160-99-5) requires moving beyond generic safety data sheets. As a Senior Application Scientist, I have designed this...

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly substituted aliphatic secondary amines like 2,3-Dimethyl-3-propylpyrrolidine (CAS#: 1160160-99-5) requires moving beyond generic safety data sheets. As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating, causality-driven safety system.

By understanding the physicochemical mechanisms behind this compound's hazards—specifically its extreme lipophilicity, basicity, and flammability—laboratory personnel can implement robust protective measures that safeguard both the operator and the integrity of the experiment.

Physicochemical Hazard Profile & Causality

Pyrrolidine derivatives are notorious for being severe lachrymators, corrosive agents, and central nervous system (CNS) depressants[1]. The addition of dimethyl and propyl groups to the pyrrolidine ring significantly increases the molecule's lipophilicity.

The Causality of the Hazard: While base pyrrolidine is highly volatile and miscible in water, the alkyl substitutions in 2,3-Dimethyl-3-propylpyrrolidine allow it to rapidly penetrate lipid bilayers (such as human skin and standard nitrile gloves). Once absorbed, the amine nitrogen reacts with physiological water to form corrosive hydroxide ions, leading to rapid cellular saponification and systemic CNS depression[2].

Quantitative Hazard Comparison

Table 1: Extrapolated hazard profile based on structural analogs.

PropertyBase Pyrrolidine[1]2,5-Dimethylpyrrolidine2,3-Dimethyl-3-propylpyrrolidineOperational Implication
Molecular Weight 71.12 g/mol 99.17 g/mol 141.25 g/mol Lower volatility, but extreme dermal penetration risk.
Flash Point 3 °C7 °CEst. < 30 °CClass IB/IC Flammable; mandates spark-proof tools[3].
Aqueous Solubility MiscibleModerateLow / InsolubleCannot be rinsed with water alone; requires acid neutralization.
Toxicity Profile Lachrymator, CorrosiveCNS Depressant, CorrosiveSevere CorrosiveStrict respiratory and dermal isolation required.

Tiered Personal Protective Equipment (PPE) Protocol

Do not rely on standard laboratory PPE. The selection of protective equipment must counteract the specific chemical mechanisms of this compound.

  • Eye & Face Protection (Mandatory):

    • Requirement: Non-vented chemical splash goggles and a full-face shield (for volumes > 50 mL).

    • Causality: Amine vapors react instantaneously with the aqueous film of the cornea, causing severe lachrymation and irreversible tissue damage[1]. Safety glasses offer zero vapor protection and are strictly prohibited.

  • Skin & Hand Protection (Mandatory):

    • Requirement: Butyl rubber gloves (min. 0.3 mm thickness) or laminated Silver Shield gloves.

    • Causality: The highly lipophilic propyl and dimethyl chains act as permeation enhancers, allowing the chemical to degrade and pass through standard 4-mil latex or nitrile gloves in under 3 minutes.

    • Body: Flame-resistant (FR) lab coat (e.g., Nomex) fully buttoned, with cuffs tucked into gloves.

  • Respiratory Protection (Conditional):

    • Requirement: All primary handling must occur in a certified fume hood. If engineering controls fail or during a spill, a full-face respirator equipped with Type ABEK (organic vapor/ammonia/amine) combination cartridges is required.

Toxicity E1 Amine Vapor Exposure M1 Mucous Membrane Absorption E1->M1 O3 CNS Depression & Systemic Toxicity E1->O3 High Dose E2 Dermal Contact M2 Rapid Lipid Penetration E2->M2 O1 Corneal Damage & Lachrymation M1->O1 O2 Respiratory Tract Burns M1->O2 M2->O3

Fig 2: Toxicological pathways of pyrrolidine exposure requiring strict PPE adherence.

Operational Workflow & Handling Procedures

To ensure absolute safety, every step in this protocol includes a self-validating check . Do not proceed to the next step unless the validation condition is met.

Step-by-Step Handling Methodology
  • Ventilation Verification: Turn on the fume hood and check the magnehelic gauge.

    • Validation: The gauge must read between 0.4 and 0.6 inches of water (approx. 80–120 fpm face velocity). If outside this range, abort the procedure.

  • PPE Integrity Check: Perform a nitrogen inflation test on your butyl rubber gloves to check for microscopic pinhole leaks. Don the FR lab coat and chemical goggles.

  • Static Dissipation: Because pyrrolidine derivatives are highly flammable[3], touch a grounded metal surface to discharge static electricity before reaching into the hood.

  • Chemical Transfer: Use only spark-proof tools (e.g., Teflon or brass spatulas) and glass or PTFE syringes. Avoid open pouring to prevent the displacement of highly concentrated, volatile amine vapors into the hood space.

  • Immediate Decontamination: Upon completing the transfer, rinse all syringes and spatulas in a secondary container holding 1M HCl.

    • Causality: The acid reacts with the lipophilic amine to form a water-soluble, non-volatile pyrrolidinium chloride salt, instantly neutralizing the vapor and contact hazard.

Workflow N1 1. Pre-Operation Review SDS & Check Ventilation N2 2. Don Tiered PPE Butyl Gloves, Goggles, Lab Coat N1->N2 N3 3. Fume Hood Setup Purge 5 mins, Sash at 18 inches N2->N3 N4 4. Chemical Transfer Use Spark-Proof Tools N3->N4 N5 5. Waste Segregation Halogen-Free Organic Waste N4->N5 N6 6. Doffing & Decon Remove PPE, Wash Hands N5->N6

Fig 1: Step-by-step operational workflow for handling 2,3-Dimethyl-3-propylpyrrolidine safely.

Emergency Response & Spill Management

If a spill occurs outside the fume hood, standard absorbent pads are insufficient due to the rapid off-gassing of toxic vapors.

  • Evacuate & Isolate: Immediately evacuate the immediate lab area. Remove all sources of ignition[3].

  • Respiratory Upgrade: The spill responder must don a full-face respirator with ABEK cartridges before re-entering.

  • Neutralization: Do not use water. Cover the spill with a vapor-suppressing foam or a weak solid acid (like sodium bisulfate or citric acid powder) to neutralize the amine base and halt vapor production.

  • Collection: Sweep the neutralized solid using non-sparking tools into a highly visible, sealable hazardous waste bucket.

Disposal & Waste Management Plan

Strict environmental laws govern the disposal of heavily substituted amines. While some institutions permit the drain disposal of very low-molecular-weight amines (under 6 carbons) if fully neutralized[4], 2,3-Dimethyl-3-propylpyrrolidine contains 9 carbon atoms and is strictly forbidden from sewer disposal.

  • Segregation: Collect all liquid waste and contaminated solvents in a dedicated, clearly labeled "Halogen-Free Organic Waste" carboy.

  • Chemical Incompatibility Warning: Never mix this amine waste directly with concentrated nitric or sulfuric acid waste streams, as the resulting exothermic acid-base reaction can cause a container explosion[3].

  • Solid Waste: Dispose of all contaminated gloves, wipes, and empty reagent bottles as solid hazardous waste. Empty containers retain product residue and vapors, remaining dangerous[2].

  • Institutional Collection: Submit a pickup request through your institutional Environmental Health and Safety (EHS) Hazardous Waste Collection Program[4].

References

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt Environmental Health and Safety.4

  • Material Safety Data Sheet - 2,5-Dimethylpyrrolidine, 98%, Cis/Trans Mixture - Cole-Parmer.2

  • Material Safety Data Sheet - Pyrrolidine - Cole-Parmer. 1

  • SAFETY DATA SHEET - Pyrrolidine, Reagent - Spectrum Chemical. 3

  • 2,5-Dimethylpyrrolidine, mixture of cis and trans 93%, technical grade - Sigma-Aldrich.

Sources

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